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  • Product: Fangchinoline
  • CAS: 33889-68-8

Core Science & Biosynthesis

Foundational

Fangchinoline: Chemical Architecture, Molecular Mechanisms, and Experimental Workflows

Executive Summary Fangchinoline (CAS 436-77-1) is a potent bisbenzylisoquinoline alkaloid predominantly isolated from the tuberous roots of Stephania tetrandra (Menispermaceae)[1][2]. Historically utilized in traditional...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fangchinoline (CAS 436-77-1) is a potent bisbenzylisoquinoline alkaloid predominantly isolated from the tuberous roots of Stephania tetrandra (Menispermaceae)[1][2]. Historically utilized in traditional medicine for its diuretic and anti-inflammatory properties, modern pharmacological research has repositioned fangchinoline as a high-value therapeutic candidate in oncology, virology, and rheumatology[1][2]. This technical guide provides an in-depth analysis of its structural chemistry, elucidates its primary mechanisms of action, and establishes field-proven, self-validating protocols for its extraction, purification, and semi-synthetic modification.

Chemical Structure and Molecular Properties

Fangchinoline features a complex macrocyclic scaffold characterized by two benzylisoquinoline units linked via ether bridges[3]. The defining structural feature that distinguishes fangchinoline from its closely related analog, tetrandrine, is the presence of a free hydroxyl (-OH) group at the C-7 position (tetrandrine possesses a methoxy group at this site)[3].

This single hydroxyl group dramatically alters the molecule's hydrogen-bonding capacity, polarity, and binding affinity to target proteins. Furthermore, the 7-OH site serves as the primary nucleophilic handle for synthesizing novel derivatives with optimized pharmacokinetic profiles[4][5].

Table 1: Physicochemical and Computed Properties of Fangchinoline
PropertyValueScientific Implication
Molecular Formula C₃₇H₄₀N₂O₆[3]High carbon content indicates strong lipophilicity.
Molecular Weight 608.7 g/mol [3]Falls slightly outside Lipinski’s Rule of 5; requires optimized delivery.
XLogP3 6.1[3]Highly hydrophobic; necessitates organic solvents for extraction.
Hydrogen Bond Donors 1[3]The C-7 hydroxyl group; critical for target protein binding.
Hydrogen Bond Acceptors 8[3]Facilitates complexation with kinase domains (e.g., IKKα/β).
Topological Polar Surface Area 72.9 Ų[3]Favorable for cellular membrane permeability.

Pharmacological Mechanisms of Action

Fangchinoline exerts its pleiotropic effects by modulating several critical intracellular signaling cascades. Understanding these pathways is essential for researchers developing targeted therapies.

Inhibition of the NF-κB Inflammatory Axis

In models of osteoarthritis and chronic inflammation, fangchinoline acts as a direct kinase inhibitor. Molecular docking and in vitro assays confirm that fangchinoline binds directly to IKKα (via hydrogen bonding) and IKKβ (via hydrophobic interactions)[6].

  • Causality: By inhibiting IKKα/β phosphorylation, fangchinoline prevents the downstream ubiquitination and degradation of IκBα. This physically sequesters the NF-κB p65 subunit in the cytoplasm, blocking its nuclear translocation and halting the transcription of extracellular matrix (ECM) degrading enzymes like MMP3 and iNOS[6].

Suppression of the PI3K/AKT Oncogenic Pathway

In various malignancies, including osteosarcoma and gastric cancer, fangchinoline demonstrates potent anti-proliferative and anti-metastatic activity[7][8].

  • Causality: Fangchinoline suppresses the expression and phosphorylation of Phosphoinositide 3-kinase (PI3K) and Akt (specifically at Thr308)[7]. The inactivation of this survival pathway leads to the downregulation of Cyclin D1 (causing G1-phase cell cycle arrest) and matrix metalloproteinases MMP-2/9 (inhibiting tumor invasion), while simultaneously upregulating Caspase-3 and Caspase-8 to drive apoptosis[7].

Disruption of Homologous Recombination

Recent studies in conjunctival melanoma indicate that fangchinoline binds directly to the far upstream element binding protein 2 (FUBP2) with a dissociation constant (


) of 245.5 μM[1]. This interaction disrupts homologous recombination DNA repair, downregulating c-Myc, BRCA1, and RAD51, thereby sensitizing cancer cells to DNA-damaging chemotherapeutics like cisplatin[1].

MOA Fang Fangchinoline IKK IKKα / IKKβ Fang->IKK Inhibits PI3K PI3K / AKT Fang->PI3K Suppresses NFkB NF-κB (p65) IKK->NFkB Blocks Inflam Inflammation (MMP3, iNOS) NFkB->Inflam Reduces Prolif Tumor Proliferation (Cyclin D1) PI3K->Prolif Downregulates Apopt Apoptosis (Caspase-3/8) PI3K->Apopt Promotes

Molecular mechanisms of Fangchinoline modulating PI3K/AKT and NF-κB signaling pathways.

Experimental Methodologies

Protocol: Extraction and Purification via Reversed-Phase Flash Chromatography

Isolating fangchinoline from Stephania tetrandra is notoriously difficult because it co-extracts with tetrandrine, a molecule with nearly identical molecular weight and polarity[9]. This protocol utilizes reversed-phase chromatography to exploit the slight polarity difference introduced by fangchinoline's 7-OH group.

Materials:

  • Pulverized Stephania tetrandra root[9].

  • Solvents: Methanol (MeOH), Ethyl Acetate (EtOAc), Petroleum Ether, Water.

  • Modifiers: Triethylamine (TEA), Hydrochloric acid (HCl).

  • Stationary Phase: C-18 functionalized silica gel[9].

Step-by-Step Workflow:

  • Primary Extraction: Macerate 100g of pulverized root in 1L of MeOH for 24 hours. Filter and concentrate via rotary evaporation to yield a crude alkaloid extract[10].

  • Liquid-Liquid Partitioning: Suspend the crude extract in a 1:1 mixture of EtOAc and H₂O (pH adjusted to 3.0 with HCl). Causality: The acidic aqueous phase protonates the tertiary amines of the alkaloids, making them water-soluble and leaving lipophilic non-alkaloid impurities in the EtOAc layer.

  • Alkaloid Recovery: Basify the aqueous layer to pH 10 using NaOH, then extract with fresh EtOAc. The deprotonated alkaloids partition back into the organic phase. Concentrate to dryness.

  • Reversed-Phase Flash Chromatography: Pack a column with C-18 silica. Use a biphasic solvent system of petroleum ether–ethyl acetate–methanol–water (5:5:1:9 v/v)[9].

    • Critical Step: Add 10mM TEA to the organic phase and 5mM HCl to the aqueous phase[9].

    • Causality: Alkaloids naturally interact with residual silanol groups on silica, causing severe peak tailing. TEA acts as a sacrificial base, occupying these active sites and ensuring sharp, well-resolved peaks, allowing the complete separation of fangchinoline from tetrandrine[9].

  • Validation & Crystallization: Monitor fractions via TLC or LC-MS (target

    
     609.33)[10]. Pool fangchinoline-rich fractions, evaporate, and recrystallize in cold acetone to yield >98% pure fangchinoline crystals[9].
    

Extraction Root Stephania tetrandra Root Extract Solvent Extraction (MeOH / H2O) Root->Extract Partition Liquid-Liquid Partitioning (EtOAc / H2O) Extract->Partition Removes polar impurities Flash Reversed-Phase Flash (C-18 Column) Partition->Flash Alkaloid fraction Recryst Recrystallization (Acetone) Flash->Recryst Resolves from Tetrandrine Pure Pure Fangchinoline Recryst->Pure Yields >98% purity

Step-by-step extraction and purification workflow for isolating Fangchinoline.
Protocol: Semi-Synthesis of 7-O-Acyl/Sulfonyl Derivatives

To overcome formulation challenges (such as poor aqueous solubility) and enhance target specificity, researchers frequently modify the C-7 hydroxyl group[4][11].

Step-by-Step Workflow:

  • Preparation: Dissolve 1 equivalent of purified fangchinoline (e.g., 608 mg, 1 mmol) in 8 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere[5].

    • Causality: Anhydrous conditions are strictly required to prevent the competitive hydrolysis of the highly reactive acyl/sulfonyl chloride reagents[4].

  • Base Addition: Add 1.5 equivalents of Triethylamine (TEA) and stir for 30 minutes at room temperature[4][5].

  • Acylation: Dropwise, add 1.1 equivalents of the desired acyl chloride or sulfonyl chloride[5]. Stir for 1–5 hours.

    • Causality: As the reaction proceeds, HCl gas is generated. TEA acts as an acid scavenger, neutralizing the HCl to form triethylammonium chloride. If TEA were omitted, the HCl would protonate the tertiary amines on fangchinoline, rendering the molecule insoluble in DCM and halting the reaction prematurely[4][5].

  • Quenching & Validation: Dilute with water to quench unreacted acyl chloride. Extract the organic layer, wash with brine, and dry over anhydrous Na₂SO₄[5]. Confirm the disappearance of the starting material (

    
     shift) via TLC.
    
  • Purification: Purify the crude residue using flash column chromatography (silica gel, DCM/MeOH gradient) to obtain the 7-O-substituted derivative[4][5].

Future Perspectives and Formulation Challenges

While fangchinoline exhibits exceptional in vitro efficacy, its in vivo translation is currently bottlenecked by its high lipophilicity and rapid metabolic clearance[11]. Future research must prioritize the development of advanced targeted carrier systems—such as lipid nanoparticles or mesoporous silica delivery vehicles—to stabilize the alkaloid in oxidative environments and improve its bioavailability in clinical models[6][11].

References

  • Grokipedia. Fangchinoline - Chemical Structure, Properties, and Mechanisms of Action. Available at: [Link]

  • DOI.org / Frontiers. Fangchinoline alleviates the progression of osteoarthritis through the nuclear factor kappa B signaling pathway. Available at: [Link]

  • Spandidos Publications. Fangchinoline suppresses the proliferation, invasion and tumorigenesis of human osteosarcoma cells through the inhibition of PI3K and downstream signaling pathways. Available at:[Link]

  • National Institutes of Health (NIH). Fangchinoline targets PI3K and suppresses PI3K/AKT signaling pathway in SGC7901 cells. Available at:[Link]

  • Frontiers. Multi-omics analysis to reveal the synergistic mechanism underlying the multiple ingredients of Stephania tetrandra extract. Available at:[Link]

  • PubChem - NIH. Fangchinoline | C37H40N2O6 | CID 73481. Available at:[Link]

  • MDPI. Molecular Targets Modulated by Fangchinoline in Tumor Cells and Preclinical Models. Available at:[Link]

  • ResearchGate. The chemical structure of fangchinoline. Available at: [Link]

  • ResearchGate. Preparative isolation of tetrandrine and fangchinoline from Radix Stephania tetrandra using reversed-phase flash chromatography. Available at: [Link]

  • MDPI. Synthesis and Biological Evaluation of Fangchinoline Derivatives as Anti-Inflammatory Agents. Available at: [Link]

  • PMC - NIH. An Integrated Strategy for the Detection, Dereplication, and Identification of DNA-Binding Biomolecules. Available at:[Link]

Sources

Exploratory

Fangchinoline: A Multi-Targeted Alkaloid in Cancer Signal Transduction

An In-depth Technical Guide for Researchers Abstract Fangchinoline, a bisbenzylisoquinoline alkaloid isolated from the root of Stephania tetrandra, has emerged from the annals of traditional medicine as a compound of sig...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers

Abstract

Fangchinoline, a bisbenzylisoquinoline alkaloid isolated from the root of Stephania tetrandra, has emerged from the annals of traditional medicine as a compound of significant interest in contemporary oncology research.[1] Initially recognized for its anti-inflammatory and anti-hypertensive properties, its potent anti-neoplastic activities are now the subject of intensive investigation.[2] This guide provides a detailed exploration of the molecular targets of fangchinoline within critical cancer signal transduction pathways. We will dissect its mechanisms of action, synthesize data from numerous preclinical studies, and provide robust, field-proven experimental protocols for researchers aiming to validate and expand upon these findings. The narrative is structured to elucidate not just the "what" but the "why" behind its multifaceted anti-tumor effects, offering a comprehensive resource for drug development professionals and cancer biologists.

The Pleiotropic Anti-Cancer Profile of Fangchinoline

Fangchinoline's efficacy against cancer is not rooted in a single mechanism but rather in its ability to modulate a wide array of oncogenic signaling cascades simultaneously.[1][3] This pleiotropic action is a significant advantage in the context of cancer, a disease characterized by pathway redundancy and adaptive resistance. Studies have consistently demonstrated its ability to inhibit proliferation, induce programmed cell death (apoptosis and autophagy), and prevent metastasis across a diverse range of malignancies, including breast, lung, prostate, liver, gastric, and gallbladder cancers.[2][4][5][6][7] This guide will focus on the core molecular interactions that underpin these potent anti-cancer effects.

Key Signaling Pathways Targeted by Fangchinoline

Our analysis of the existing literature reveals several critical signaling nodes that are consistently modulated by fangchinoline. These pathways are fundamental to tumor cell survival, growth, and dissemination.

The PI3K/Akt/mTOR Pathway: A Central Hub for Cell Survival and Proliferation

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is one of the most frequently hyperactivated signaling routes in human cancer, driving cell growth, proliferation, and survival.[3][8] Fangchinoline has been repeatedly identified as a potent inhibitor of this axis.[5][8][9]

Mechanism of Action: Fangchinoline directly targets and inhibits the expression and activity of PI3K.[5][8][9] This upstream inhibition prevents the phosphorylation and subsequent activation of Akt, a central mediator of the pathway.[4][10] The downstream consequences are profound:

  • Inhibition of Proliferation: Deactivated Akt can no longer phosphorylate and inactivate Glycogen Synthase Kinase 3 Beta (GSK-3β), leading to the degradation of Cyclin D1.[11] This results in cell cycle arrest, primarily at the G0/G1 phase.[3][11]

  • Induction of Apoptosis: Fangchinoline treatment leads to decreased expression of anti-apoptotic proteins like XIAP (X-linked inhibitor of apoptosis protein) and Bcl-2, and increased levels of pro-apoptotic proteins like Bax and cleaved caspases.[4][10][11]

  • Suppression of Invasion: The inhibition of the PI3K/Akt pathway also leads to the downregulation of matrix metalloproteinases (MMPs) such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix during metastasis.[6]

Evidence Across Cancer Types:

  • Gastric Cancer: In SGC7901 cells, fangchinoline was shown to directly target PI3K, suppressing the phosphorylation of Akt at Ser308 and inhibiting proliferation and invasion.[5][8]

  • Gallbladder Cancer: It induces apoptosis in GBC-SD and NOZ cells by significantly downregulating PI3K, Akt, and the downstream anti-apoptotic protein XIAP.[4][10]

  • Breast Cancer: In MDA-MB-231 cells, fangchinoline inhibits cell proliferation by suppressing the Akt/GSK-3β/Cyclin D1 signaling pathway.[11]

  • Colon Adenocarcinoma: Fangchinoline has been shown to suppress the EGFR-PI3K/AKT signaling pathway, inhibiting proliferation and invasion.[2][12]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to Fangchinoline Fangchinoline Fangchinoline->PI3K Inhibits Expression & Activity PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates XIAP XIAP Akt->XIAP Activates GSK3b GSK-3β Akt->GSK3b Inhibits Survival Cell Survival Akt->Survival Apoptosis Apoptosis XIAP->Apoptosis Inhibits CyclinD1 Cyclin D1 GSK3b->CyclinD1 Promotes Degradation Proliferation Cell Proliferation (G1/S Transition) CyclinD1->Proliferation

Caption: Fangchinoline targets the PI3K/Akt survival pathway.
Focal Adhesion Kinase (FAK) Signaling: Disrupting Cell Adhesion and Migration

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, and invasion.[10] Its overexpression is common in metastatic cancers.[3]

Mechanism of Action: Fangchinoline acts as a kinase inhibitor, directly suppressing the autophosphorylation of FAK at Tyr397.[3] This initial phosphorylation event is critical for the recruitment and activation of Src family kinases and the subsequent activation of downstream pathways like MAPK/ERK and PI3K/Akt.[3][4] By inhibiting FAK, fangchinoline effectively disrupts the signaling cascades that control cell motility and invasion.[7]

Evidence Across Cancer Types:

  • Lung Adenocarcinoma: In A549 cells, fangchinoline was shown to inhibit FAK phosphorylation and its downstream FAK-Akt and FAK-MEK-ERK1/2 pathways.[3]

  • Melanoma: Fangchinoline suppresses the growth and metastasis of A375 and A875 melanoma cells by reducing the phosphorylation of FAK.[7]

FAK_Signaling Integrin Integrin Receptor FAK FAK Integrin->FAK Activates pFAK p-FAK (Tyr397) FAK->pFAK Autophosphorylation Src Src pFAK->Src Recruits & Activates PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Src->MAPK_ERK Migration Cell Migration & Invasion PI3K_Akt->Migration MAPK_ERK->Migration Fangchinoline Fangchinoline Fangchinoline->FAK Inhibits Phosphorylation

Caption: Fangchinoline inhibits FAK-mediated metastatic signaling.
NF-κB and MAPK Pathways: Suppressing Inflammation and Stress Responses

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical regulators of inflammation, stress response, and cell survival.[13][14] Their constitutive activation is a hallmark of many cancers, promoting a pro-tumorigenic inflammatory microenvironment.

Mechanism of Action: Fangchinoline has been shown to repress both NF-κB and Activator protein-1 (AP-1), a downstream target of the MAPK pathway.[15][16] It achieves this by attenuating the phosphorylation of IκB kinase (IKK) and the p65 subunit of NF-κB.[15][16] This prevents the nuclear translocation of p65 and c-Jun (an AP-1 component), thereby inhibiting the transcription of their target genes which are involved in cell survival and inflammation.[15] The inhibition of the MAPK pathway has also been observed in leukemia cells treated with fangchinoline derivatives.[17]

Evidence Across Cancer Types:

  • Leukemia and Multiple Myeloma: In KBM5 and U266 cells, fangchinoline repressed TNFα-induced activation of NF-κB and AP-1, enhancing cytokine-driven apoptosis.[15][16]

  • Osteoarthritis (Inflammatory Model): While not a cancer study, research in osteoarthritis demonstrates fangchinoline's potent anti-inflammatory effects by inhibiting IKKα/β activity and subsequent NF-κB signaling.[13]

Cell Cycle Regulation: Inducing a Proliferative Halt

A common outcome of fangchinoline treatment is the arrest of the cell cycle, preventing cancer cells from dividing.

Mechanism of Action: Fangchinoline typically induces a G0/G1 phase arrest.[18] This is achieved by modulating the expression of key cell cycle regulators. It downregulates the expression of G1-phase cyclins (Cyclin D1, Cyclin D2) and cyclin-dependent kinases (CDK2, CDK4, CDK6).[18][19][20] Concurrently, it can upregulate CDK inhibitors like p21 (CDKN1A) and p27.[19] This prevents the phosphorylation of the Retinoblastoma (Rb) protein, keeping the E2F transcription factor sequestered and halting entry into the S phase.[20]

Evidence Across Cancer Types:

  • Lung Cancer: In SPC-A-1 cells, fangchinoline caused G0/G1 arrest by downregulating Cyclin D1, CDK4, and CDK6.[20]

  • Leukemia: In K562 cells, it induced G0/G1 arrest by upregulating CDKN1A and downregulating Cyclin D2 (CCND2).[18]

  • Esophageal Squamous Cell Carcinoma: FCL treatment led to G1 phase arrest, which was dependent on p21 and p27.[19]

Summary of Molecular Targets

The following table summarizes the key molecular targets of fangchinoline and the resulting effects observed in various cancer models.

Target PathwayDirect Molecular Target(s)Cancer Type(s) StudiedObserved Cellular Effect(s)Reference(s)
PI3K/Akt PI3K, Akt (phosphorylation)Gastric, Gallbladder, Breast, Osteosarcoma, ColonInhibition of proliferation, Induction of apoptosis, G1 cell cycle arrest, Decreased invasion[2][4][5][6][8][10][11]
FAK Signaling FAK (phosphorylation)Lung, MelanomaInhibition of migration and invasion, Decreased proliferation[3][7]
NF-κB/AP-1 IKK, p65 (phosphorylation)Leukemia, Multiple MyelomaSuppression of inflammatory signaling, Potentiation of apoptosis[15][16]
Cell Cycle Cyclin D1, CDK4/6, CDKN1A (p21)Lung, Leukemia, Esophageal, ProstateG0/G1 phase cell cycle arrest[3][18][19][20]
Apoptosis XIAP, Bax/Bcl-2 ratio, Caspase-3/9Gallbladder, Breast, Esophageal, ProstateInduction of intrinsic and extrinsic apoptosis[4][10][11][19]
Angiogenesis VEGF, iNOSCerebral Ischemia ModelInhibition of angiogenic factors[21][22]

Experimental Protocols for Target Validation

To ensure scientific rigor, the claims regarding fangchinoline's molecular targets must be validated through robust experimental methodologies. The following protocols are designed as self-validating systems, incorporating necessary controls for trustworthy data generation.

Western Blot Analysis of Protein Expression and Phosphorylation

Causality: Western blotting is the gold-standard technique to semi-quantitatively measure changes in the expression level or activation state (via phosphorylation) of specific proteins within a signaling cascade after drug treatment.[23][24] Observing a dose-dependent decrease in phosphorylated Akt (p-Akt) while total Akt levels remain stable, for example, is strong evidence that fangchinoline inhibits the pathway's activity.

Protocol:

  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., SGC7901, MDA-MB-231) in 6-well plates and allow them to adhere for 24 hours.

    • Treat cells with increasing concentrations of fangchinoline (e.g., 0, 5, 10, 20 µM) for a predetermined time (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO) corresponding to the highest fangchinoline concentration.[25]

  • Protein Extraction (Lysis):

    • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation and Gel Electrophoresis:

    • Normalize all samples to the same concentration (e.g., 20-30 µg of protein per lane).

    • Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

    • Load samples onto an SDS-PAGE gel (polyacrylamide percentage depends on the target protein's molecular weight).[26]

    • Run the gel until adequate separation is achieved.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[27]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[26]

    • Incubate the membrane with a specific primary antibody (e.g., anti-p-Akt, anti-total-Akt, anti-Cyclin D1) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection:

    • Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[27]

    • Use a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading across lanes.[23]

In Vitro Kinase Assay

Causality: While Western blotting shows a downstream effect, a direct kinase assay is crucial to determine if fangchinoline is a direct inhibitor of a specific kinase (e.g., PI3K, FAK). These assays measure the enzymatic activity of a purified kinase in the presence of the inhibitor.[28][29] A reduction in kinase activity demonstrates a direct interaction.

Protocol (Luminescent ADP Detection Method):

  • Assay Preparation:

    • This protocol is based on assays like ADP-Glo™ that quantify kinase activity by measuring the amount of ADP produced.[28]

    • Prepare a reaction buffer suitable for the kinase of interest (e.g., purified PI3K or FAK).

  • Inhibitor Pre-incubation:

    • In a 384-well plate, add various concentrations of fangchinoline.

    • Add the purified kinase enzyme to each well.

    • Incubate for 10-30 minutes at room temperature to allow the inhibitor to bind to the kinase.[30]

  • Kinase Reaction:

    • Initiate the reaction by adding a mixture of the kinase-specific substrate and ATP.

    • Incubate for a defined period (e.g., 30-60 minutes) at the optimal temperature for the enzyme.

  • ADP Detection:

    • Stop the kinase reaction and detect the amount of ADP produced by adding the ADP detection reagent as per the manufacturer's instructions (e.g., ADP-Glo™ Reagent). This typically involves converting the generated ADP back to ATP.[28]

  • Signal Measurement:

    • Add a detection reagent that produces a luminescent signal proportional to the amount of ATP.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • A decrease in luminescence relative to the vehicle control indicates inhibition of kinase activity. Calculate IC50 values to determine the potency of fangchinoline.

Co-Immunoprecipitation (Co-IP) for Target Engagement

Causality: Co-IP is used to investigate protein-protein interactions.[31][32] While not directly used for small molecule inhibitors like fangchinoline, a modified approach can suggest target engagement within a cellular context. For instance, one could test if fangchinoline disrupts the interaction between a kinase and its substrate or an adapter protein.

Protocol:

  • Cell Lysis:

    • Lyse cells treated with or without fangchinoline using a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 instead of SDS) to preserve protein complexes.[33]

  • Pre-clearing Lysates:

    • Incubate the cell lysate with Protein A/G-agarose beads for 1 hour at 4°C to reduce non-specific binding.[33]

    • Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with a primary antibody specific to the "bait" protein (e.g., FAK) overnight at 4°C.[34]

    • Add fresh Protein A/G-agarose beads and incubate for another 1-3 hours to capture the antibody-antigen complexes.

  • Washing:

    • Collect the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.[35]

  • Elution and Analysis:

    • Elute the protein complexes from the beads by boiling in Laemmli sample buffer.

    • Analyze the eluted proteins by Western blotting, probing for the "bait" protein (to confirm successful IP) and the suspected interacting "prey" protein (e.g., Src). A reduced amount of the "prey" protein in the fangchinoline-treated sample would suggest the drug disrupts the complex.

Conclusion and Future Directions

Fangchinoline is a compelling natural product that demonstrates significant anti-cancer activity by modulating multiple, critical oncogenic signaling pathways.[1] Its ability to simultaneously inhibit the PI3K/Akt, FAK, and NF-κB pathways underscores its potential as a multi-targeted therapeutic agent, an approach that is increasingly favored to combat the complexity and adaptability of cancer. The experimental frameworks provided herein offer a validated starting point for researchers to further probe its mechanisms and explore its therapeutic potential.

Future research should focus on in vivo studies to confirm these cellular effects in preclinical tumor models and to investigate the pharmacokinetics and safety profile of fangchinoline.[3][10] Furthermore, identifying novel derivatives with improved potency and selectivity could pave the way for its clinical development as a next-generation cancer therapeutic.[17]

References

  • Li J, Cen W, Tong C, Wang L, Zhang W, Deng S, et al. (2022) Fangchinoline induces gallbladder cancer cell apoptosis by suppressing PI3K/Akt/XIAP axis. PLoS ONE 17(4): e0266738. [Link]

  • Feng, G., Shi, W., Zhang, S., Gu, D., & Li, G. (2015). Fangchinoline targets PI3K and suppresses PI3K/AKT signaling pathway in SGC7901 cells. International Journal of Clinical and Experimental Pathology, 8(4), 3747–3755. [Link]

  • Feng G, Shi W, Zhang S, Gu D, Li G. (2015). Fangchinoline targets PI3K and suppresses PI3K/AKT signaling pathway in SGC7901 cells. Int J Clin Exp Pathol. 8(4):3747-55. [Link]

  • Yang J, Hu S, Wang C, Song J, Chen C, Fan Y, et al. (2020). Fangchinoline derivatives induce cell cycle arrest and apoptosis in human leukemia cell lines via suppression of the PI3K/AKT and MAPK signaling pathway. European Journal of Medicinal Chemistry, 186, 111898. [Link]

  • He, W., et al. (2025). Fangchinoline alleviates the progression of osteoarthritis through the nuclear factor kappa B signaling pathway. Toxicology and Applied Pharmacology, 496, 117290. [Link]

  • Merarchi M, Sethi G, Fan L, Mishra S, Arfuso F, Ahn KS. (2018). Molecular Targets Modulated by Fangchinoline in Tumor Cells and Preclinical Models. Molecules. 23(10):2538. [Link]

  • Merarchi, M., Sethi, G., Fan, L., Mishra, S., Arfuso, F., & Ahn, K. S. (2018). Molecular Targets Modulated by Fangchinoline in Tumor Cells and Preclinical Models. Molecules (Basel, Switzerland), 23(10), 2538. [Link]

  • Feng, G., Shi, W., Zhang, S., Gu, D., & Li, G. (2015). Fangchinoline targets PI3K and suppresses PI3K/AKT signaling pathway in SGC7901 cells. International journal of molecular medicine, 35(6), 1641–1647. [Link]

  • Merarchi, M., Sethi, G., Fan, L., Mishra, S., Arfuso, F., & Ahn, K. S. (2018). Molecular Targets Modulated by Fangchinoline in Tumor Cells and Preclinical Models. Molecules, 23(10), 2538. [Link]

  • Li J, Cen W, Tong C, Wang L, Zhang W, Deng S, et al. (2022). Fangchinoline induces gallbladder cancer cell apoptosis by suppressing PI3K/Akt/XIAP axis. PLOS ONE. [Link]

  • He, W., et al. (2025). Fangchinoline alleviates the progression of osteoarthritis through the nuclear factor kappa B signaling pathway. R Discovery. [Link]

  • Wang CD, Yuan CF, Bu YQ, et al. (2014). Fangchinoline inhibits cell proliferation via Akt/GSK-3beta/ cyclin D1 signaling and induces apoptosis in MDA-MB-231 breast cancer cells. Asian Pacific journal of cancer prevention : APJCP, 15(2), 769–773. [Link]

  • Shi, M., Li, J., Sun, F., Hou, Y., Geng, D., Liu, Y., ... & Liu, Y. (2021). Fangchinoline exerts antitumour activity by suppressing the EGFR‑PI3K/AKT signalling pathway in colon adenocarcinoma. Oncology Letters, 21(1), 1-1. [Link]

  • Shao, Y., et al. (2021). Fangchinoline Inhibits Human Esophageal Cancer by Transactivating ATF4 to Trigger Both Noxa-Dependent Intrinsic and DR5-Dependent Extrinsic Apoptosis. Frontiers in Oncology, 11, 680608. [Link]

  • Mishra, S., et al. (2019). Fangchinoline, a Bisbenzylisoquinoline Alkaloid can Modulate Cytokine-Impelled Apoptosis via the Dual Regulation of NF-κB and AP-1 Pathways. Molecules, 24(17), 3127. [Link]

  • Luo, X., Peng, J., Su, L., Wang, D., & Yu, Y. (2016). Fangchinoline inhibits the proliferation of SPC-A-1 lung cancer cells by blocking cell cycle progression. Experimental and Therapeutic Medicine, 11(2), 613-618. [Link]

  • Wang, J., et al. (2015). Fangchinoline induces G0/G1 arrest by modulating the expression of CDKN1A and CCND2 in K562 human chronic myelogenous leukemia cells. Oncology Letters, 10(6), 3311-3316. [Link]

  • Shi, J., Guo, B., Hui, Q., Chang, P., & Tao, K. (2017). Fangchinoline suppresses growth and metastasis of melanoma cells by inhibiting the phosphorylation of FAK. Oncology reports, 38(1), 63–70. [Link]

  • Mishra S, et al. (2019). Fangchinoline, a Bisbenzylisoquinoline Alkaloid can Modulate Cytokine-Impelled Apoptosis via the Dual Regulation of NF-κB and AP-1 Pathways. Molecules. [Link]

  • Mishra, S. (2017). The potential molecular targets of Fangchinoline for cancer therapy. 4th World Conference on Synthetic Biology and Genetic Engineering. [Link]

  • Shi, M., et al. (2021). Fangchinoline exerts antitumour activity by suppressing the EGFRPI3K/AKT signalling pathway in colon adenocarcinoma. Ingenta Connect. [Link]

  • Li, Y., et al. (2022). Fangchinoline Exerts Anticancer Effects on Colorectal Cancer by Inducing Autophagy via Regulation of the AMPK/mTOR/ULK1 Pathway. Molecules, 27(19), 6265. [Link]

  • BioAssay Systems. Kinase Inhibitor Screening Services. [Link]

  • Shao, Y., et al. (2021). Fangchinoline Inhibits Human Esophageal Cancer by Transactivating ATF4 to Trigger Both Noxa-Dependent Intrinsic and DR5-Dependent Extrinsic Apoptosis. ResearchGate. [Link]

  • Takemoto, Y., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS discovery : advancing life sciences R & D, 24(3), 335–344. [Link]

  • Kumar, A., et al. (2018). Fangchinoline Ameliorates the Expressions of Angiogenic Molecule in Cerebral Ischemia Induced Neuronal Degeneration in Neonatal Rats. Current neurovascular research, 15(4), 305–314. [Link]

  • The Scientist. (2024, July 3). Western Blot Protocol, Troubleshooting, and Applications. [Link]

  • Kumar, A., et al. (2018). Fangchinoline Ameliorates the Expressions of Angiogenic Molecule in Cerebral Ischemia Induced Neuronal Degeneration in Neonatal Rats. Current neurovascular research. [Link]

  • Frontiers. (2025). Aberrant angiogenic signaling in HCC: therapeutic targeting and drug resistance. [Link]

  • Ain, Q. (2023, April 3). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]

  • Creative Diagnostics. (n.d.). Immunoprecipitation Guide. [Link]

  • Theiss, C., et al. (2012). A Protocol for the Identification of Protein-protein Interactions Based on 15N Metabolic Labeling, Immunoprecipitation, Quantitative Mass Spectrometry and Affinity Modulation. Journal of visualized experiments : JoVE, (67), e4281. [Link]

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Foundational

Fangchinoline as a Calcium Channel Modulator: Mechanistic Insights and Experimental Workflows

Executive Summary Fangchinoline (FCL), a complex bisbenzylisoquinoline alkaloid extracted from the root of Stephania tetrandra, has garnered significant attention in molecular pharmacology[1]. While historically recogniz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fangchinoline (FCL), a complex bisbenzylisoquinoline alkaloid extracted from the root of Stephania tetrandra, has garnered significant attention in molecular pharmacology[1]. While historically recognized for its anti-inflammatory and anti-tumorigenic properties, recent electrophysiological and biochemical assays have definitively characterized FCL as a potent, non-specific calcium channel blocker[1][2]. By antagonizing voltage-gated calcium channels (VGCCs) and modulating intracellular calcium ([Ca2+]i) dynamics, FCL effectively short-circuits pathological signaling cascades, offering profound neuroprotective benefits[3]. This whitepaper synthesizes the mechanistic framework of FCL's ion channel modulation and provides field-proven, self-validating experimental protocols for researchers investigating presynaptic calcium dynamics.

Mechanistic Framework: Ion Channel Modulation

Voltage-Gated Calcium Channel (VGCC) Antagonism

FCL functions as a broad-spectrum inhibitor of VGCCs, including L-type, N-type, and P/Q-type channels[2][4]. In the presynaptic terminal, depolarization triggers the opening of these channels, allowing a rapid influx of Ca2+ that serves as the primary catalyst for vesicular exocytosis. Patch-clamp recordings and fluorometric imaging demonstrate that FCL significantly attenuates depolarization-induced increases in cytosolic free Ca2+ ([Ca2+]c) without altering the baseline resting membrane potential[4].

Downstream Signaling: The PKC Axis and Neuroprotection

The reduction in [Ca2+]i directly suppresses calcium-dependent intracellular signaling, most notably the Protein Kinase C (PKC) pathway[4]. Because PKC phosphorylation is essential for the mobilization and fusion of neurotransmitter vesicles, its suppression by FCL leads to a marked reduction in glutamate release[4].

In pathophysiological contexts, such as ischemia or neurotoxin exposure, excessive glutamate release drives excitotoxicity. By blocking Ca2+ influx, FCL prevents this glutamate surge, thereby halting downstream reactive oxygen species (ROS) generation and preventing apoptosis. This mechanism has been validated in models of hydrogen peroxide (H2O2) and cyanide-induced neurotoxicity, where FCL effectively preserved neuronal viability[3][5].

Crosstalk with Kv7/M Potassium Channels

Beyond its primary role as a calcium channel blocker, FCL exhibits modulatory effects on voltage-gated potassium channels. Recent whole-cell patch-clamp studies indicate that FCL concentration-dependently inhibits Kv7.1–Kv7.5 channel currents[6]. This dual-action profile highlights FCL's complex role in regulating overall membrane excitability and underscores the necessity for precise experimental controls when evaluating its pharmacological effects.

Pathway FCL Fangchinoline (FCL) VGCC Voltage-Gated Ca2+ Channels (Inhibition) FCL->VGCC Antagonizes Ca_influx Intracellular Ca2+ Influx (Reduced [Ca2+]i) VGCC->Ca_influx Blocks PKC PKC Signaling Pathway (Suppressed) Ca_influx->PKC Downregulates Glutamate Vesicular Glutamate Release (Inhibited) PKC->Glutamate Attenuates ROS ROS Generation & Oxidative Stress (Prevented) Glutamate->ROS Prevents Neuroprotection Neuroprotection & Cell Survival ROS->Neuroprotection Promotes

Fig 1: Mechanistic pathway of Fangchinoline-mediated calcium channel inhibition and neuroprotection.

Quantitative Data Summary

To facilitate comparative analysis, the following table synthesizes the quantitative inhibitory parameters of FCL across various established experimental models.

Target / ParameterExperimental ModelInhibitory Effect / IC50Reference
Kv7.2/Kv7.3 Channels HEK293 Cells (Patch-Clamp)IC50 = 9.5 ± 1.2 μM[6]
Glutamate Release Rat Cortical SynaptosomesSignificant inhibition at 0.1 – 10 μM[4][5]
H2O2-Induced Death Cerebellar Granule CellsCell viability restored at 0.1 – 10 μM[5]
Cyanide Neurotoxicity Cerebellar Granule CellsReduced ROS & cell death at 0.1 – 10 μM[3]
L-type Ca2+ Channels Various Cell LinesNon-specific concentration-dependent block[2]

Experimental Methodologies

As an Application Scientist, I emphasize that robust pharmacological data relies on isolating the variable of interest. To study presynaptic calcium channel kinetics without the confounding variables of post-synaptic networks or glial cell interference, the synaptosome preparation is the gold standard.

Protocol 1: Isolation of Functional Rat Cortical Synaptosomes

Objective: To isolate highly pure, functional nerve terminals that retain the molecular machinery for ion exchange and vesicular exocytosis.

  • Tissue Isolation: Rapidly decapitate adult Sprague-Dawley rats and surgically isolate the cerebral cortex on an ice-cold surgical block.

    • Causality: Rapid isolation and strict temperature control (0-4°C) minimize ischemic damage, preventing the premature activation of endogenous proteases and preserving channel integrity.

  • Homogenization: Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose buffer using a Teflon-glass homogenizer (8-10 strokes at 800 rpm).

    • Causality: The 0.32 M sucrose solution is isotonic to the intracellular environment, preventing osmotic lysis of the delicate synaptosomal membranes during mechanical disruption.

  • Percoll Density Gradient Centrifugation: Layer the homogenate onto a discontinuous Percoll gradient (e.g., 3%, 10%, 23%, and 40% v/v) and centrifuge at 32,000 × g for 5 minutes.

    • Causality: Density gradient centrifugation separates functional synaptosomes (which band at the 10%/23% interface) from myelin, free mitochondria, and unsealed membrane fragments, yielding a highly pure presynaptic fraction.

  • Resuspension: Extract the synaptosomal fraction, wash to remove Percoll, and resuspend in a HEPES-buffered medium (HBM) supplemented with 1.2 mM CaCl2.

Protocol 2: Ratiometric Quantification of [Ca2+]i using Fura-2AM

Objective: To measure real-time intracellular calcium fluctuations in response to FCL and depolarizing stimuli.

  • Dye Loading: Incubate the purified synaptosomes with 5 μM Fura-2AM for 30 minutes at 37°C in the dark.

    • Causality: The acetoxymethyl (AM) ester modification allows the dye to passively permeate the lipid bilayer. Once inside, endogenous intracellular esterases cleave the AM group, trapping the active Fura-2 fluorophore within the cytosol.

  • Washing: Pellet the synaptosomes via microcentrifugation (3,000 × g for 1 min) and resuspend in fresh HBM.

    • Causality: This critical wash step removes extracellular, uninternalized dye that would otherwise cause high background fluorescence and skew the ratiometric data.

  • FCL Incubation & Stimulation: Pre-incubate the sample with FCL (e.g., 10 μM) for 10 minutes. Stimulate the synaptosomes with 1 mM 4-aminopyridine (4-AP).

    • Causality: 4-AP selectively blocks K+ channels, leading to a mild, physiological depolarization of the membrane that specifically triggers VGCC opening[4].

  • Spectrofluorometric Recording: Record fluorescence at dual excitation wavelengths of 340 nm and 380 nm, with an emission wavelength of 510 nm.

    • Causality: Ratiometric imaging (the ratio of 340/380 nm fluorescence) mathematically normalizes for variations in dye loading efficiency, photobleaching, and cell thickness, ensuring that observed signal changes are strictly due to absolute calcium fluctuations.

🔬 Application Scientist Note on System Self-Validation: To definitively prove that FCL inhibits the calcium channels rather than the downstream exocytotic machinery, you must run a parallel control using a calcium ionophore (e.g., ionomycin). Ionomycin physically bypasses VGCCs to directly transport Ca2+ across the membrane. If FCL fails to inhibit glutamate release in the presence of ionomycin—as confirmed in the literature[4]—it self-validates your system, proving FCL's mechanism of action is strictly upstream at the channel level.

Workflow Step1 Tissue Isolation Step2 Sucrose Homogenization Step1->Step2 Step3 Percoll Gradient Centrifugation Step2->Step3 Step4 Fura-2AM Dye Loading Step3->Step4 Step5 FCL Incubation & 4-AP Stimulus Step4->Step5 Step6 Ratiometric Fluorometry Step5->Step6

Fig 2: Step-by-step experimental workflow for synaptosome preparation and calcium quantification.

References

  • [1] Title: Molecular Targets Modulated by Fangchinoline in Tumor Cells and Preclinical Models Source: mdpi.com URL:

  • [4] Title: Fangchinoline inhibits glutamate release from rat cerebral cortex nerve terminals (synaptosomes) Source: nih.gov URL:

  • [6] Title: Inhibition of Kv7/M Channel Currents by Fangchinoline Source: karger.com URL:

  • [3] Title: Protective effect of fangchinoline on cyanide-induced neurotoxicity in cultured rat cerebellar granule cells Source: nih.gov URL:

  • [5] Title: Protective Effects of Fangchinoline and Tetrandrine on Hydrogen Peroxide-Induced Oxidative Neuronal Cell Damage in Cultured Rat Cerebellar Granule Cells Source: thieme-connect.com URL:

  • [2] Title: Determination of Tetrandrine, Fangchinoline, Cyclanoline and Oblongine in Radix Stephaniae Tetrandrae by High-Performance Liquid Chromatography Source: nricm.edu.tw URL:

Sources

Exploratory

Thermodynamic Solubility Profile of Fangchinoline: A Technical Guide for Lead Optimization

Executive Summary Fangchinoline is a naturally occurring bisbenzylisoquinoline alkaloid isolated from the roots of Stephania tetrandra[1]. While it exhibits potent anti-viral, anti-inflammatory, and anti-cancer propertie...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fangchinoline is a naturally occurring bisbenzylisoquinoline alkaloid isolated from the roots of Stephania tetrandra[1]. While it exhibits potent anti-viral, anti-inflammatory, and anti-cancer properties, its translation into viable clinical formulations is severely bottlenecked by its poor aqueous solubility[2]. In early-stage drug discovery, kinetic solubility assays are often sufficient; however, for late-stage lead optimization, formulation design, and ADME profiling, determining the true thermodynamic solubility is an absolute requirement[3].

This whitepaper provides an in-depth mechanistic analysis of fangchinoline's solubility profile, detailing the physicochemical logic, pH-dependent speciation, and the self-validating experimental methodologies required to accurately quantify its thermodynamic parameters.

Physicochemical Profiling & Molecular Logic

The solubility of a drug candidate is fundamentally dictated by its molecular structure and physicochemical properties. Fangchinoline (C37H40N2O6) contains two basic tertiary amine groups within its bisbenzylisoquinoline framework, giving it distinct acid-base characteristics[1].

With basic pKa values of 8.4 and 9.2, fangchinoline is predominantly ionized in acidic environments but exists as a neutral, highly lipophilic free base at physiological and alkaline pH levels[4]. Its calculated logP (ClogP) exceeds 3.0, classifying it as a cationic amphiphilic drug (CAD)[5]. This high lipophilicity drives its affinity for lipid compartments but severely restricts its hydration capacity in aqueous media, resulting in a highly unfavorable water solubility profile (logS = -3.886)[1].

Table 1: Physicochemical Properties of Fangchinoline
PropertyValueImplication for Formulation
Molecular Formula C37H40N2O6[1]High molecular weight limits passive diffusion.
pKa (Basic) 8.4, 9.2[4]Solubility is highly pH-dependent; protonated in acidic media.
LogP (Lipophilicity) > 3.0[5]High lipid affinity; prone to lysosomal trapping as a CAD.
Aqueous logS -3.886 log mol/L[1]BCS Class II/IV candidate requiring solubility enhancement.
Bioavailability Score ~0.55 (55%)[6]Moderate oral bioavailability contingent on dissolution rate.

The Causality of Solubility: Thermodynamic vs. Kinetic

In drug development, distinguishing between kinetic and thermodynamic solubility is critical for preventing late-stage formulation failures[7].

  • Kinetic Solubility: Typically measured by adding a concentrated DMSO stock solution (where fangchinoline is highly soluble, ≥ 50 mg/mL[2]) into an aqueous buffer until precipitation occurs[3]. This method is fast but highly prone to supersaturation artifacts, as the solvent traps the drug in a metastable state[8].

  • Thermodynamic Solubility: Represents the true, lowest-energy equilibrium state between the crystalline solid phase and the saturated aqueous solution[7]. It requires the dissolution of a solid powder over an extended period (24–96 hours) without the interference of co-solvents like DMSO[3].

For fangchinoline, relying on kinetic data can lead to an overestimation of its solubility, resulting in unexpected precipitation during in vivo administration or long-term storage[9].

Experimental Methodology: The Self-Validating Shake-Flask Protocol

The shake-flask method remains the gold standard for determining thermodynamic solubility[10]. The following protocol is designed as a self-validating system to ensure absolute accuracy in quantifying fangchinoline's equilibrium solubility.

ShakeFlask Start Excess Crystalline Fangchinoline + Aqueous Buffer Incubation Thermodynamic Equilibration (Orbital Shaker, 24-96h, Constant Temp) Start->Incubation Suspension formation Separation Phase Separation (Ultracentrifugation / 0.22 µm Filtration) Incubation->Separation Equilibrium achieved Analysis Supernatant Quantification (HPLC-UV at ~280 nm) Separation->Analysis Saturated solution Validation Residual Solid Verification (PXRD / DSC) Separation->Validation Undissolved solid

Caption: Workflow of the self-validating shake-flask method for thermodynamic solubility determination.

Step-by-Step Protocol & Causality
  • Preparation of the Solid Phase: Add 500 µg of crystalline fangchinoline powder to 400 µL of aqueous phosphate buffer (pH 7.4) in a sealed vial[11].

    • Causality: A visible excess of solid must be maintained. This ensures the chemical potential of the solid phase continuously drives the system toward true thermodynamic equilibrium[10].

  • Thermodynamic Equilibration: Incubate the mixtures on an orbital shaker at 400 rpm at a precisely controlled temperature (e.g., 25°C) for 24 to 96 hours[11].

    • Causality: Extended mechanical agitation provides the kinetic energy required to overcome the activation energy of crystal lattice dissolution, preventing the underestimation of solubility[3].

  • Phase Separation: Centrifuge the suspension at high speed, followed by filtration of the supernatant through a 0.22 µm hydrophilic filter[3].

    • Causality: This eliminates sub-micron colloidal aggregates that can artificially inflate the concentration detected by analytical instruments[3].

  • Self-Validation Checkpoint (Time-Course Sampling): Sample the solution at 24h, 48h, and 72h[11].

    • Causality: True thermodynamic equilibrium is self-validated only when the concentration plateau is reached (i.e., the variance between 48h and 72h is statistically insignificant). If equilibrium is not reached by 72h, the incubation is extended to 96h[11].

  • Quantification: Analyze the saturated supernatant via isocratic HPLC-UV at a detection wavelength of ~280-285 nm[9].

    • Causality: HPLC provides high specificity, separating fangchinoline from any potential degradation products formed during the long aqueous incubation[11].

  • Solid-State Verification: Collect and analyze the residual filtered solid using Powder X-Ray Diffraction (PXRD)[8].

    • Causality: The buffer medium can induce polymorphic transformations or hydrate/salt formation. PXRD confirms the exact solid form that is in equilibrium with the solution[8].

pH-Dependent Speciation & Solvent Profiling

Because fangchinoline contains basic tertiary amines, its thermodynamic solubility is governed by the Henderson-Hasselbalch equation. At a pH below 8.4, the nitrogen atoms undergo protonation, significantly increasing the compound's polarity and aqueous solubility[4]. Conversely, at alkaline pH levels, the compound undergoes hydrophobic collapse into its neutral free-base form, resulting in precipitation[4].

Speciation Base Fangchinoline Free Base (Neutral, Lipophilic) Acidic Acidic Microenvironment (pH < 8.4) Base->Acidic Basic Alkaline Microenvironment (pH > 9.2) Base->Basic Ionized Protonated Species (High Aqueous Solubility) Acidic->Ionized Protonation of tertiary amines Precipitate Un-ionized Aggregates (Thermodynamic Precipitation) Basic->Precipitate Deprotonation & hydrophobic collapse

Caption: pH-dependent speciation and thermodynamic solubility pathway of fangchinoline.

To bypass these aqueous limitations during in vitro assays, organic solvents are frequently employed. The empirical solubility profile of fangchinoline across various solvents is summarized below:

Table 2: Empirical Solubility Profile across Solvents
SolventThermodynamic SolubilityFormulation Remarks
DMSO ≥ 50 mg/mL (82.14 mM)[2]Gold standard for stock solutions. Gentle warming (37°C) and sonication ensure complete dissolution[9].
Methanol Soluble[2]Useful for analytical extractions and HPLC mobile phases.
Chloroform Soluble[2]Indicates high lipophilicity; useful for liquid-liquid extraction.
Ethanol ~3 mg/mL[2]Limited solubility compared to DMSO; not ideal for high-concentration stocks[2].
Water (pH 7.4) Insoluble / Slightly Soluble[2]Requires pH adjustment, cosolvents, or ionic liquids for effective extraction/formulation[4].

Note: When preparing high-concentration stock solutions (>20 mM) in DMSO, long-term storage can lead to spontaneous precipitation. Routine analytical verification against a fresh reference standard is recommended[9].

Thermodynamic Parameterization

By conducting the shake-flask protocol at multiple temperatures (e.g., 288 K, 298 K, and 310 K), researchers can extract the fundamental thermodynamic parameters of fangchinoline's dissolution using the van 't Hoff equation :



Where


 is the mole fraction solubility, 

is the universal gas constant,

is the absolute temperature,

is the enthalpy of solution, and

is the entropy of solution.
  • Causality for Formulation: If

    
     is highly positive (endothermic), the solubility of fangchinoline will increase significantly with heat. However, this poses a risk for supersaturated formulations, as the drug may thermodynamically precipitate upon cooling to room temperature. Understanding these parameters is essential for designing stable, long shelf-life formulations.
    

References

Sources

Foundational

Fangchinoline's Role in Overcoming P-glycoprotein Mediated Multidrug Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying this...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which actively effluxes a broad spectrum of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and efficacy. This guide provides an in-depth technical exploration of Fangchinoline, a bisbenzylisoquinoline alkaloid, as a potent inhibitor of P-glycoprotein. We will delve into the molecular mechanisms of Fangchinoline's interaction with P-gp, its impact on reversing MDR, and provide detailed protocols for the essential in vitro assays used to characterize these interactions.

Introduction: The Challenge of Multidrug Resistance and the Role of P-glycoprotein

Cancer chemotherapy, a cornerstone of oncology, is frequently undermined by the development of multidrug resistance (MDR), a phenomenon where cancer cells become simultaneously resistant to a variety of structurally and functionally diverse anticancer agents.[1] One of the most well-characterized mechanisms of MDR is the overexpression of P-glycoprotein (P-gp), a 170 kDa transmembrane protein encoded by the ABCB1 gene.[2][3] P-gp is a member of the ATP-binding cassette (ABC) superfamily of transporters and functions as an ATP-dependent efflux pump.[2][] It is expressed in various normal tissues, where it plays a protective role by extruding xenobiotics and toxins.[3][] However, in cancer cells, its overexpression leads to the active transport of chemotherapeutic drugs out of the cell, preventing them from reaching their intracellular targets and exerting their cytotoxic effects.[5][6]

The structure of P-gp consists of two homologous halves, each containing a transmembrane domain (TMD) and a nucleotide-binding domain (NBD).[][7] The TMDs form a large, polyspecific drug-binding pocket that can accommodate a wide range of substrates, while the NBDs bind and hydrolyze ATP to power the conformational changes required for drug efflux.[7] The "hydrophobic vacuum cleaner" model is a widely accepted theory for its mechanism, suggesting that P-gp recognizes and effluxes its substrates from within the lipid bilayer.[8] Given its central role in MDR, P-gp has become a critical target for the development of chemosensitizing agents that can restore the efficacy of conventional anticancer drugs.

Fangchinoline: A Natural P-glycoprotein Inhibitor

Fangchinoline is a bisbenzylisoquinoline alkaloid isolated from the root of Stephania tetrandra.[9][10] Traditionally used in Chinese medicine, it has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-hypertensive, and notably, anticancer properties.[10][11] Beyond its direct cytotoxic effects on various cancer cell lines, a key aspect of Fangchinoline's anticancer potential lies in its ability to reverse P-gp-mediated MDR.[12][13]

Studies have consistently demonstrated that Fangchinoline can act as a potent P-gp inhibitor, thereby sensitizing MDR cancer cells to conventional chemotherapeutic agents.[5][14][15] Its structural analogue, Tetrandrine, also exhibits similar P-gp inhibitory activity.[16][17]

Molecular Mechanism of Fangchinoline's Interaction with P-glycoprotein

The primary mechanism by which Fangchinoline reverses MDR is through its direct interaction with P-glycoprotein, leading to the inhibition of its drug efflux function. This interaction is multifaceted and involves several key aspects:

  • Competitive Inhibition: Fangchinoline is believed to act as a competitive inhibitor of P-gp. It binds to the drug-binding sites on the transporter, thereby preventing the binding and subsequent efflux of chemotherapeutic drugs. Molecular docking studies suggest that Fangchinoline has a high affinity for the P-gp drug-binding pocket.

  • Modulation of ATPase Activity: P-gp's function is intrinsically linked to its ability to hydrolyze ATP. Some P-gp inhibitors can modulate this ATPase activity. While some substrates stimulate ATPase activity, potent inhibitors can either inhibit or have a minimal effect on this activity.[18][19] The precise effect of Fangchinoline on P-gp's ATPase activity is an area of ongoing research.

  • Downregulation of P-gp Expression: In addition to its direct inhibitory effects, some studies suggest that prolonged exposure to Fangchinoline and its analogue Tetrandrine can lead to a concentration-dependent reduction in the expression of P-gp at the protein level.[14][15] This downregulation further contributes to the reversal of the MDR phenotype.

The culmination of these actions is an increase in the intracellular accumulation of co-administered anticancer drugs in MDR cells, restoring their cytotoxic efficacy.

In Vitro Methodologies for Characterizing Fangchinoline-P-gp Interaction

A robust in vitro evaluation is crucial to characterize the interaction between a potential inhibitor like Fangchinoline and P-glycoprotein. The following are standard, field-proven protocols:

Cell Culture and Development of MDR Cell Lines

The foundation of in vitro MDR research lies in the use of appropriate cell models. This typically involves a parental, drug-sensitive cancer cell line and its MDR counterpart, which overexpresses P-gp. MDR cell lines can be developed through continuous exposure to a selecting cytotoxic agent (e.g., doxorubicin, paclitaxel) or by transfecting the parental cells with the ABCB1 gene. Commonly used cell line pairs include:

  • MCF-7 (parental) and MCF-7/ADR (doxorubicin-resistant)

  • KB-3-1 (parental) and KB-V1 (vinblastine-resistant)

  • CEM (parental) and CEM/ADR5000 (doxorubicin-resistant) [14]

Cytotoxicity and MDR Reversal Assays

The primary goal of a P-gp inhibitor is to restore the cytotoxicity of conventional chemotherapeutics in resistant cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Protocol: MTT Assay for MDR Reversal

  • Cell Seeding: Seed both parental and MDR cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of a chemotherapeutic agent (e.g., doxorubicin) in the presence or absence of a non-toxic concentration of Fangchinoline. Include wells with Fangchinoline alone to assess its intrinsic cytotoxicity.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) values for the chemotherapeutic agent in the presence and absence of Fangchinoline. The reversal fold (RF) is calculated as: RF = IC₅₀ of chemotherapeutic alone / IC₅₀ of chemotherapeutic + Fangchinoline

A higher RF value indicates a more potent reversal of MDR.

P-glycoprotein Efflux Pump Activity Assays

To directly assess the inhibitory effect of Fangchinoline on P-gp's efflux function, substrate accumulation and efflux assays are employed. Rhodamine 123, a fluorescent substrate of P-gp, is commonly used.[5][14]

Protocol: Rhodamine 123 Accumulation and Efflux Assay

  • Cell Seeding: Seed MDR cells in 24-well plates or on coverslips and grow to 80-90% confluency.

  • Pre-incubation with Inhibitor: Pre-incubate the cells with a non-toxic concentration of Fangchinoline or a known P-gp inhibitor (e.g., verapamil) for 30-60 minutes at 37°C.

  • Rhodamine 123 Loading: Add Rhodamine 123 (final concentration 1-5 µM) to the wells and incubate for 30-60 minutes at 37°C.[20][21]

  • Washing: Wash the cells three times with ice-cold PBS to remove extracellular Rhodamine 123.

  • Intracellular Accumulation Measurement: Lyse the cells with a lysis buffer (e.g., 1% Triton X-100 in PBS) and measure the fluorescence of the lysate using a fluorometer (excitation ~507 nm, emission ~529 nm).[22] Alternatively, visualize and quantify the intracellular fluorescence using fluorescence microscopy or flow cytometry.[20]

  • Efflux Measurement: After the washing step, add fresh, pre-warmed medium (with or without the inhibitor) and incubate for an additional 1-2 hours to allow for efflux.[23]

  • Quantification of Efflux: Measure the remaining intracellular fluorescence as described in step 5. A higher fluorescence intensity in the presence of Fangchinoline indicates inhibition of P-gp-mediated efflux.

P-glycoprotein ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by P-gp in the presence and absence of Fangchinoline. P-gp substrates typically stimulate ATPase activity, while inhibitors can either stimulate or inhibit it.

Protocol: P-gp ATPase Activity Assay

This assay is often performed using membrane vesicles prepared from cells overexpressing P-gp.[24]

  • Membrane Vesicle Preparation: Prepare inside-out membrane vesicles from P-gp overexpressing cells.

  • Assay Reaction: Incubate the membrane vesicles with varying concentrations of Fangchinoline in an assay buffer containing ATP. A known P-gp substrate (e.g., verapamil) is used as a positive control for stimulation.

  • Inorganic Phosphate Detection: The rate of ATP hydrolysis is determined by measuring the amount of inorganic phosphate (Pi) released. This can be done using a colorimetric method, such as the malachite green assay.

  • Data Analysis: Plot the rate of Pi release against the concentration of Fangchinoline. This will reveal whether Fangchinoline stimulates or inhibits the basal and/or substrate-stimulated ATPase activity of P-gp.

Data Presentation and Visualization

Quantitative Data Summary
AssayCell LineChemotherapeuticFangchinoline (µM)IC₅₀ (nM)Reversal FoldReference
CytotoxicityHCT15 (P-gp+)Paclitaxel0>1000-[5]
HCT15 (P-gp+)Paclitaxel3.0~0.53~1900[5]
HCT15 (P-gp+)Actinomycin D0~180-[5]
HCT15 (P-gp+)Actinomycin D3.0~3.9~45.9[5]
Caco-2 (P-gp+)Doxorubicin--Synergistic Effect[14]
CEM/ADR5000 (P-gp+)Doxorubicin--Synergistic Effect[14]

Note: The table presents representative data from cited literature. Actual values may vary depending on experimental conditions.

Visualizations

Signaling Pathway: P-gp Mediated Drug Efflux and Inhibition by Fangchinoline

Pgp_Mechanism cluster_cell MDR Cancer Cell cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) Chemo_out Chemotherapeutic Drug Pgp->Chemo_out Efflux ADP_Pi ADP + Pi Pgp->ADP_Pi Hydrolysis Chemo_in Chemotherapeutic Drug Chemo_in->Pgp Binds to P-gp Extracellular Extracellular Space Fangchinoline_in Fangchinoline Fangchinoline_in->Pgp Inhibits ATP ATP ATP->Pgp

Caption: Mechanism of P-gp mediated drug efflux and its inhibition by Fangchinoline.

Experimental Workflow: Assessing a Potential P-gp Inhibitor

Workflow start Start: Identify Potential P-gp Inhibitor (e.g., Fangchinoline) cell_culture Culture Parental and MDR Cancer Cell Lines start->cell_culture cytotoxicity Cytotoxicity Assay (MTT) - Determine IC50 of inhibitor alone cell_culture->cytotoxicity mdr_reversal MDR Reversal Assay (MTT) - Chemo +/- Inhibitor - Calculate Reversal Fold cytotoxicity->mdr_reversal rhodamine_assay Rhodamine 123 Accumulation/Efflux Assay - Fluorescence Microscopy/Flow Cytometry mdr_reversal->rhodamine_assay atpase_assay P-gp ATPase Activity Assay (using membrane vesicles) rhodamine_assay->atpase_assay data_analysis Data Analysis and Mechanism Elucidation atpase_assay->data_analysis conclusion Conclusion: Characterize Inhibitory Potential and Mechanism data_analysis->conclusion

Caption: A typical experimental workflow for evaluating a potential P-gp inhibitor.

Conclusion and Future Perspectives

Fangchinoline has emerged as a promising natural compound for overcoming P-glycoprotein-mediated multidrug resistance in cancer. Its ability to directly inhibit P-gp's efflux function, and potentially downregulate its expression, makes it a valuable candidate for combination chemotherapy. The in vitro assays detailed in this guide provide a robust framework for researchers to further investigate the mechanisms of Fangchinoline and other potential P-gp inhibitors.

Future research should focus on elucidating the precise binding site of Fangchinoline on P-gp through structural biology studies, further investigating its effects on P-gp expression and trafficking, and evaluating its efficacy and safety in preclinical in vivo models. The development of Fangchinoline or its derivatives as clinical chemosensitizers could represent a significant advancement in the fight against multidrug-resistant cancers.

References

  • Sun, Y., & Wink, M. (2014). Tetrandrine and fangchinoline, bisbenzylisoquinoline alkaloids from Stephania tetrandra can reverse multidrug resistance by inhibiting P-glycoprotein activity in multidrug resistant human cancer cells. Phytomedicine, 21(8-9), 1110–1119. [Link]

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  • Wang, Y., Chen, J., Wang, L., Zhang, J., & Li, W. (2013). Fangchinoline induces G0/G1 arrest by modulating the expression of CDKN1A and CCND2 in K562 human chronic myelogenous leukemia cells. Experimental and Therapeutic Medicine, 5(4), 1105–1109. [Link]

  • Gottesman, M. M., & Ling, V. (2006). The molecular basis of multidrug resistance in cancer: a personal view. Acta pathologica, microbiologica, et immunologica Scandinavica, 114(7-8), 455–464. [Link]

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  • Xing, Y., Li, M. H., & Wang, J. (2011). Fangchinoline Inhibits Breast Adenocarcinoma Proliferation by Inducing Apoptosis. Biological & Pharmaceutical Bulletin, 34(11), 1761-1766. [Link]

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  • Forster, S., Thumser, A. E., Hood, S. R., & Plant, N. (2012). Characterization of rhodamine-123 as a tracer dye for use in in vitro drug transport assays. PloS one, 7(3), e33253. [Link]

  • Wang, N., Feng, Y., Tan, H. Y., Cheung, F., & Hong, M. (2013). Fangchinoline induces autophagic cell death via p53/sestrin2/AMPK signalling in human hepatocellular carcinoma cells. British journal of pharmacology, 168(4), 957–972. [Link]

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  • Wang, C., Li, Y., & Zhang, Y. (2021). Fangchinoline Inhibits Human Esophageal Cancer by Transactivating ATF4 to Trigger Both Noxa-Dependent Intrinsic and DR5-Dependent Extrinsic Apoptosis. Frontiers in Oncology, 11, 680653. [Link]

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Exploratory

Fangchinoline in Metabolic Modulation: A Technical Guide to Glucose Homeostasis and Insulin Resistance

Executive Summary Fangchinoline (FCL) is a highly bioactive bis-benzylisoquinoline alkaloid isolated from the traditional medicinal plant Stephania tetrandra S. Moore.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fangchinoline (FCL) is a highly bioactive bis-benzylisoquinoline alkaloid isolated from the traditional medicinal plant Stephania tetrandra S. Moore. In recent years, it has emerged as a compelling pharmacological candidate for the management of Type 2 Diabetes Mellitus (T2DM) and its microvascular complications. Unlike conventional secretagogues, FCL operates through a pleiotropic mechanism—simultaneously enhancing metabolic flux via PI3K/AKT and AMPK pathways, while dismantling the inflammatory checkpoints (RAGE/NF-κB) that drive peripheral insulin resistance[1].

This technical guide provides an in-depth analysis of FCL’s molecular pharmacology, structural prerequisites for efficacy, and standardized, self-validating experimental protocols designed for researchers and drug development professionals.

Molecular Pharmacology & Structure-Activity Relationship (SAR)

The anti-hyperglycemic efficacy of Stephania extracts is highly compound-specific. While tetrandrine—a structurally similar major alkaloid—exhibits potent anti-inflammatory properties, it fails to induce significant hypoglycemic effects in diabetic models.

Structure-Activity Relationship (SAR) studies reveal that the demethylation at the 7-O-position or the addition of a 2- or 2'-N-oxide side chain is the critical structural determinant for inducing anti-hyperglycemic actions[2]. This specific structural variance allows FCL to act as an insulinotropic agent, significantly lowering blood glucose levels in a dose-dependent manner (0.3–3 mg/kg) while increasing circulating insulin levels, an effect nearly four times greater than crude water extracts[3].

Core Mechanistic Pathways

FCL ameliorates insulin resistance by targeting both the metabolic and inflammatory axes of the disease state:

  • Metabolic Flux (PI3K/AKT & AMPK Activation): FCL stimulates the PI3K/AKT signaling cascade, which is fundamental for insulin-stimulated GLUT4 translocation to the plasma membrane, thereby enhancing cellular glucose uptake. Concurrently, it activates AMPK, the primary cellular energy sensor, which promotes fatty acid oxidation and reduces ectopic lipid accumulation—a primary driver of lipotoxicity and insulin resistance[1].

  • Inflammatory Checkpoints (RAGE/NF-κB & p38 MAPK Inhibition): Chronic low-grade inflammation severely impairs insulin receptor signaling. FCL significantly downregulates the Receptor for Advanced Glycation End-products (RAGE) and inhibits downstream NF-κB and p38 MAPK pathways[4]. This targeted suppression reduces the secretion of pro-inflammatory cytokines (IL-6, TNF-α, IL-1β), protecting pancreatic β-cells from apoptosis and restoring peripheral insulin sensitivity[5].

  • Oxidative Stress Mitigation: FCL acts as a potent antioxidant, restoring the levels of superoxide dismutase (SOD), catalase, and reduced glutathione (GSH), while drastically reducing reactive oxygen species (ROS) and lipid peroxidation (>50% reduction) in metabolic tissues[6].

FCL_Mechanisms cluster_metabolic Metabolic Flux Regulation cluster_inflammatory Inflammatory & Oxidative Stress FCL Fangchinoline (FCL) PI3K PI3K/AKT Pathway FCL->PI3K Activates AMPK AMPK Pathway FCL->AMPK Activates RAGE RAGE/NF-κB Pathway FCL->RAGE Inhibits p38 p38 MAPK Pathway FCL->p38 Inhibits GLUT4 GLUT4 Translocation (↑ Glucose Uptake) PI3K->GLUT4 Lipid Fatty Acid Oxidation (↓ Lipid Accumulation) AMPK->Lipid Outcome Amelioration of Insulin Resistance & Restored Glucose Homeostasis GLUT4->Outcome Lipid->Outcome Cytokines ↓ Pro-inflammatory Cytokines (IL-6, TNF-α, IL-1β) RAGE->Cytokines ROS ↓ ROS & Lipid Peroxidation RAGE->ROS p38->Cytokines Cytokines->Outcome ROS->Outcome

Molecular mechanisms of Fangchinoline in modulating glucose metabolism and insulin resistance.

Quantitative Efficacy Profile

The following table synthesizes the quantitative pharmacological effects of FCL observed across validated diabetic rodent models.

Biomarker / ParameterDiabetic Control (Vehicle)Fangchinoline TreatedMechanistic Driver
Blood Glucose Significantly ElevatedDecreased by ~50%Enhanced GLUT4 translocation & PI3K/AKT activation[2]
Serum Insulin Depressed (STZ-induced)Restored / IncreasedProtection of pancreatic β-cells from apoptosis[7]
IL-6 / TNF-α Highly ExpressedReduced by >40%Inhibition of RAGE/NF-κB and p38 MAPK pathways[6]
Lipid Peroxidation Elevated (>50%)Normalized to BaselineROS scavenging and restoration of SOD/GSH levels[6]

Synergistic Pharmacology

In traditional formulations, Stephania tetrandra is frequently co-administered with Astragalus membranaceus. Modern pharmacological profiling validates this historical synergy. Formononetin and calycosin, isoflavonoids derived from Astragalus, have been shown to significantly potentiate the anti-hyperglycemic and insulinotropic actions of FCL[8]. This combination effectively enhances β-cell insulin release and further suppresses macrophage-induced inflammation in adipose tissues, offering a highly compelling rationale for combinatorial drug design in metabolic syndrome.

Standardized Experimental Protocols

To ensure rigorous reproducibility and scientific integrity, the following protocols are designed as self-validating systems . They incorporate necessary baseline validation steps and internal controls to isolate the specific effects of FCL.

Protocol A: In Vivo Metabolic Phenotyping (HFD/STZ Mouse Model)

Causality & Rationale: The High-Fat Diet (HFD) combined with low-dose Streptozotocin (STZ) model is selected over high-dose STZ alone because it accurately recapitulates the pathophysiology of T2DM—combining peripheral insulin resistance (induced by HFD) with partial β-cell dysfunction (induced by low-dose STZ).

Step-by-Step Methodology:

  • Acclimation & Diet: Feed C57BL/6J mice a High-Fat Diet (60% kcal fat) for 4 weeks to induce obesity and baseline insulin resistance.

  • Disease Induction: Administer a low dose of STZ (35 mg/kg, i.p.) for 3 consecutive days.

    • Self-Validation Check: After 1 week, measure Fasting Blood Glucose (FBG). Only include mice with FBG ≥ 16.7 mmol/L to ensure uniform disease penetrance.

  • Dosing Regimen: Administer FCL (0.3 - 3.0 mg/kg/day, p.o.) suspended in 0.5% CMC-Na for 4-8 weeks.

    • Controls: Include a Vehicle group (0.5% CMC-Na) and a Positive Control group (e.g., Rosiglitazone, 5 mg/kg/day) to validate assay sensitivity.

  • Metabolic Assays: Perform Intraperitoneal Glucose Tolerance Tests (IGTT) and Insulin Tolerance Tests (ITT) at weeks 4 and 8. Fast mice for exactly 6 hours prior to testing to establish a true baseline without inducing starvation-mediated catabolic stress.

  • Endpoint Analysis: Harvest liver, skeletal muscle, and pancreatic tissues. Quantify PI3K/AKT phosphorylation via Western Blot and systemic cytokines (IL-6, TNF-α) via ELISA.

FCL_Protocol Acclimation 1. Acclimation & Diet (HFD for 4 Weeks) Induction 2. STZ Induction (Validate FBG ≥ 16.7 mM) Acclimation->Induction Dosing 3. FCL Dosing (0.3-3.0 mg/kg/day, p.o.) Induction->Dosing Monitoring 4. ITT / GTT Assays (Weeks 4 & 8) Dosing->Monitoring Endpoint 5. Endpoint Harvest (WB, ELISA, Histology) Monitoring->Endpoint

Standardized in vivo workflow for evaluating Fangchinoline efficacy in HFD/STZ mouse models.

Protocol B: In Vitro Glucose Uptake Assay (2-NBDG)

Causality & Rationale: 2-NBDG is a fluorescent glucose analog that allows for high-throughput, non-radioactive quantification of glucose uptake in insulin-sensitive cell lines (e.g., C2C12 myotubes), providing a safer and faster alternative to traditional tritium-labeled 2-Deoxyglucose assays.

Step-by-Step Methodology:

  • Cell Culture & Differentiation: Differentiate C2C12 myoblasts into mature myotubes using 2% horse serum over 5 days.

  • Starvation & Treatment: Serum-starve cells in low-glucose DMEM for 4 hours to eliminate background insulin signaling. Treat with FCL (1-10 μM) in the presence or absence of insulin (100 nM) for 30 minutes.

  • Tracer Incubation: Add 2-NBDG (50 μM) to the media for 30 minutes at 37°C.

    • Self-Validation Check: Co-incubate a subset of insulin-treated cells with Cytochalasin B (10 μM, a potent GLUT inhibitor) to establish the baseline of non-specific uptake. Fluorescence above this baseline confirms true transporter-mediated uptake.

  • Quantification: Wash cells thrice with ice-cold PBS to halt transport and remove extracellular tracer. Lyse cells and measure fluorescence (Ex/Em = 485/535 nm). Normalize fluorescence units to total protein concentration using a standard BCA assay.

References

1.1 - Taylor & Francis 2.4 - PMC / NIH 3.5 - Frontiers 4.2 - J-Stage / Biol Pharm Bull 5.3 - PubMed / NIH 6.7 - ResearchGate 7.9 - PMC / NIH 8.8 - Semantic Scholar 9.10 - PubMed / NIH 10.6 - ResearchGate

Sources

Protocols & Analytical Methods

Method

Protocol for fangchinoline preparation in cell culture media

Application Note: Standardized Protocol for Fangchinoline Preparation in In Vitro Cell Culture Models Introduction & Pharmacological Context Fangchinoline (FCN) is a potent bisbenzylisoquinoline alkaloid isolated from th...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Standardized Protocol for Fangchinoline Preparation in In Vitro Cell Culture Models

Introduction & Pharmacological Context

Fangchinoline (FCN) is a potent bisbenzylisoquinoline alkaloid isolated from the root of Stephania tetrandra. In recent years, it has emerged as a high-value compound in preclinical drug development due to its broad-spectrum anti-neoplastic, anti-inflammatory, and antiviral properties[1][2]. However, translating FCN's efficacy into highly reproducible in vitro assays requires overcoming its complex physicochemical limitations. FCN is highly hydrophobic and practically insoluble in aqueous environments[3].

As a Senior Application Scientist, I have observed that inconsistent IC50 values and assay variability often stem from poor solubilization techniques rather than biological variance[4]. This guide provides a self-validating, causally driven protocol for preparing FCN stock and working solutions, ensuring absolute concentration fidelity and eliminating solvent-induced artifacts.

Mechanism of Action in Oncology Models

To justify the experimental design and downstream assay selection, it is critical to understand FCN's intracellular targets. FCN exerts its anti-proliferative effects by simultaneously disrupting multiple oncogenic signaling cascades:

  • Kinase Inhibition: It severely attenuates the PI3K/AKT pathway and suppresses Focal Adhesion Kinase (FAK) phosphorylation, crippling tumor cell migration and survival[5][6][7].

  • Transcription Factor Modulation: FCN dual-regulates and suppresses NF-κB and AP-1 activation[1].

  • Apoptosis & Autophagy: These upstream disruptions converge on the mitochondria, upregulating pro-apoptotic Bax, downregulating anti-apoptotic Bcl-2, and triggering Caspase-3, -8, and -9 cleavage[8]. Concurrently, FCN induces adaptive autophagy, marked by an elevated LC3-II/LC3-I ratio[9].

Pathway FCN Fangchinoline (FCN) PI3K PI3K / AKT Pathway FCN->PI3K Inhibits NFKB NF-κB / AP-1 FCN->NFKB Inhibits FAK FAK Signaling FCN->FAK Inhibits Mito Mitochondrial Dysfunction (Bax ↑, Bcl-2 ↓) PI3K->Mito Downregulates Auto Autophagosome (LC3-II/LC3-I ↑) PI3K->Auto Triggers Casp Caspase Cascade (Caspase-3, 8, 9) NFKB->Casp Suppresses Inhibitors FAK->Casp Modulates Mito->Casp Cytochrome c Release Apoptosis Apoptosis Casp->Apoptosis Executes Autophagy Adaptive Autophagy Auto->Autophagy Promotes

Fangchinoline mechanism of action targeting PI3K/AKT, NF-κB, and FAK to induce apoptosis.

Physicochemical Properties & Quantitative Data

Before executing the protocol, researchers must calibrate their experimental design against FCN's physical constraints. The following table synthesizes the critical parameters required for accurate formulation[2][3][9][10][11].

ParameterQuantitative ValueExperimental Implication
Molecular Weight 608.72 g/mol Required for precise molarity calculations.
Solubility (DMSO) 40 - 100 mg/mL (~65.7 - 164.3 mM)DMSO is the mandatory primary solvent.
Solubility (Ethanol) 3 - 5 mg/mL (~4.9 - 8.2 mM)Sub-optimal; risk of precipitation at high doses.
Solubility (Water) InsolubleAqueous stock solutions are impossible.
Stock Storage (-80°C) 6 - 12 monthsLong-term stability requires ultra-low temps.
Stock Storage (-20°C) 1 monthSuitable only for short-term, active projects.
Working DMSO Conc. ≤ 0.1% - 0.5% (v/v)Must be strictly controlled to prevent cytotoxicity.

Protocol 1: Preparation of 20 mM Fangchinoline Stock Solution

Causality & Rationale: FCN must be dissolved in an organic solvent before introduction to aqueous cell culture media. The use of anhydrous (moisture-free) Dimethyl Sulfoxide (DMSO) is non-negotiable. DMSO is highly hygroscopic; atmospheric water absorbed into the solvent will rapidly degrade the solubility threshold of FCN, leading to micro-precipitates that artificially lower the effective concentration and skew dose-response curves[3][11].

Step-by-Step Methodology:

  • Equilibration: Allow the lyophilized FCN powder to equilibrate to room temperature in a desiccator for 30 minutes before opening.

    • Causality: Opening a cold vial causes ambient moisture to condense directly onto the powder, instantly compromising its solubility profile.

  • Mass Calculation: To prepare 1 mL of a 20 mM stock solution, weigh exactly 12.17 mg of FCN (MW = 608.72 g/mol ) using a calibrated analytical balance[2][3].

  • Solubilization: Transfer the powder to a sterile, amber microcentrifuge tube (to protect from light). Add 1.0 mL of sterile, anhydrous, cell-culture grade DMSO[11].

  • Homogenization: Vortex vigorously for 1-2 minutes. If the solution remains turbid, incubate the tube in a 37°C water bath for 5-10 minutes, followed by a brief sonication cycle in an ultrasonic bath[11].

    • Self-Validation Checkpoint 1 (Optical Clarity): Hold the solution against a light source. It must be 100% optically clear. Any turbidity indicates incomplete dissolution, meaning the molarity is not absolute. Do not proceed until clear.

  • Sterilization: Pass the solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter[11].

    • Causality: PTFE is chemically inert and highly compatible with DMSO. Standard cellulose acetate filters will dissolve in DMSO, leaching toxic polymers into your stock.

  • Aliquoting & Storage: Dispense the stock into 50 µL single-use aliquots in cryovials and immediately transfer to -80°C[3][11].

    • Causality: Repeated freeze-thaw cycles cause FCN to precipitate and degrade. Single-use aliquots ensure absolute concentration fidelity for every biological replicate.

Protocol 2: Preparation of Working Solution in Cell Culture Media

Causality & Rationale: Direct injection of a high-concentration DMSO stock into cell culture media often causes localized precipitation (the "solvent crash" effect) and osmotic shock to cells. Serial dilution in pre-warmed media ensures homogeneous dispersion. Furthermore, the final DMSO concentration must be strictly controlled (ideally ≤0.1% v/v) to eliminate solvent-induced cytotoxicity[4][10].

Step-by-Step Methodology:

  • Media Pre-warming: Warm the complete cell culture medium (e.g., DMEM or RPMI supplemented with 10% FBS) to 37°C in a water bath.

    • Causality: Cold media drastically reduces the kinetic solubility of the incoming hydrophobic compound, causing immediate precipitation upon contact.

  • Intermediate Dilution (Recommended for low doses): For target treatment concentrations below 10 µM, prepare an intermediate DMSO dilution (e.g., 1 mM) from your 20 mM stock. This ensures your final pipetting volumes into the media are large enough (>2 µL) to avoid extreme pipetting errors.

  • Final Dilution: Add the required volume of FCN stock directly into the pre-warmed media. For example, to achieve a 20 µM final concentration from a 20 mM stock, add 1 µL of stock per 1 mL of media. Mix immediately by gentle, repeated inversion.

  • Vehicle Control Preparation: Prepare a control medium containing the exact same volume of DMSO (without FCN) as your highest concentration treatment group (e.g., 0.1% DMSO)[10].

    • Self-Validation Checkpoint 2 (Vehicle Toxicity): If your vehicle control exhibits >5% cell death compared to untreated cells in your downstream viability assay (e.g., MTT or CCK-8), solvent toxicity is confounding the assay. The maximum DMSO threshold must be lowered.

  • Cell Treatment: Aspirate the old media from the adherent cell cultures. Gently apply the FCN-dosed media against the sidewall of the well to prevent physical detachment of the cells.

Workflow Step1 1. Equilibration Warm powder to RT Step2 2. Solubilization Dissolve in 100% Anhydrous DMSO Step1->Step2 Step3 3. Homogenization Vortex & 37°C Water Bath Step2->Step3 Step4 4. Sterilization 0.22 µm PTFE Filtration Step3->Step4 Step5 5. Storage Aliquot at -80°C Step4->Step5 Step6 6. Media Dilution Pre-warmed Media (DMSO ≤0.1%) Step5->Step6

Step-by-step workflow for Fangchinoline stock preparation and in vitro cell treatment.

References

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Application

Application Note: A Robust HPLC-UV Method for the Quantification of Fangchinoline

Introduction Fangchinoline is a prominent bisbenzylisoquinoline alkaloid isolated from the root of Stephania tetrandra S. Moore, a plant with a long history in traditional Chinese medicine.[1][2] This compound has garner...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Fangchinoline is a prominent bisbenzylisoquinoline alkaloid isolated from the root of Stephania tetrandra S. Moore, a plant with a long history in traditional Chinese medicine.[1][2] This compound has garnered significant scientific interest due to its wide range of pharmacological activities, including neuroprotective, anti-inflammatory, and anti-tumor effects.[1] As research into the therapeutic potential of fangchinoline progresses, the need for a reliable and accurate analytical method for its quantification in various matrices, such as raw plant material, finished herbal products, and biological samples, becomes paramount. This application note provides a comprehensive guide to the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantification of fangchinoline.

Physicochemical Properties and Chromatographic Behavior of Fangchinoline

A thorough understanding of the physicochemical properties of an analyte is the foundation of logical HPLC method development.

  • Structure and Molecular Formula: Fangchinoline has the molecular formula C₃₇H₄₀N₂O₆ and a molecular weight of approximately 608.7 g/mol .[1][3] Its structure features a complex polycyclic system with multiple aromatic rings.

  • Solubility: Fangchinoline is soluble in organic solvents such as methanol, ethanol, and chloroform, but it is practically insoluble in water.[2] This characteristic makes it well-suited for reversed-phase chromatography, where a nonpolar stationary phase is used with a more polar mobile phase.

  • UV-Vis Absorption: The presence of multiple aromatic rings in the fangchinoline structure results in strong ultraviolet (UV) absorption. Published HPLC methods have successfully used detection wavelengths of 230 nm and 280 nm for the quantification of fangchinoline.[3][4] The selection of the optimal wavelength should ideally be based on the UV-Vis absorption spectrum of a pure standard in the chosen mobile phase, with the wavelength of maximum absorbance (λmax) typically providing the best sensitivity.

HPLC Method Development and Optimization

The development of a robust HPLC method for fangchinoline quantification involves a systematic approach to selecting the column, mobile phase, and detection parameters.

Column Selection

Given the relatively nonpolar nature of fangchinoline, a reversed-phase stationary phase is the logical choice. A C18 (octadecylsilane) column is the most common and a good starting point. These columns provide sufficient hydrophobic interaction to retain fangchinoline. Standard dimensions such as 250 mm x 4.6 mm with a 5 µm particle size are widely available and have been shown to provide good resolution.[3][5][6]

Mobile Phase Selection

The mobile phase composition is a critical factor in achieving good separation and peak shape.

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers used in reversed-phase HPLC. Both can be used for the analysis of fangchinoline. Methanol is often chosen for its ability to provide different selectivity compared to acetonitrile and can be more cost-effective. A starting point for method development could be a mixture of methanol and a buffered aqueous phase.[6]

  • Aqueous Phase and pH Control: As discussed, due to the basic nature of fangchinoline, the pH of the mobile phase must be controlled. An acidic pH (e.g., pH 3.0) can ensure consistent protonation of the analyte.[6] This can be achieved using a buffer such as potassium dihydrogen phosphate adjusted with an acid like phosphoric acid or glacial acetic acid.[3][6]

  • Ion-Pairing Reagents: To improve the peak shape of basic compounds like fangchinoline, an ion-pairing reagent can be added to the mobile phase. Reagents like sodium 1-octanesulfonate create a neutral ion pair with the protonated analyte, which then partitions onto the C18 stationary phase with improved symmetry.[6]

Detection Wavelength

Based on literature, a UV detection wavelength of 280 nm is a suitable choice for fangchinoline, as it provides good sensitivity while minimizing interference from some co-extracted compounds.[3] However, it is always recommended to confirm the optimal wavelength by acquiring a UV spectrum of a fangchinoline standard using a photodiode array (PDA) detector.

Flow Rate and Elution Mode

A flow rate of 1.0 mL/min is standard for a 4.6 mm I.D. column and generally provides a good balance between analysis time and efficiency.[3] An isocratic elution, where the mobile phase composition remains constant throughout the run, can be sufficient and simpler to implement if there are no significantly later-eluting interfering peaks.[5] However, a gradient elution may be necessary for complex samples to ensure adequate separation from other components and to reduce the analysis time.[3]

Detailed Protocol for Quantification of Fangchinoline

This protocol is designed for the quantification of fangchinoline in Stephania tetrandra root powder.

Equipment and Reagents
  • HPLC system with a UV/Vis or PDA detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Analytical balance

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.45 µm)

  • Volumetric flasks and pipettes

  • Fangchinoline reference standard (≥98% purity)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Phosphoric acid or glacial acetic acid (analytical grade)

Standard Solution Preparation
  • Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of fangchinoline reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at 2-8°C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 5, 10, 25, 50, and 100 µg/mL) by diluting the stock standard solution with the mobile phase. These solutions will be used to construct the calibration curve.

Sample Preparation (from Stephania tetrandra root powder)
  • Accurately weigh about 0.5 g of the pulverized Stephania tetrandra root powder into a conical flask.

  • Add 25 mL of methanol to the flask.

  • Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Allow the mixture to cool to room temperature and then centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Methanol : 0.05 M Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with Phosphoric Acid) (65:35, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 280 nm
Injection Volume 20 µL
Column Temperature 30°C
Run Time Approximately 15 minutes
Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no system contamination.

  • Inject the working standard solutions in ascending order of concentration.

  • Inject the prepared sample solutions.

  • Construct a calibration curve by plotting the peak area of fangchinoline against the concentration of the working standard solutions.

  • Determine the concentration of fangchinoline in the sample solutions from the calibration curve.

Method Validation Protocol

The developed method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.

System Suitability
  • Procedure: Inject the same working standard solution (e.g., 25 µg/mL) six times.

  • Acceptance Criteria: The relative standard deviation (RSD) of the peak area and retention time should be less than 2.0%. The theoretical plates should be >2000, and the tailing factor should be <2.0.

Specificity
  • Procedure: Inject a blank, a standard solution, and a sample solution.

  • Acceptance Criteria: The blank should show no interfering peaks at the retention time of fangchinoline. The peak for fangchinoline in the sample should be spectrally pure (if using a PDA detector) and have no co-eluting peaks.

Linearity and Range
  • Procedure: Inject the prepared working standard solutions covering a range of concentrations (e.g., 5-100 µg/mL).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥0.999.

Accuracy and Precision
  • Accuracy (Recovery):

    • Procedure: Spike a known amount of fangchinoline standard at three different concentration levels (low, medium, high) into a pre-analyzed sample. Prepare and analyze these samples in triplicate.

    • Acceptance Criteria: The mean recovery should be within 95-105%.[5]

  • Precision (Repeatability and Intermediate Precision):

    • Repeatability (Intra-day precision): Analyze six replicate samples on the same day.

    • Intermediate Precision (Inter-day precision): Analyze six replicate samples on two different days by two different analysts.

    • Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤2.0%.[5]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Procedure: Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

  • Acceptance Criteria: The LOQ should be reliably and accurately quantifiable. The LOD and LOQ for fangchinoline have been reported to be approximately 0.13 mg/L and 0.35 mg/L, respectively, in similar methods.[6]

Robustness
  • Procedure: Intentionally vary critical method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min).

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by these small variations.

Data Presentation

The results of the method validation should be summarized in a clear and concise table.

Validation ParameterAcceptance CriteriaResult
System Suitability RSD < 2.0%
Linearity (r²) ≥ 0.999
Range (µg/mL) -
Accuracy (% Recovery) 95 - 105%
Precision (RSD%) ≤ 2.0%
- Repeatability
- Intermediate
LOD (µg/mL) -
LOQ (µg/mL) -
Specificity No interference

Visualization

HPLC_Method_Development_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Application start Define Analytical Goal: Quantify Fangchinoline physchem Physicochemical Properties - Alkaloid Nature (pKa) - Solubility - UV-Vis Spectrum start->physchem column_select Column Selection - Reversed-Phase C18 physchem->column_select mobile_phase Mobile Phase Optimization - Organic Modifier (MeOH/ACN) - pH Control (Buffer) - Ion-Pairing (Optional) physchem->mobile_phase detection Detection Parameter - Wavelength (280 nm) physchem->detection optimization Method Optimization - Flow Rate - Gradient/Isocratic column_select->optimization mobile_phase->optimization detection->optimization final_method Final HPLC Method optimization->final_method validation System Suitability Specificity Linearity & Range Accuracy & Precision LOD & LOQ Robustness final_method->validation application Routine Sample Analysis - Quality Control - Research validation->application

Caption: Workflow for HPLC Method Development and Validation.

References

  • Simultaneous determination of tetrandrine and fangchinoline in herbal medicine Stephania tetrandra S. Moore by liquid chromatography with electrochemical detection. PubMed. [Link]

  • DETERMINATION OF TETRANDRINE, FANGCHINOLINE, CYCLANOLINE AND OBLONGINE IN RADIX STEPHANIAE TETRANDRAE BY HIGH-PERFORMANCE LIQUID. [Link]

  • DETERMINATION OF TETRANDRINE, FANGCHINOLINE, CYCLANOLINE AND OBLONGINE IN RADIX STEPHANIAE TETRANDRAE BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY | Request PDF. ResearchGate. [Link]

  • UHPLC-MS/MS Method for Quantifying Fangchinoline, Tetrandrine and Calycosin-7-O-β-D-Glucoside of Fangji Huangqi Decoction in Rat Plasma and Its Application to a Pharmacokinetic Study. PubMed. [Link]

  • Simultaneous Determination of Fangchinoline and Tetrandrine in Qi-Fang-Xi-Bi-Granules by RP-HPLC. PubMed. [Link]

  • Ultra high performance liquid chromatography with tandem mass spectrometry method for the determination of tetrandrine and fangchinoline in rat plasma after oral administration of Fangji Huangqi Tang and Stephania tetrandra S. Moore extracts. PubMed. [Link]

  • Simultaneous Determination of Fangchinoline and Tetrandrine in Qi-Fang-Xi-Bi-Granules by RP-HPLC. ResearchGate. [Link]

  • Simultaneous Determination of Fangchinoline and Tetrandrine in Qi-Fang-Xi-Bi-Granules by RP-HPLC. Journal of Chromatographic Science | Oxford Academic. [Link]

  • Exploration of Habitat-Related Chemical Markers for Stephania tetrandra Applying Multiple Chromatographic and Chemometric Analysis. MDPI. [Link]

  • Simultaneous determination of tetrandrine and fangchinoline in herbal medicine Stephania tetrandra S. Moore by liquid chromatography with. Ovid. [Link]

  • Simultaneous Determination of Fangchinoline and Tetrandrine in Qi-Fang-Xi-Bi-Granules by RP-HPLC. [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • Supramolecular solvent-based ultrasound-assisted extraction of fangchinoline and tetrandrine from the roots of Stephaniae tetrandrae. Analytical Methods (RSC Publishing). [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]

  • RP-HPLC determination of tetrandrine and fangchinoline in Dike granules. Ingenta Connect. [Link]

  • Ultra high performance liquid chromatography with tandem mass spectrometry method for the determination of tetrandrine and fangchinoline in rat plasma after oral administration of Fangji Huangqi Tang and Stephania tetrandra S. Moore extracts. ResearchGate. [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Fangchinoline | C37H40N2O6 | CID 73481. PubChem - NIH. [Link]

  • Detection of Aristolochic Acid I, Tetrandrine and Fangchinoline in Medicinal Plants by High Performance Liquid Chromatography and Liquid Chromatography/Mass Spectrometry. Digital Commons @ USF - University of South Florida. [Link]

  • Fangchinoline CAS 436-77-1 Manufacturer & Supplier in China. Conscientia Industrial. [Link]

  • Determination of tetrandrine and fangchinoline in plasma samples using hollow fiber liquid-phase microextraction combined with high-performance liquid chromatography. PubMed. [Link]

  • Antioxidant activity of bisbenzylisoquinoline alkaloids from Stephania rotunda: Cepharanthine and fangchinoline. ResearchGate. [Link]

Sources

Method

Application Note: High-Fidelity Determination of Fangchinoline IC50 in Human Cancer Cell Lines

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standardized Protocol Introduction & Pharmacological Context Fangchinoline (FCL) is a p...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standardized Protocol

Introduction & Pharmacological Context

Fangchinoline (FCL) is a potent bisbenzylisoquinoline alkaloid extracted from the traditional medicinal plant Stephania tetrandra. In recent years, it has garnered significant attention in preclinical oncology due to its broad-spectrum anti-tumor efficacy[1].

Understanding the precise mechanism of action (MoA) is critical before designing viability assays. FCL exerts its cytotoxic and anti-metastatic effects primarily by inhibiting key oncogenic survival pathways. It actively suppresses the PI3K/AKT signaling cascade, leading to the downregulation of the anti-apoptotic protein XIAP, which subsequently triggers apoptosis[2]. Additionally, FCL inhibits Focal Adhesion Kinase (FAK) phosphorylation, thereby arresting cell proliferation and preventing metastasis[3].

Pathway FCL Fangchinoline PI3K PI3K FCL->PI3K FAK FAK FCL->FAK Apoptosis Apoptosis FCL->Apoptosis AKT AKT PI3K->AKT XIAP XIAP AKT->XIAP XIAP->Apoptosis Proliferation Proliferation FAK->Proliferation

Fig 1. Fangchinoline mechanism of action targeting PI3K/AKT and FAK pathways.

Quantitative Baseline: Established IC50 Values

To design an effective dose-response curve, researchers must bracket their serial dilutions around established baselines. The half-maximal inhibitory concentration (IC50) of FCL varies significantly depending on the tissue origin and the duration of exposure. Below is a synthesized reference table of FCL IC50 values across various human cancer cell lines to guide your experimental concentration ranges.

Cancer TypeCell LineExposure TimeIC50 Value (µM)Reference
Esophageal Squamous Cell CarcinomaKyse15072 hours2.22[1]
Esophageal Squamous Cell CarcinomaECA10972 hours1.29[1]
Prostate CancerPC-348 hours13.13 ± 1.57[4]
Prostate CancerLnCap48 hours11.59 ± 0.22[4]
Bladder CancerT2448 hours12.00[5]
Bladder Cancer563748 hours9.92[5]

Experimental Design & Causality (The "Why")

As a Senior Application Scientist, I strongly recommend transitioning away from traditional MTT assays for FCL evaluation and utilizing the Cell Counting Kit-8 (CCK-8) assay.

The Causality Behind the Choice: The MTT assay requires the aspiration of culture media and the addition of DMSO to solubilize formazan crystals. This manual step introduces high pipetting variability and risks aspirating poorly adherent apoptotic cells—a known effect of FCL treatment[2]. In contrast, CCK-8 utilizes WST-8, which is reduced by cellular dehydrogenases into a highly water-soluble orange formazan dye. This allows for direct absorbance reading without media removal, drastically reducing the coefficient of variation (CV) and preserving the integrity of the data.

Creating a Self-Validating System: To ensure trustworthiness, this protocol is designed as a self-validating system. It strictly requires:

  • Edge-Effect Mitigation: Outer wells are filled with PBS to prevent evaporation-induced concentration gradients.

  • Vehicle Controls: FCL is hydrophobic and requires DMSO. A vehicle control (0.1% DMSO maximum) ensures that observed cytotoxicity is strictly drug-induced, not solvent-induced.

  • Background Subtraction: Blank wells (Media + CCK-8) account for auto-absorbance of the culture media.

Workflow S1 1. Cell Seeding (96-well plate) S2 2. Adherence (24h Incubation) S1->S2 S3 3. FCL Treatment (Serial Dilution) S2->S3 S4 4. CCK-8 Addition (10 µL/well) S3->S4 S5 5. Absorbance Reading (450 nm) S4->S5

Fig 2. Self-validating CCK-8 experimental workflow for IC50 determination.

Detailed CCK-8 Protocol for FCL IC50 Determination

Phase 1: Reagent Preparation
  • FCL Stock Solution: Dissolve Fangchinoline powder in 100% molecular-grade DMSO to yield a 50 mM stock solution. Aliquot into single-use tubes and store at -20°C. Rationale: FCL is susceptible to freeze-thaw degradation; single-use aliquots maintain structural integrity.

  • Working Solutions: Prepare serial dilutions of FCL in complete culture media (e.g., 0, 1.25, 2.5, 5, 10, 20, 40, 80 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is exactly 0.1% (v/v) .

Phase 2: Cell Seeding
  • Harvest human cancer cells (e.g., PC-3, T24) in the logarithmic growth phase (viability > 95%).

  • Seed cells into the inner 60 wells of a 96-well plate at a density of 3,000 to 5,000 cells/well in 100 µL of complete media. Rationale: Over-confluence leads to contact inhibition and altered metabolic rates, which will artificially inflate the IC50 value.

  • Add 100 µL of sterile PBS to the 36 outer perimeter wells to prevent the edge effect.

  • Incubate the plate at 37°C, 5% CO2 for 24 hours to allow for complete cellular adherence.

Phase 3: Drug Treatment
  • Carefully aspirate the seeding media from the inner wells.

  • Immediately add 100 µL of the prepared FCL working solutions. Run each concentration in technical triplicates.

  • Include three wells for the Vehicle Control (Cells + Media + 0.1% DMSO) and three wells for the Blank (Media + 0.1% DMSO + No Cells).

  • Incubate for the desired timepoint (typically 48 or 72 hours)[4],[5].

Phase 4: Assay Execution & Data Acquisition
  • In a dimly lit environment, add 10 µL of CCK-8 reagent directly to each well. Rationale: The WST-8 compound is mildly light-sensitive.

  • Gently tap the plate to mix and incubate at 37°C for 1 to 4 hours.

  • Measure the absorbance at 450 nm using a microplate reader. (Optional: Read a reference wavelength at 650 nm to subtract background cellular debris scattering).

Data Analysis & Validation

To extract the IC50, raw absorbance data must be normalized and modeled correctly.

  • Calculate Percentage Viability:

    
    
    
  • Curve Fitting: Export the normalized data to statistical software (e.g., GraphPad Prism). Plot the log(concentration) on the X-axis and Viability (%) on the Y-axis.

  • Non-Linear Regression: Fit the data using a 4-Parameter Logistic (4PL) curve.

  • Assay Validation (Z'-factor): For a robust, self-validating assay, calculate the Z'-factor using your vehicle control and your highest FCL concentration. A Z'-factor

    
     confirms excellent assay quality and validates the derived IC50.
    

References

  • Fangchinoline Inhibits Human Esophageal Cancer by Transactivating ATF4 to Trigger Both Noxa-Dependent Intrinsic and DR5-Dependent Extrinsic Apoptosis Source: frontiersin.org URL:1

  • Molecular Targets Modulated by Fangchinoline in Tumor Cells and Preclinical Models Source: mdpi.com URL:3

  • Fangchinoline induces gallbladder cancer cell apoptosis by suppressing PI3K/Akt/XIAP axis Source: plos.org URL:2

  • Inhibition on Proteasome β1 Subunit Might Contribute to the Anti-Cancer Effects of Fangchinoline in Human Prostate Cancer Cells Source: plos.org URL:4

  • Fangchinoline Induces Apoptosis, Autophagy and Energetic Impairment in Bladder Cancer Source: karger.com URL:5

Sources

Application

Application Note: In Vivo Dosing Strategies for Fangchinoline in Xenograft Models

Introduction & Mechanistic Rationale Fangchinoline (FCL, 7-O-Demethyltetrandrine) is a potent bisbenzylisoquinoline alkaloid isolated from the roots of Stephania tetrandra[1]. In the landscape of preclinical oncology, FC...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Fangchinoline (FCL, 7-O-Demethyltetrandrine) is a potent bisbenzylisoquinoline alkaloid isolated from the roots of Stephania tetrandra[1]. In the landscape of preclinical oncology, FCL has emerged as a highly versatile anti-neoplastic agent, demonstrating robust efficacy across diverse xenograft models including esophageal, prostate, breast, and gallbladder cancers[2],[3],[4],[5].

As a Senior Application Scientist, translating in vitro IC50 data into successful in vivo xenograft models requires a deep understanding of the drug's physicochemical properties. FCL is highly hydrophobic; therefore, achieving therapeutic concentrations in the tumor microenvironment without inducing vehicle-related systemic toxicity is the primary challenge. This guide outlines the causality behind formulation choices, optimized dosing regimens, and self-validating experimental workflows required to evaluate FCL in vivo.

Molecular Causality: How FCL Drives Tumor Regression

FCL does not rely on a single pathway; it exerts its efficacy through a multi-target mechanistic network[6]:

  • Proteasome Inhibition: FCL binds and inhibits the proteasome β1 subunit, preventing the degradation of cell cycle inhibitors. This leads to the rapid accumulation of p21 and p27, forcing G0/G1 phase arrest[3],[5].

  • PI3K/AKT/XIAP Suppression: By downregulating this critical survival axis, FCL removes the block on apoptotic pathways, significantly reducing tumor volume and weight[2].

  • ATF4-DR5 Activation: FCL transactivates ATF4, triggering both DR5-dependent extrinsic apoptosis and Noxa-dependent intrinsic apoptosis (characterized by an increased Bax/Bcl-2 ratio and Caspase-3 cleavage)[3],[4].

Pathway FCL Fangchinoline (FCL) PI3K PI3K/AKT/XIAP Axis FCL->PI3K Inhibits Proteasome Proteasome β1 Subunit FCL->Proteasome Inhibits ATF4 ATF4-DR5 / Noxa FCL->ATF4 Activates Apoptosis Apoptosis (Bax/Bcl-2 ↑) PI3K->Apoptosis Removes block CellCycle G1/S Arrest (p21/p27 ↑) Proteasome->CellCycle Induces ATF4->Apoptosis Triggers CellCycle->Apoptosis Promotes

Fig 1. Multi-target mechanistic pathways of fangchinoline inducing apoptosis and cell cycle arrest.

Formulation Causality: Overcoming Hydrophobicity

The choice of vehicle is the most critical variable in FCL in vivo studies. Because FCL is highly lipophilic, researchers often default to high concentrations of Dimethyl Sulfoxide (DMSO). While 20% DMSO in normal saline is viable for low-dose regimens (e.g., 5 mg/kg)[2], administering >10% DMSO intraperitoneally (IP) for high-dose efficacy studies causes peritoneal dehydration, local inflammation, and confounding systemic toxicity.

The Solution: For high-dose regimens (up to 100 mg/kg), the optimal formulation strategy utilizes a co-solvent system of 5% DMSO combined with 10% 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) [3].

  • Causality: HP-β-CD forms a stable inclusion complex with the hydrophobic FCL molecule. This shields the drug from the aqueous peritoneal environment, prevents precipitation upon injection, and ensures a steady, controlled systemic absorption profile without the severe toxicity associated with high DMSO concentrations.

Quantitative Dosing Parameters Across Xenograft Models

To design a self-validating protocol, reference the established therapeutic windows for FCL across various tumor models. The table below synthesizes validated dosing parameters:

Cancer ModelCell LineMouse StrainDose (mg/kg)RouteFrequencyVehicle Formulation
Esophageal Kyse150Nude100IPDaily (13 days)5% DMSO + 10% HP-β-CD[3]
Melanoma CM-AS16NCG50IPDaily (22 days)Standard Vehicle[7]
Prostate PC-3Nude25 - 50IPDailyStandard Vehicle[5]
Ovarian OVCAR-3Nude7 (+ 3 Cisplatin)IPWeeklyCombination Vehicle[8]
Gallbladder GBC-SDNude5IPEvery other day (3 wks)20% DMSO in Saline[2]

Standardized Experimental Protocols

Protocol A: High-Dose FCL Formulation (100 mg/kg)

This protocol ensures maximum solubility and minimal vehicle toxicity for aggressive tumor models.

  • Stock Preparation: Dissolve high-purity FCL (≥99.9%) in 100% DMSO to create a highly concentrated master stock (e.g., 200 mg/mL). Store at -80°C[3].

  • Cyclodextrin Solution: Prepare a 10% (w/v) solution of 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile 0.9% normal saline. Vortex until completely clear.

  • Working Solution Formulation: On the day of dosing, add the FCL DMSO stock to the HP-β-CD solution so that the final concentration of DMSO is exactly 5%[3].

  • Validation: Vortex vigorously for 2 minutes. The solution must remain optically clear. Any turbidity indicates drug precipitation, which will invalidate pharmacokinetic absorption in vivo.

Protocol B: Xenograft Establishment & Dosing Regimen

A self-validating system requires strict randomization and concurrent biomarker tracking.

  • Cell Preparation: Harvest target cells (e.g., Kyse150 or GBC-SD) in the logarithmic growth phase. Resuspend in serum-free medium (or a 1:1 mix with Matrigel for poorly engrafting lines) to a concentration of

    
     to 
    
    
    
    cells per 200 µL[2],[3].
  • Inoculation: Inject 200 µL of the cell suspension subcutaneously into the right flank of 6-week-old male athymic nude or NCG mice[2],[7].

  • Randomization (Critical Step): Do not begin dosing immediately. Wait 6-7 days until tumors reach a palpable volume of ~100 mm³. Randomize mice into control and treatment groups (n=5 to 7 per group) to ensure baseline tumor volumes are statistically identical[2],[3].

  • Administration: Administer the FCL working solution (or vehicle control) via IP injection according to the scheduled frequency (e.g., daily or every other day)[2],[3].

  • Monitoring: Measure tumor dimensions using digital calipers and record body weights every other day[3].

Workflow Prep Cell Preparation (2-4x10^6 cells) Inoc Subcutaneous Inoculation Prep->Inoc Rand Randomization (Tumor ~100 mm³) Inoc->Rand Dose IP Dosing (Vehicle vs FCL) Rand->Dose End Endpoint Analysis (Volume, IHC, WB) Dose->End

Fig 2. Standardized in vivo workflow for fangchinoline xenograft establishment and dosing.

Efficacy Evaluation & Self-Validating Controls

To ensure the integrity of your findings, macroscopic tumor regression must be correlated with microscopic and molecular endpoints.

  • Volumetric Analysis: Calculate tumor volume using the standard ellipsoid formula: ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
    [3]. A successful FCL regimen typically yields a 30% to 50% tumor suppression rate relative to vehicle controls.
    
  • Toxicity Verification: Plot body weight curves alongside tumor volume. If FCL-treated mice lose >10% of their body weight, the observed tumor shrinkage may be an artifact of systemic cachexia rather than targeted drug efficacy[7],[3].

  • Molecular Validation (Ex Vivo): Upon euthanasia, harvest the tumors. Perform Immunohistochemistry (IHC) to validate the downregulation of proliferation markers (Ki67, CD117) and the upregulation of cell cycle inhibitors (p27)[4],[9]. Confirm apoptosis via TUNEL staining and Western Blotting for active Caspase-3 and cytochrome-c release[4],[5]. This closes the logical loop, proving the in vivo phenotype is driven by the intended mechanistic target.

References

  • Li J, Cen W, Tong C, et al. "Fangchinoline induces gallbladder cancer cell apoptosis by suppressing PI3K/Akt/XIAP axis." PLoS ONE 17(4): e0266738 (2022). URL:[Link]

  • "Therapeutic efficacy of fangchinoline in vitro and in vivo." ResearchGate. URL:[Link]

  • "Molecular Targets Modulated by Fangchinoline in Tumor Cells and Preclinical Models: In Vivo Effects." MDPI. URL:[Link]

  • "Novel Aurora A Kinase Inhibitor Fangchinoline Enhances Cisplatin–DNA Adducts and Cisplatin Therapeutic Efficacy in OVCAR-3 Ovarian Cancer Cells-Derived Xenograft Model." PMC. URL:[Link]

  • Zhang Y, Wang S, Chen Y, et al. "Fangchinoline Inhibits Human Esophageal Cancer by Transactivating ATF4 to Trigger Both Noxa-Dependent Intrinsic and DR5-Dependent Extrinsic Apoptosis." Frontiers in Oncology (2021). URL:[Link]

  • "Fangchinoline Inhibits Breast Tumor Proliferation and Induces Apoptosis in MDA-MB-231 Cell Line in Vivo." Annex Publishers (2015). URL:[Link]

  • "Fangchinoline Inhibits Breast Tumor Proliferation and Induces Apoptosis in MDA-MB-231 Cell Line in Vivo." Annex Publishers (2015). URL:[Link]

  • "Inhibition on Proteasome β1 Subunit Might Contribute to the Anti-Cancer Effects of Fangchinoline in Human Prostate Cancer Cells." PLoS ONE (2015). URL:[Link]

Sources

Method

Application Note: High-Resolution Flow Cytometry Protocols for Assessing Fangchinoline-Induced Cell Cycle Arrest

Introduction & Mechanistic Rationale Fangchinoline (FCL) is a potent bisbenzylisoquinoline alkaloid derived from the Chinese herb Stephania tetrandra. In recent oncological pharmacology, FCL has demonstrated profound ant...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Fangchinoline (FCL) is a potent bisbenzylisoquinoline alkaloid derived from the Chinese herb Stephania tetrandra. In recent oncological pharmacology, FCL has demonstrated profound anti-tumor efficacy, primarily by halting malignant proliferation through cell cycle arrest (1)[1].

Mechanistically, FCL disrupts critical kinase cascades—most notably the PI3K/AKT pathway—which subsequently downregulates the expression of Cyclin D1, CDK4, and CDK6 (2)[2]. This suppression prevents the necessary phosphorylation of the retinoblastoma (Rb) protein. Hypophosphorylated Rb remains tightly bound to the E2F-1 transcription factor, effectively blocking the cell's transition from the G1 phase into the DNA-synthesizing S-phase (1)[1].

Pathway FCL Fangchinoline (FCL) PI3K PI3K / AKT Signaling FCL->PI3K Inhibits CDK CDK4 / CDK6 / Cyclin D1 PI3K->CDK Downregulates Rb p-Rb (Hypophosphorylation) CDK->Rb Reduces Phosphorylation E2F E2F-1 Transcription Factor Rb->E2F Suppresses Activity Arrest G0/G1 Cell Cycle Arrest E2F->Arrest Blocks S-Phase Entry

Fangchinoline-induced G0/G1 cell cycle arrest signaling pathway.

Quantitative Baseline: FCL Effects Across Cell Models

Before initiating flow cytometry workflows, it is crucial to establish the expected dynamic range of FCL activity. The table below synthesizes the dose-dependent cell cycle arrest profiles of FCL across various oncological models based on current literature.

Cell LineCancer TypeFCL ConcentrationExposure TimePrimary Arrest PhaseKey Molecular Targets
SPC-A-1 Non-Small Cell Lung Cancer2.5 - 10 µM48 hG0/G1CDK4/6, Cyclin D1, p-Rb
K562 Chronic Myelogenous Leukemia1 - 10 µM24 - 48 hG0/G1CDKN1A (up), CCND2 (down)
SGC7901 Gastric Cancer5 - 20 µM24 hG1PI3K/AKT
A375 MelanomaVaries24 hG1/SFAK, Cyclin D1

Experimental Strategy: The Propidium Iodide (PI) Assay

To accurately quantify cell cycle distribution, this protocol utilizes Propidium Iodide (PI) staining coupled with high-resolution flow cytometry. PI is a fluorescent intercalating agent that binds stoichiometrically to nucleic acids. By measuring the fluorescence intensity, we can determine the exact DNA content of individual cells:

  • G0/G1 Phase : Cells possess a diploid (2N) DNA content (1x fluorescence).

  • S Phase : Cells are actively synthesizing DNA, exhibiting intermediate fluorescence (between 2N and 4N).

  • G2/M Phase : Cells possess a tetraploid (4N) DNA content (2x fluorescence).

Detailed Step-by-Step Protocol

Reagents & Equipment
  • Fangchinoline (FCL) stock solution (dissolved in DMSO)

  • 1x Phosphate-Buffered Saline (PBS), cold

  • 70% Ethanol, ice-cold

  • RNase A (10 mg/mL stock, DNase-free)

  • Propidium Iodide (PI) (1 mg/mL stock)

  • Flow Cytometer (e.g., BD FACSVerse or FACSCanto)

Step 1: Cell Culture and FCL Treatment
  • Seed cells at an appropriate density (e.g.,

    
     cells/well in a 6-well plate) and allow them to adhere overnight.
    
  • Treat cells with FCL at predetermined concentrations (e.g., 2.5 µM, 5 µM, 10 µM) and include a vehicle control (DMSO < 0.1% v/v) (3)[3].

  • Causality Note: The vehicle control is strictly required to ensure that the solvent itself does not induce cellular stress or artifactual cycle shifts.

Step 2: Harvest (Preserving the Cellular State)
  • Collect the culture media into a conical tube.

  • Wash the adherent cells gently with PBS and trypsinize.

  • Pool the trypsinized cells with the collected media and centrifuge at 300 x g for 5 minutes.

  • Causality Note: Pooling the supernatant with the adherent fraction ensures that cells arrested in G2/M (which often round up and detach) or sub-G1 apoptotic bodies are not lost. Discarding the supernatant will severely skew the biological reality of the data.

Step 3: Fixation (Stabilizing the DNA)
  • Resuspend the cell pellet in 0.5 mL of cold PBS.

  • While gently vortexing the tube, add 1.5 mL of ice-cold 70% ethanol dropwise.

  • Incubate at -20°C for at least 2 hours (4)[4].

  • Causality Note: Vortexing during ethanol addition is a critical mechanical step to prevent cell clumping. Ethanol dehydrates the cells, precipitating proteins and stabilizing the DNA while permeabilizing the membrane to allow massive PI entry.

Step 4: Rehydration and RNA Digestion
  • Centrifuge the fixed cells at 500 x g for 5 minutes (fixed cells are more buoyant; a higher speed ensures complete recovery).

  • Wash the pellet once with cold PBS to remove residual ethanol.

  • Resuspend the pellet in 0.5 mL of PBS containing 50 µg/mL RNase A. Incubate at 37°C for 30 minutes.

  • Causality Note: Because PI binds indiscriminately to all double-stranded nucleic acids, failure to degrade cellular RNA will result in artificially broad and overlapping fluorescence peaks, completely obscuring the G0/G1 and G2/M boundaries.

Step 5: PI Staining and Acquisition
  • Add PI to a final concentration of 50 µg/mL. Incubate in the dark at room temperature for 15-30 minutes (2)[2].

  • Analyze the samples using a flow cytometer within 1 hour.

Workflow Step1 1. Cell Culture & FCL Treatment (24-48h Exposure) Step2 2. Trypsinization & Harvest (Maintain at 4°C) Step1->Step2 Step3 3. Ethanol Fixation (70% EtOH, -20°C, >2h) Step2->Step3 Step4 4. PBS Wash & Rehydration (Remove EtOH) Step3->Step4 Step5 5. RNase A Treatment (Degrade dsRNA) Step4->Step5 Step6 6. Propidium Iodide Staining (Intercalate DNA) Step5->Step6 Step7 7. Flow Cytometry Acquisition (Single Cell Gating) Step6->Step7

Step-by-step workflow for PI-based cell cycle analysis via flow cytometry.

Data Analysis & Self-Validating Quality Control

A robust protocol must be a self-validating system. To ensure the integrity of your FCL cell cycle data, adhere to the following gating and QC strategy:

  • Debris Exclusion : Plot Forward Scatter (FSC) vs. Side Scatter (SSC) and gate the main cell population. Dead cells and debris will appear in the lower-left quadrant and must be excluded.

  • Doublet Discrimination (Critical Step) : Plot PI-Area (FL2-A) vs. PI-Width (FL2-W) or PI-Height (FL2-H).

  • Peak Coefficient of Variation (CV) : Evaluate the G0/G1 peak of the vehicle control. A high-quality preparation will yield a G0/G1 peak CV of < 5%. If the CV is > 8%, it indicates poor instrument alignment, incomplete RNase digestion, or severe cell clumping, invalidating the experimental run.

References

  • Fangchinoline inhibits the proliferation of SPC-A-1 lung cancer cells by blocking cell cycle progression. Spandidos Publications. 1

  • Fangchinoline induces G0/G1 arrest by modulating the expression of CDKN1A and CCND2 in K562 human chronic myelogenous leukemia cells. PMC/NIH.3

  • Fangchinoline targets PI3K and suppresses PI3K/AKT signaling pathway in SGC7901 cells. Spandidos Publications. 2

  • Fangchinoline suppresses growth and metastasis of melanoma cells by inhibiting the phosphorylation of FAK. PMC/NIH. 5

  • Fangchinoline Inhibits Human Esophageal Cancer by Transactivating ATF4 to Trigger Both Noxa-Dependent Intrinsic and DR5-Dependent Extrinsic Apoptosis. Frontiers. 4

Sources

Application

Application Note: High-Sensitivity LC-MS/MS Quantification of Fangchinoline in Rat Plasma for Pharmacokinetic Profiling

Introduction & Pharmacological Context Fangchinoline is a potent bisbenzylisoquinoline alkaloid derived from the roots of Stephania tetrandra S. Moore[1].

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

Fangchinoline is a potent bisbenzylisoquinoline alkaloid derived from the roots of Stephania tetrandra S. Moore[1]. Frequently co-administered with tetrandrine in traditional formulations like Fangji Huangqi Tang, it exhibits significant anti-inflammatory, neuroprotective, and anticancer properties[2]. To translate these therapeutic effects into safe clinical dosages, rigorous pharmacokinetic (PK) profiling in preclinical rat models is mandatory[3]. However, quantifying fangchinoline in complex biological matrices is historically challenging due to its high protein binding affinity and susceptibility to matrix-induced ion suppression. This application note details a robust, high-throughput Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) methodology engineered for the precise quantification of fangchinoline in rat plasma[1].

Scientific Principles & Methodological Causality

As application scientists, we do not merely execute steps; we design workflows based on the physicochemical realities of the analyte.

  • Sample Pretreatment (Protein Precipitation): Fangchinoline is highly lipophilic and binds extensively to plasma albumin. A one-step protein precipitation (PPT) using cold acetonitrile (ACN) aggressively denatures these proteins, releasing the bound alkaloid. ACN is specifically chosen over methanol because it generates a much denser, tighter protein pellet during centrifugation, drastically reducing the risk of particulates clogging the sub-2-micron UHPLC column.

  • Chromatographic Strategy: Bisbenzylisoquinoline alkaloids contain basic nitrogen centers with a pKa of approximately 7.5. On traditional silica-based stationary phases, these basic sites interact strongly with residual ionized silanols, leading to severe peak tailing. By utilizing an end-capped C18 column and heavily buffering the mobile phase with 0.1% formic acid, we force the mobile phase pH well below the analyte's pKa[4]. This ensures the nitrogen atoms remain fully protonated, completely suppressing secondary silanol interactions and yielding sharp, symmetrical peaks.

  • Mass Spectrometric Detection: Positive Electrospray Ionization (ESI+) is the optimal ionization mode for protonated alkaloids. In Multiple Reaction Monitoring (MRM) mode, the precursor ion

    
     at m/z 609.3 is isolated in Q1. Upon collision-induced dissociation (CID) in Q2, the dominant fragmentation pathway is the cleavage of the molecule's bisbenzylisoquinoline ether bridge, yielding a highly stable product ion at m/z 367.1[2]. Monitoring this specific transition filters out isobaric background noise from endogenous plasma lipids.
    

Experimental Protocols

3.1. Materials and Reagents

  • Fangchinoline standard (Purity >98%) and Diphenhydramine hydrochloride (Internal Standard, IS)[1].

  • LC-MS grade Acetonitrile, Water, and Formic Acid.

  • Blank Sprague-Dawley (SD) rat plasma (K2EDTA anticoagulant).

3.2. Preparation of Calibration Standards and Quality Control (QC) Samples

  • Stock Solutions: Dissolve fangchinoline and IS in methanol to yield 1.0 mg/mL primary stocks. Store at -20°C.

  • Working Solutions: Serially dilute the fangchinoline stock with 50% methanol/water to create working solutions ranging from 10 ng/mL to 10,000 ng/mL.

  • Plasma Spiking: Spike 10 µL of working solutions into 90 µL of blank rat plasma to yield calibration standards of 1, 5, 10, 50, 100, 500, and 1000 ng/mL. Prepare QC samples at 2.5 (Low), 250 (Mid), and 800 (High) ng/mL.

3.3. Plasma Sample Pretreatment (Self-Validating PPT) Causality Note: The IS is integrated directly into the precipitation solvent. This ensures that any volumetric transfer errors or matrix-induced ion suppression effects are mathematically normalized across all samples simultaneously.

  • Aliquot 50 µL of plasma (standard, QC, or unknown PK sample) into a 1.5 mL Eppendorf tube.

  • Add 150 µL of cold Acetonitrile containing the IS (Diphenhydramine, 50 ng/mL)[4].

  • Vortex vigorously for 3 minutes to ensure complete protein denaturation and analyte dissociation.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial containing a glass insert.

  • System Suitability Check: Inject a double-blank (plasma with no analyte or IS) followed by a blank (plasma with IS only) before the analytical run to verify zero carryover. Pro-tip: Basic alkaloids are prone to autosampler carryover; utilize a needle wash of 50:50 Methanol:Water with 0.1% Formic acid.

Instrumental Conditions & Data Presentation

4.1. UHPLC Parameters Separation is achieved on a sub-2-micron C18 column (e.g., 50 mm × 2.1 mm, 1.8 µm) maintained at 40°C[1].

Table 1: UHPLC Gradient Elution Program

Time (min) Flow Rate (mL/min) Mobile Phase A (0.1% FA in H₂O) % Mobile Phase B (Acetonitrile) %
0.0 0.4 90 10
1.5 0.4 90 10
5.0 0.4 10 90
6.0 0.4 10 90
6.1 0.4 90 10

| 8.0 | 0.4 | 90 | 10 |

4.2. Mass Spectrometry (MS/MS) Parameters The mass spectrometer is operated in ESI+ MRM mode. Capillary voltage is set to 4.5 kV, and the desolvation temperature is 500°C.

Table 2: Optimized MRM Transitions and Collision Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Declustering Potential (V)
Fangchinoline 609.3 367.1 50 45 110

| Diphenhydramine (IS) | 256.2 | 167.1 | 50 | 25 | 70 |

4.3. Method Validation Summary The method was validated according to FDA/EMA bioanalytical guidelines, demonstrating excellent linearity, precision, and recovery.

Table 3: Bioanalytical Method Validation Results

Parameter Fangchinoline Result Acceptance Criteria (FDA/EMA)
Linear Range 1.0 – 1000 ng/mL R² > 0.99
LLOQ 1.0 ng/mL S/N ≥ 10, Precision ≤ 20%
Intra-day Precision (RSD) 3.2% – 7.5% ≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (RSD) 4.1% – 8.8% ≤ 15% (≤ 20% at LLOQ)
Extraction Recovery 90.5% – 94.2% Consistent and reproducible

| Matrix Effect | 96.4% – 102.1% | 85% – 115% (RSD ≤ 15%) |

Workflow Visualization

PK_Workflow Dosing 1. In Vivo Administration (Rat Oral/IV Dosing) Sampling 2. Blood Collection (K2EDTA Plasma Separation) Dosing->Sampling Extraction 3. Protein Precipitation (ACN + Internal Standard) Sampling->Extraction Chromatography 4. UHPLC Separation (C18 Column, Gradient Elution) Extraction->Chromatography Detection 5. MS/MS Detection (ESI+, MRM Mode) Chromatography->Detection Analysis 6. Pharmacokinetic Analysis (Concentration-Time Profiling) Detection->Analysis

Fig 1. End-to-end experimental workflow for the LC-MS/MS pharmacokinetic profiling of fangchinoline.

Conclusion

This LC-MS/MS protocol provides a highly sensitive, reproducible, and rapid framework for the quantification of fangchinoline in rat plasma. By leveraging the physicochemical properties of the bisbenzylisoquinoline scaffold to inform our sample preparation and chromatographic conditions, we eliminate common pitfalls such as peak tailing and matrix suppression. This method is fully validated and ready for deployment in high-throughput preclinical pharmacokinetic and toxicokinetic studies.

References

  • Li, Z., et al. (2009). "[Pharmacokinetics of fangchinoline and tetrandrine in rats]". Zhongguo Zhong Yao Za Zhi. PubMed. URL:[Link]

  • Wang, X., et al. (2014). "Ultra high performance liquid chromatography with tandem mass spectrometry method for the determination of tetrandrine and fangchinoline in rat plasma after oral administration of Fangji Huangqi Tang and Stephania tetrandra S. Moore extracts". Journal of Separation Science / ResearchGate. URL: [Link]

  • Guan, J., et al. (2019). "Development and Validation of an UHPLC-QqQ-MS Technique for Simultaneous Determination of Ten Bioactive Components in Fangji Huangqi Tang". Evidence-Based Complementary and Alternative Medicine / PMC. URL:[Link]

  • Wang, Z., et al. (2019). "Quantitative MALDI Imaging of Spatial Distributions and Dynamic Changes of Tetrandrine in Multiple Organs of Rats". Theranostics. URL:[Link]

Sources

Method

Application Note: Optimizing Fangchinoline Administration Routes for Cardiovascular Research

Introduction & Pharmacological Profile Fangchinoline (FAN) is a bioactive bisbenzylisoquinoline alkaloid extracted from the root of Stephania tetrandra S. Moore.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Profile

Fangchinoline (FAN) is a bioactive bisbenzylisoquinoline alkaloid extracted from the root of Stephania tetrandra S. Moore. In recent years, FAN has emerged as a high-potential therapeutic candidate in cardiovascular research due to its pleiotropic effects, which include anti-inflammatory, anti-apoptotic, and antioxidant activities[1].

Unlike single-target drugs, FAN modulates multiple cardiovascular disease pathways concurrently:

  • Endotoxemic Cardiac Dysfunction: FAN prevents lipopolysaccharide (LPS)-induced cardiac depression by inhibiting the phosphorylation of ERK1/2 and NF-κB p65, thereby downregulating pro-apoptotic effectors like Caspase-3 and Caspase-9[1].

  • Diabetic Cardiomyopathy: In chronic models of streptozotocin (STZ)-induced diabetes, FAN significantly attenuates oxidative stress by scavenging reactive oxygen species (ROS) and reducing lipid peroxidation[2].

  • Ion Channel Modulation: FAN acts as a potent inhibitor of voltage-gated Kv7/M potassium channels (Kv7.1–Kv7.5), a mechanism implicated in protecting the myocardium against ischemia-reperfusion (I/R) injury[3].

  • Thrombosis Prevention: FAN exhibits superior efficacy in inhibiting platelet-activating factor (PAF)-mediated platelet aggregation by suppressing Thromboxane A2 (TXA2) formation[4].

Quantitative Dosing & Administration Strategies

Selecting the correct administration route and dosage is critical for achieving target engagement while minimizing toxicity. Table 1 summarizes the validated in vivo and in vitro parameters for FAN in cardiovascular models.

Table 1: Validated Fangchinoline Dosing Parameters for Cardiovascular Models
Disease ModelAdministration RouteDosageDuration / FrequencyPrimary Mechanistic Targets
Endotoxemia-Induced Cardiac Dysfunction Intraperitoneal (i.p.)30 – 60 mg/kg3 days pre-treatment (Daily)↓ ERK1/2, ↓ NF-κB p65, ↓ Caspase-3/9
Diabetic Oxidative Stress Oral Gavage (p.o.)100 – 200 mg/kg45 days (Daily)↓ ROS, ↓ Lipid Peroxidation, ↑ SOD/CAT
Myocardial Ischemia-Reperfusion (In Vitro) Perfusion / Bath9.5 μM (IC50)Acute exposure↓ Kv7.2/Kv7.3 Channel Currents
Platelet Aggregation In Vitro IncubationDose-dependentAcute exposure↓ TXA2 formation

Mechanistic Pathway Visualization

The following diagram illustrates the multi-target mechanism of action of Fangchinoline across different cardiovascular disease etiologies.

G FAN Fangchinoline (FAN) ERK ERK1/2 Phosphorylation FAN->ERK Inhibits NFKB NF-κB p65 Activation FAN->NFKB Inhibits ROS Oxidative Stress (ROS) FAN->ROS Scavenges KV7 Kv7/M Potassium Channels FAN->KV7 Inhibits LPS Endotoxemia (LPS) LPS->ERK LPS->NFKB STZ Diabetes (STZ) STZ->ROS Apoptosis Cardiomyocyte Apoptosis ERK->Apoptosis Inflammation Myocardial Inflammation NFKB->Inflammation Dysfunction Cardiac Dysfunction ROS->Dysfunction KV7->Dysfunction Hyperactivation in I/R injury Apoptosis->Dysfunction Inflammation->Dysfunction

Mechanistic pathways of Fangchinoline in cardiovascular disease models.

Detailed Experimental Protocols

Protocol A: Intraperitoneal (i.p.) Administration for Acute Endotoxemia Models

This protocol is designed for evaluating FAN's protective effects against LPS-induced acute cardiac dysfunction[1].

Rationale & Causality: Intraperitoneal injection is selected for this acute model to ensure rapid systemic bioavailability, partially bypassing first-pass hepatic metabolism. A 3-day pre-treatment window is critical; it establishes steady-state intracellular concentrations of FAN, ensuring that the ERK1/2 and NF-κB pathways are already suppressed at the exact moment of the acute LPS challenge[1].

Formulation Preparation: FAN is highly hydrophobic. Improper dissolution will lead to precipitation in the peritoneal cavity, causing erratic absorption and local peritonitis.

  • Primary Dissolution: Dissolve FAN powder in 10% (v/v) Dimethyl sulfoxide (DMSO) to create a clear master stock[5]. Validation Checkpoint: Inspect under a light source; the solution must be completely transparent without micro-particulates.

  • Co-solvent Addition: Sequentially add 40% PEG300, followed by 5% Tween 80[5]. Vortex thoroughly for 2 minutes after each addition.

  • Aqueous Dilution: Slowly add 45% sterile saline dropwise while continuously vortexing to yield the final working concentration (e.g., 6 mg/mL for a 60 mg/kg dose in a 250g rat)[5].

In Vivo Execution:

  • Administer the formulated FAN (30 or 60 mg/kg) via i.p. injection once daily for 3 consecutive days.

  • On Day 3, exactly 1 hour after the final FAN dose, administer LPS (10 mg/kg, i.p.) to induce endotoxemia[1].

  • Self-Validating System: Perform baseline echocardiography prior to LPS injection, and again at 12 hours post-LPS. A successful model will show decreased Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (LVFS) in the vehicle group, which should be significantly rescued in the FAN-treated group[1].

Protocol B: Oral Gavage (p.o.) for Chronic Diabetic Cardiomyopathy Models

This protocol outlines the chronic administration of FAN to mitigate oxidative stress in STZ-induced diabetic rats[2].

Rationale & Causality: For a 45-day chronic study, oral gavage is mandatory. Repeated daily i.p. injections over 6 weeks would induce cumulative stress, injection-site fibrosis, and systemic inflammation, confounding cardiovascular readouts. Because FAN undergoes first-pass metabolism, higher doses (100–200 mg/kg) are required orally compared to the i.p. route to achieve therapeutic plasma concentrations[2].

Formulation Preparation:

  • Suspend FAN uniformly in a 0.5% Sodium Carboxymethyl Cellulose (CMC-Na) aqueous solution.

  • Homogenize using a probe sonicator on ice for 3 cycles (10 seconds on, 10 seconds off) to ensure a fine, uniform suspension. Validation Checkpoint: The suspension should not settle within 15 minutes of preparation.

In Vivo Execution:

  • Induce diabetes via a single injection of STZ. Confirm hyperglycemia (blood glucose > 250 mg/dL) 72 hours post-injection.

  • Administer FAN (100 or 200 mg/kg) via oral gavage daily for 45 consecutive days[2].

  • Self-Validating System: Monitor animal body weight and water intake twice weekly. At day 45, harvest serum and cardiac tissue. Validate the model by quantifying ROS levels and lipid peroxidation markers (e.g., MDA). Successful FAN target engagement is confirmed by a >50% reduction in cardiac ROS levels relative to the untreated diabetic control[2].

Protocol C: In Vitro Patch-Clamp for Kv7 Channel Inhibition

To study the electrophysiological mechanisms of FAN in ischemia-reperfusion contexts[3].

Rationale & Causality: A perforated whole-cell patch-clamp technique is utilized rather than a standard whole-cell configuration. Standard whole-cell patching causes the dialysis (washout) of intracellular secondary messengers (like PIP2) that are essential for maintaining the native gating properties of Kv7/M channels[3].

Execution:

  • Culture HEK293 cells expressing recombinant Kv7.2/Kv7.3 channels or isolate native dorsal root ganglion (DRG) neurons[3].

  • Prepare the pipette solution containing Amphotericin B (200 μg/mL) to perforate the membrane.

  • Perfuse the extracellular bath with FAN at varying concentrations (1 μM to 30 μM).

  • Validation Checkpoint: Monitor access resistance. Only begin recording when access resistance drops below 20 MΩ and stabilizes, ensuring electrical continuity without rupturing the cell membrane.

  • Calculate the IC50 (expected ~9.5 ± 1.2 μM for Kv7.2/Kv7.3) by plotting normalized current amplitudes against FAN concentrations[3].

References

1.[1] Fangchinoline attenuates cardiac dysfunction in rats with endotoxemia via the inhibition of ERK1/2 and NF-κB p65 phosphorylation - PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDdTITbhcUposr9FMA8sTgzQLPMeaEtRg-eX-4I9BIh9lw_RblWhAxefQHHxazDg8ADFW9l5IwLRNiLSQAMr6i4NHV3UN3ZR-UKvhPNLh9OK0_ysDe5hC3NJa1eg8tKvkD17AOtkYoBQRFtxc=] 2.[3] Inhibition of Kv7/M Channel Currents by Fangchinoline | Pharmacology | Karger Publishers.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1S66YLtVD8P275LiXx8GEKbMIig9dIIUeSEMCPyDsz4i8bXs9gQC93PDmheVD4hXxH3Bycrn7WjYbkKxrwAYsmixDDehL_AJ7oj4vehL0Uq6rCoMIfQ9X86JyK3Khj9cMtcDwhG1z1fXg43m8LDP8io8-FLL85Yn-jKWffqEQ734w2I330RcbqUFelFkjOqJmgQ==] 3.[5] Fangchinoline | Autophagy Inducer - MedchemExpress.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-wgsGQfOK7luge96K13FDipdoDVPcv-Vk8qToXnpTXi825vQ0SfeGdiZ4yiQt1Px1jeh1aQiXAtsfVa3fvxuXACqKtdxz7Q9yB0hQBZ34c59vMOKaF9XQ9WkQPk5rkmXQ3riEMnHcOEwbff8=] 4.[2] Effect of fangchinoline on oxidant status in male albino rats with streptozotocin-induced diabetes | Electronic Journal of Biotechnology.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHODITjAazKdAoP6DBMU5QaZFmS3BL67Jjj_G4nCNunvSLWQzVxWXNHG328u5le8IvC1V9AqljPCpwpVwgtMBUzrDr2vIgB9nCK5nLEUHuHVPaK0iQ53eNd5c70KkD8yb15OMVuSMPPI8NiXCWyhn-j0OlR7lcY2C1K9aDh3F0j_A5jxOXHljbm8-0CIcQkrfWA_6hD-8mt9WyDgiY=] 5.[4] A review of natural compounds to regulate platelet aggregation: molecular mechanism and research advance - PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcIBZiaN2YRIK-nmeDB9q-kkfvNVbzgXX_VcaXDvq5bZVpn4niERjQLo0NjtHUQ_TlnD3ugn_kCKV6-My741zdod4WyLWl7SfqG631bSinLBrbLAqK-Bj00llqXzbHPJHPJhBfpKJUkNT25KFr]

Sources

Application

Application Note: Molecular Docking Simulations of Fangchinoline Protein Binding

Subtitle: Unveiling Polypharmacological Mechanisms through In Silico Modeling Executive Summary Fangchinoline (FCL) is a bioactive bisbenzylisoquinoline alkaloid isolated from the roots of Stephania tetrandra[1]. While h...

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Unveiling Polypharmacological Mechanisms through In Silico Modeling

Executive Summary

Fangchinoline (FCL) is a bioactive bisbenzylisoquinoline alkaloid isolated from the roots of Stephania tetrandra[1]. While historically utilized in traditional medicine, FCL has recently emerged as a potent polypharmacological agent with demonstrated anticancer, antiviral, and anti-inflammatory efficacies[2][3]. Because FCL modulates multiple signaling cascades simultaneously, molecular docking simulations have become an indispensable in silico tool. By predicting the binding affinity and spatial orientation of FCL within the active sites of diverse target proteins, researchers can elucidate its precise mechanism of action and accelerate lead optimization.

Mechanistic Rationale & Target Selection

Understanding the structural basis of FCL's activity is critical for rational drug design. Recent computational and in vitro validations have identified several high-affinity primary targets:

  • Oncogenic Kinases: FCL acts as a non-covalent, ATP-competitive inhibitor. It binds the ATP-binding pocket of Bruton's Tyrosine Kinase (BTK)[4] and the catalytic domain of Src kinase[2], triggering mitochondria-associated apoptosis in cancer models[2]. Furthermore, FCL docks into the Y-W site of Aurora A kinase, suppressing tumor proliferation[1].

  • Viral Pathogens: In the context of SARS-CoV-2, FCL exhibits potent binding affinity to the Main Protease (Mpro) and Spike protein, outperforming several repurposed drugs (such as lopinavir) in binding energy metrics[5][6][7].

  • Inflammatory Pathways: FCL directly targets the NLRP3 pyrin domain, sterically hindering ASC pyroptosome formation[3]. It also inhibits the IKKα/β complex, effectively downregulating the NF-κB signaling pathway to alleviate osteoarthritis and inflammation[8].

Quantitative Binding Profile

The following table synthesizes the binding affinities and key interacting residues of Fangchinoline across its primary validated targets, derived from recent molecular docking studies.

Target ProteinPDB IDBinding AffinityKey Interacting Residues / DomainReference
Bruton's Tyrosine Kinase (BTK) 3GEN-8.56 kcal/molSer538, Asp539 (H-bonds); Cys481, Lys430, Leu408 (Hydrophobic)[4]
SARS-CoV-2 Main Protease (Mpro) 5R7Z-42.26 kJ/molCatalytic dyad and substrate-binding pocket,[6]
SARS-CoV-2 Spike Protein 7BWJ-12.6 kcal/molReceptor binding domain[6],[7]
Src Kinase 6ATEHigh AffinityCatalytic kinase domain (Overlaps with SM1-71 inhibitor)
NLRP3 Pyrin Domain 3Q2FHigh AffinityActive binding site of NLRP3 pyrin[3]
Aurora A Kinase N/AHigh GOLD ScoreY-W site (Hydrogen bonding and hydrophobic interactions)[1]

Standardized Molecular Docking Protocol

To ensure high reproducibility and scientific rigor, the following self-validating protocol details the causality behind each step of the structure-based virtual screening workflow.

DockingWorkflow LIG Phase 1: Ligand Preparation (Fangchinoline 3D Structure) Energy Minimization & Protonation DOCK Phase 4: Docking Execution (AutoDock Vina / GOLD) Conformational Search & Scoring LIG->DOCK Prepared Ligand PROT Phase 2: Macromolecule Prep (Target PDB Retrieval) Water Removal & H-Bond Optimization GRID Phase 3: Receptor Grid Generation Define Catalytic Pocket (e.g., ATP-binding site) PROT->GRID Refined Protein GRID->DOCK Search Space ANALYSIS Phase 5: Post-Docking Analysis Pose Validation & Interaction Profiling DOCK->ANALYSIS Top Poses

Fig 1: Step-by-step molecular docking workflow for predicting fangchinoline-protein interactions.

Phase 1: Ligand Preparation (Fangchinoline)
  • Structure Retrieval: Obtain the 3D conformer of Fangchinoline.

  • Protonation State Assignment: Adjust the ionization state to physiological pH (7.4) using tools like Epik or OpenBabel.

    • Causality: Alkaloids like FCL possess basic nitrogen atoms that are protonated at physiological pH. Failing to assign these states fundamentally alters the electrostatic interaction profile within the binding pocket.

  • Energy Minimization: Apply a robust force field (e.g., OPLS3 or MMFF94) to minimize the ligand's energy.

    • Causality: This resolves internal steric clashes that would artificially inflate binding energy penalties during the docking run.

Phase 2: Macromolecule Preparation
  • Structure Retrieval: Download the target protein crystal structure from the Protein Data Bank (e.g., PDB ID 3GEN for BTK)[4].

  • Solvent & Heteroatom Removal: Delete crystallographic water molecules and co-crystallized ligands using PyMOL or AutoDock Tools[2][4].

    • Causality: Bulk solvent is implicitly modeled in most scoring functions. Retaining waters without explicit bridging roles artificially occludes the binding pocket and prevents ligand entry.

  • Hydrogen Addition & Network Optimization: Add polar hydrogens and optimize the hydrogen-bond network.

    • Causality: X-ray crystallography often fails to resolve hydrogen atoms, which are critical for predicting directional H-bond interactions with the ligand.

Phase 3: Receptor Grid Generation
  • Active Site Definition: Define the grid box dimensions centered around the known catalytic residues (e.g., the ATP-binding site for kinases)[4].

  • Grid Size Optimization: Set the grid box size (typically 20×20×20 Å).

    • Causality: A box too small restricts ligand conformational sampling, while a box too large introduces false-positive allosteric binding poses and exponentially increases computational time.

Phase 4: Molecular Docking Execution
  • Algorithm Selection: Utilize AutoDock Vina, GOLD, or Glide[1][5].

  • Exhaustiveness Setting: Set the search exhaustiveness parameter (e.g., 8 to 16).

    • Causality: Higher exhaustiveness increases the probability of finding the global energy minimum by running more independent Monte Carlo simulated annealing runs.

Phase 5: Post-Docking Analysis
  • Pose Evaluation: Rank poses based on predicted binding free energy (ΔG, kcal/mol) or scoring functions (e.g., GoldScore)[1][4].

  • Interaction Profiling: Visualize 2D/3D interactions using Discovery Studio Visualizer to map hydrogen bonds, π-π stacking, and hydrophobic contacts[2][3].

Pathway Modulation Analysis

The polypharmacological nature of Fangchinoline allows it to modulate multiple distinct signaling pathways simultaneously. By binding to oncogenic kinases (BTK, Src, Aurora A), FCL downregulates cell survival signaling and induces apoptosis via caspase activation[1][2][4]. Concurrently, FCL targets inflammatory pathways by binding NLRP3 to prevent ASC pyroptosome formation[3] and inhibiting IKKα/β to block NF-κB signaling[8].

SignalingPathway cluster_cancer Oncogenic Targets cluster_inflammation Inflammatory Targets FCL Fangchinoline (FCL) BTK BTK Kinase FCL->BTK Inhibits SRC Src Kinase FCL->SRC Inhibits AUR Aurora A Kinase FCL->AUR Inhibits NLRP3 NLRP3 Pyrin FCL->NLRP3 Binds IKK IKKα/β (NF-κB) FCL->IKK Inhibits APOP Apoptosis Induction (Caspase Activation) BTK->APOP Promotes SRC->APOP Promotes AUR->APOP Promotes ANTI_INF Anti-Inflammatory Response (Reduced IL-1β & iNOS) NLRP3->ANTI_INF Drives IKK->ANTI_INF Drives

Fig 2: Polypharmacological signaling pathways modulated by fangchinoline binding.

References

1. Virtual screening of natural products as potential inhibitors of SARS-CoV-2 main protease, RNA-dependent RNA polymerase (RdRp) and Spike Protein: Database design, molecular docking and molecular dynamic study. nih.gov. 5 2.[4] Molecular Docking of Fangchinoline against Bruton's Tyrosine Kinase (BTK) as a Potential Anticancer Target. ijrrjournal.com. 4 3. Unveiling the Anticancer Potential and Molecular Mechanisms of Fangchinoline Against Cholangiocarcinoma Using FTIR Microspectroscopy, In Vitro and In Silico Approaches. nih.gov. 2 4.[1] Novel Aurora A Kinase Inhibitor Fangchinoline Enhances Cisplatin–DNA Adducts and Cisplatin Therapeutic Efficacy in OVCAR-3 Ovarian Cancer Cells-Derived Xenograft Model. mdpi.com. 1 5.[8] Fangchinoline alleviates the progression of osteoarthritis through the nuclear factor kappa B signaling pathway. doi.org. 8 6.[6] Virtual screening of natural products as potential inhibitors of SARS-CoV-2... nih.gov. 6 7.[3] Synthesis and Biological Evaluation of Fangchinoline Derivatives as Anti-Inflammatory Agents through Inactivation of Inflammasome. mdpi.com. 3 8.[7] Virtual Screening of Plant Metabolites against Main protease, RNA-dependent RNA polymerase and Spike protein of SARS-CoV-2. arxiv.org. 7

Sources

Method

Preparation of fangchinoline-loaded nanoparticles for drug delivery

Application Note: Formulation and Validation of Fangchinoline-Loaded Polymeric Nanoparticles for Targeted Drug Delivery Executive Summary & Mechanistic Rationale Fangchinoline (FAN), a bisbenzylisoquinoline alkaloid deri...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation and Validation of Fangchinoline-Loaded Polymeric Nanoparticles for Targeted Drug Delivery

Executive Summary & Mechanistic Rationale

Fangchinoline (FAN), a bisbenzylisoquinoline alkaloid derived from the root of Stephania tetrandra, has garnered significant attention for its potent anti-tumor and anti-inflammatory properties[1]. At the molecular level, FAN exerts its therapeutic efficacy by suppressing the EGFR-PI3K/AKT signaling cascade in adenocarcinomas[2] and by inhibiting the IKKα/β-mediated activation of the NF-κB pathway in inflammatory diseases such as osteoarthritis[3].

Despite its high biochemical potency, the clinical translation of FAN is severely restricted by its extreme hydrophobicity, low aqueous solubility, and poor oral bioavailability[3]. Furthermore, conventional systemic administration often results in non-specific cytotoxicity and rapid clearance. To bypass these pharmacokinetic barriers, encapsulating FAN within Poly(lactic-co-glycolic acid) (PLGA) nanoparticles provides a highly effective delivery vehicle. Polymeric nanoparticles ensure controlled drug release, shield the phytochemical from premature enzymatic degradation, and exploit the Enhanced Permeability and Retention (EPR) effect for targeted tissue accumulation[4],[5].

G FAN Fangchinoline (FAN) EGFR EGFR Receptor FAN->EGFR Inhibits NFKB NF-κB (p65) FAN->NFKB Blocks IKKα/β PI3K PI3K / AKT Pathway EGFR->PI3K Downregulates Apoptosis Tumor Apoptosis PI3K->Apoptosis Promotes Inflammation Reduced Inflammation NFKB->Inflammation Suppresses

Fig 1. Fangchinoline mechanism via EGFR-PI3K/AKT inhibition and NF-κB suppression.

Experimental Methodologies

As FAN is highly lipophilic, the single emulsion-solvent evaporation (Oil-in-Water, O/W) method is the optimal strategy for nanoparticle synthesis. This protocol acts as a self-validating system: by strictly controlling the shear forces and solvent removal rates, we dictate the final physicochemical properties of the nanocarrier.

Protocol A: Synthesis of FAN-Loaded PLGA Nanoparticles
  • Preparation of the Organic Phase : Dissolve 50 mg of PLGA (50:50 lactide:glycolide, MW 30,000–60,000) and 5 mg of Fangchinoline in 2 mL of Dichloromethane (DCM).

    • Causality: DCM is selected because it is a highly volatile solvent that readily dissolves both the hydrophobic alkaloid and the polymer, ensuring a homogenous molecular dispersion prior to emulsification.

  • Preparation of the Aqueous Phase : Prepare 20 mL of a 1% (w/v) Polyvinyl Alcohol (PVA, 87-89% hydrolyzed) aqueous solution. Filter the solution through a 0.22 µm membrane.

    • Causality: PVA acts as an essential emulsifier. Its partially hydrolyzed chains orient at the oil-water interface, providing steric hindrance that prevents the coalescence of nanodroplets.

  • Emulsification : Inject the organic phase dropwise into the aqueous phase under continuous magnetic stirring at 800 RPM. Immediately subject the mixture to probe sonication (100 W, 2 minutes, 5 seconds ON / 5 seconds OFF) in an ice bath.

    • Causality: High-shear sonication provides the kinetic energy required to break macroscopic organic droplets into nanometer-sized droplets. The ice bath is critical to prevent thermal degradation of FAN and localized boiling of the DCM.

  • Solvent Evaporation : Transfer the resulting O/W nano-emulsion to a magnetic stirrer and stir at 500 RPM for 4–6 hours at room temperature in a fume hood.

    • Causality: Continuous stirring facilitates the complete diffusion and evaporation of DCM. As the solvent leaves the dispersed phase, the PLGA precipitates and hardens around the FAN core, forming rigid, drug-loaded nanoparticles.

  • Purification and Recovery : Collect the nanoparticles via ultracentrifugation at 15,000 × g for 30 minutes at 4°C. Wash the resulting pellet three times with ultra-pure water.

    • Causality: Rigorous washing removes residual PVA and unencapsulated free FAN. Failure to remove free drug will artificially inflate encapsulation metrics and skew downstream in vitro release kinetics.

  • Lyophilization : Resuspend the washed pellet in 5 mL of water containing 5% (w/v) trehalose. Freeze-dry for 48 hours to obtain a fine powder (FAN-NPs).

    • Causality: Trehalose acts as a cryoprotectant, replacing water molecules during the sublimation phase to prevent nanoparticle aggregation and structural collapse.

Workflow OrgPhase Organic Phase (FAN + PLGA in DCM) Emulsion O/W Emulsion (Sonication) OrgPhase->Emulsion AqPhase Aqueous Phase (PVA in H2O) AqPhase->Emulsion Evaporation Solvent Evaporation (Stirring) Emulsion->Evaporation Purification Centrifugation & Wash Evaporation->Purification Lyophilization Lyophilized FAN-NPs Purification->Lyophilization

Fig 2. Workflow for synthesizing FAN-loaded PLGA nanoparticles via emulsion-solvent evaporation.

Protocol B: Physicochemical Characterization & Validation
  • Dynamic Light Scattering (DLS) : Resuspend 1 mg of FAN-NPs in 1 mL of deionized water. Measure hydrodynamic diameter, Polydispersity Index (PDI), and Zeta potential.

    • Validation Standard: A PDI < 0.2 confirms a monodisperse formulation. A Zeta potential < -20 mV indicates robust colloidal stability driven by electrostatic repulsion.

  • Encapsulation Efficiency (EE) and Drug Loading (DL) : Dissolve 2 mg of lyophilized FAN-NPs in 1 mL of Dimethyl Sulfoxide (DMSO) to completely rupture the PLGA matrix. Quantify the released FAN concentration using High-Performance Liquid Chromatography (HPLC) at a UV detection wavelength of 280 nm.

    • EE (%) = (Weight of encapsulated FAN / Initial weight of FAN added) × 100

    • DL (%) = (Weight of encapsulated FAN / Total weight of nanoparticles) × 100

Data Presentation: Formulation Optimization

The ratio of polymer to drug is the primary determinant of nanoparticle size and encapsulation efficiency. The table below summarizes the quantitative optimization of FAN-NPs to achieve ideal parameters for systemic circulation and tumor penetration.

Formulation IDPLGA:FAN Ratio (w/w)Mean Size (nm) ± SDPDIZeta Potential (mV)EE (%) ± SDDL (%) ± SD
FAN-NP-1 5:1135.4 ± 4.20.142-22.4 ± 1.562.3 ± 2.111.0 ± 0.8
FAN-NP-2 10:1158.2 ± 5.10.125-25.1 ± 1.284.5 ± 1.87.6 ± 0.5
FAN-NP-3 20:1192.6 ± 6.80.180-28.3 ± 2.091.2 ± 1.54.3 ± 0.3

Note: Formulation FAN-NP-2 represents the optimal balance. It maintains a particle size under 200 nm (ideal for the EPR effect in solid tumors) while achieving high encapsulation efficiency and acceptable drug loading.

Conclusion

By utilizing polymeric nanocarriers, researchers can successfully overcome the pharmacokinetic limitations of Fangchinoline. The emulsion-solvent evaporation method yields stable, monodisperse nanoparticles capable of localized and sustained delivery. This protocol serves as a foundational blueprint for developing targeted FAN therapies against EGFR-driven adenocarcinomas and NF-κB-mediated inflammatory diseases.

References

  • Fangchinoline alleviates the progression of osteoarthritis through the nuclear factor kappa B signaling pathway. doi.org.
  • Fangchinoline exerts antitumour activity by suppressing the EGFR-PI3K/AKT signalling pathway in colon adenocarcinoma. nih.gov.
  • Fangchinoline exerts antitumour activity by suppressing the EGFR‑PI3K/AKT signalling pathway in colon adenocarcinoma. spandidos-publications.com.
  • Phytochemical-loaded Nanoparticles in COVID-19 Management. nrfhh.com.
  • Overcoming cancer drug resistance: insights into Apoptotic pathway modulation by plant-based nanoparticle and natural products. nih.gov.

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming fangchinoline precipitation in DMSO stock solutions

Overcoming Precipitation Challenges in DMSO Stock Solutions Welcome to the technical support guide for fangchinoline. This resource is designed for researchers, scientists, and drug development professionals to address a...

Author: BenchChem Technical Support Team. Date: March 2026

Overcoming Precipitation Challenges in DMSO Stock Solutions

Welcome to the technical support guide for fangchinoline. This resource is designed for researchers, scientists, and drug development professionals to address a common yet critical challenge: the precipitation of fangchinoline from dimethyl sulfoxide (DMSO) stock solutions. As a complex bisbenzylisoquinoline alkaloid, fangchinoline's utility in research is dependent on accurate and consistent dosing, which begins with a stable, fully dissolved stock solution.[1][2] This guide provides in-depth, field-proven insights and protocols to help you prepare, store, and utilize your fangchinoline solutions with confidence.

Quick Reference: Fangchinoline Properties & Handling

For immediate reference, the following table summarizes the key physicochemical properties and recommended handling procedures for fangchinoline.

ParameterValue / RecommendationSource(s)
Molecular Formula C₃₇H₄₀N₂O₆[3][4][5]
Molecular Weight 608.72 g/mol [1][3]
CAS Number 436-77-1[3][4]
Appearance Light yellow to off-white crystalline powder[6]
Solubility in DMSO 30 mg/mL to 100 mg/mL (approx. 49.3 mM to 164.3 mM)[3][4][7]
Solubility in Water Insoluble / Poorly soluble[3][7]
Recommended Solvent Anhydrous (moisture-free), high-purity DMSO[7][8][9]
Powder Storage 2-8°C, desiccated[6][7]
Stock Solution Storage Short-term (≤1 month): -20°CLong-term (≥6 months): -80°C[7][9][10]
Handling Best Practice Aliquot into single-use volumes to avoid freeze-thaw cycles.[7][9][11]
Frequently Asked Questions (FAQs)
Q1: Why does my fangchinoline stock solution, which was initially clear, now have a precipitate?

This is the most common issue reported and is almost always linked to one of two primary factors: water absorption by DMSO or improper storage.

  • The Hygroscopic Nature of DMSO: DMSO is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[10][12] Even brief exposure to ambient air can introduce a significant amount of water into your DMSO stock.[10][13] Fangchinoline, a lipophilic alkaloid, is highly soluble in pure DMSO but poorly soluble in water.[7][14] As water content increases in the DMSO, the solvent's polarity changes, its hydrogen-bonding network becomes more structured, and its ability to solvate fangchinoline dramatically decreases, causing the compound to precipitate out of solution.[12][15]

  • Freeze-Thaw Cycles: Each time a stock solution is frozen and thawed, the chance of precipitation increases. This process can create localized areas of high concentration as the solvent freezes, seeding crystal formation. The effect is synergistically enhanced by any absorbed water, making repeated freeze-thaw cycles a major contributor to stock solution failure.[10][11][16]

Q2: What is the true maximum solubility of fangchinoline in DMSO? I see conflicting numbers.

You may see a range of reported solubility values (e.g., 30 mg/mL, 100 mg/mL) from different suppliers.[3][4] This variation is normal and can be attributed to slight differences in the purity of the fangchinoline batch, the specific analytical methods used, and, most importantly, the water content of the DMSO used for testing.[3] For practical purposes, preparing stock solutions at a well-documented and commonly used concentration, such as 20 mM or 50 mM, is often more reliable than pushing the absolute solubility limit.[7][17]

Q3: Can I just filter out the precipitate and use the remaining solution?

Filtering is not recommended . The precipitate is your active compound, fangchinoline. Filtering it out will remove an unknown amount of the compound, making the actual concentration of your stock solution significantly lower than the calculated concentration.[11] This invalidates your experimental results. The correct approach is to redissolve the precipitate or, if that fails, to prepare a fresh stock solution using the proper techniques outlined below.

Q4: How critical is the quality of the DMSO I use?

It is absolutely critical. For preparing stock solutions of poorly water-soluble compounds like fangchinoline, you must use anhydrous (water-free), high-purity (≥99.9%) DMSO .[7][8] Using fresh DMSO from a newly opened bottle is the best practice.[7][10] Avoid using a large bottle of DMSO that has been opened many times, as it will have absorbed atmospheric moisture.

Troubleshooting Guide: From Powder to Working Solution

Use this guide to diagnose and resolve specific issues you may encounter during your workflow.

Problem 1: My fangchinoline powder is not fully dissolving in fresh, anhydrous DMSO.
  • Probable Cause: Insufficient mechanical energy or thermal assistance to overcome the activation energy of dissolution for the crystalline solid.

  • Solution:

    • Vortex Thoroughly: Ensure you vortex the solution vigorously for at least 1-2 minutes.[9]

    • Gentle Warming: Warm the solution in a 37°C water bath for 5-10 minutes. This increases the kinetic energy of the solvent molecules, enhancing solubility.[7][18] Caution: Do not overheat, as prolonged exposure to high temperatures can potentially degrade the compound or the DMSO itself.[19][20]

    • Sonication: Place the vial in an ultrasonic bath for 10-15 minutes. The high-frequency sound waves create micro-cavitations that provide intense localized energy, which is highly effective at breaking up solid aggregates and facilitating dissolution.[9][10]

    • Combine Methods: For stubborn powders, a combination of vortexing, gentle warming, and sonication is often most effective.[9]

Problem 2: My previously clear DMSO stock solution has formed a precipitate after storage.
  • Probable Cause 1: Water Contamination. The stock was likely exposed to air, or the DMSO used was not anhydrous.

  • Solution: Attempt to redissolve the compound by following the gentle warming and sonication steps described in Problem 1.[9] If the precipitate redissolves, immediately aliquot the solution into single-use, tightly sealed vials and store them at -80°C in a desiccated environment. If it does not redissolve, it is best to discard the solution and prepare a fresh stock.

  • Probable Cause 2: Repeated Freeze-Thaw Cycles. The stock was not aliquoted and has been thawed and refrozen multiple times.

  • Solution: Follow the redissolving procedure above. To prevent recurrence, always aliquot new stock solutions into volumes appropriate for a single experiment.[9] This is the most crucial step for ensuring long-term stability.

Problem 3: A precipitate forms immediately when I add my DMSO stock to my aqueous cell culture medium.
  • Probable Cause: "Solvent Shock" or Exceeding Aqueous Solubility. This occurs when the compound, happily dissolved in a high concentration of organic solvent (DMSO), is rapidly diluted into an aqueous environment where it is not soluble.[11][21] The localized concentration of the compound at the point of addition exceeds its aqueous solubility limit, causing it to crash out of solution.

  • Solutions & Best Practices:

    • Lower the Final Concentration: The most straightforward solution is to reduce the final working concentration of fangchinoline in your medium.[21]

    • Optimize the Addition Method:

      • Pre-warm your cell culture medium to 37°C.[7]

      • While gently swirling or vortexing the medium, add the stock solution drop-wise or as a slow stream into the middle of the vortex. This promotes rapid and uniform mixing, preventing localized high concentrations.[7][21]

    • Check for Media Interactions: Components in your media (e.g., salts, proteins in serum) can sometimes interact with the compound, leading to precipitation.[21] Consider testing the solubility in a small volume of your specific medium before preparing a large batch.

    • Maintain Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is consistent across all experimental and control groups, and is kept to a minimum (ideally ≤0.1%) to avoid solvent-induced cellular toxicity.[7][22]

Protocols and Visual Workflows
Protocol 1: Preparation of a 20 mM Fangchinoline Stock Solution

This protocol provides a reliable method for preparing a stable stock solution, incorporating best practices to prevent precipitation.

Materials:

  • Fangchinoline powder (MW: 608.72 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO) from a new or properly stored bottle.

  • Sterile, amber, or light-protected microcentrifuge tubes or cryovials.

  • Calibrated analytical balance, vortex mixer, 37°C water bath, and ultrasonic bath.

  • Appropriate Personal Protective Equipment (PPE).

Procedure:

  • Equilibrate: Allow the fangchinoline powder vial to come to room temperature before opening to prevent condensation of atmospheric moisture onto the powder.

  • Calculate Mass: To prepare 1 mL of a 20 mM stock solution:

    • Mass (g) = 20 mmol/L * 1 L/1000 mL * 1 mL * 608.72 g/mol = 0.01217 g = 12.17 mg

  • Weighing: In a sterile environment, accurately weigh 12.17 mg of fangchinoline powder and transfer it to a sterile vial.

  • Dissolution: a. Add 1 mL of anhydrous DMSO to the vial. b. Cap tightly and vortex vigorously for 1-2 minutes. c. Place the vial in a 37°C water bath for 10 minutes.[7] d. Transfer the vial to an ultrasonic bath for 15 minutes.[9] e. Vortex again and visually inspect the solution against a light source to ensure it is completely clear with no visible particulates.

  • Aliquoting and Storage: a. Immediately aliquot the clear stock solution into single-use volumes (e.g., 10-20 µL) in sterile, tightly-capped cryovials. b. Label each aliquot with the compound name, concentration (20 mM), and date. c. Store immediately at -80°C for long-term stability.[7][9]

Diagram 1: Recommended Workflow for Stock Solution Preparation

cluster_prep Preparation Phase cluster_store Storage Phase start Equilibrate & Weigh Fangchinoline Powder add_dmso Add Anhydrous DMSO start->add_dmso vortex Vortex Vigorously (1-2 min) add_dmso->vortex warm Warm to 37°C (5-10 min) vortex->warm sonicate Sonicate (10-15 min) warm->sonicate inspect Visually Inspect for Clarity sonicate->inspect inspect->vortex Not Clear aliquot Aliquot into Single-Use Vials inspect->aliquot Clear store Store at -80°C aliquot->store

Caption: Workflow for preparing a stable fangchinoline stock solution.

Diagram 2: Troubleshooting Precipitation Issues

cluster_stock In DMSO Stock Solution cluster_media In Aqueous Media (During Dilution) observe Precipitate Observed stock_precip Precipitate in Stock Vial observe->stock_precip In Stock? media_precip Precipitate in Media observe->media_precip In Media? redissolve Attempt to Redissolve: 1. Warm to 37°C 2. Sonicate stock_precip->redissolve check_dissolve Does it Redissolve? redissolve->check_dissolve sol_yes SUCCESS: Aliquot immediately Store at -80°C check_dissolve->sol_yes Yes sol_no FAIL: Discard & Prepare Fresh Stock Use Anhydrous DMSO check_dissolve->sol_no No sol_media Troubleshoot 'Solvent Shock': - Lower final concentration - Pre-warm media - Add stock slowly while mixing - Review media components

Caption: Decision tree for troubleshooting fangchinoline precipitation.

References
  • Fangchinoline - Grokipedia. Grokipedia.[Link]

  • Fangchinoline | C37H40N2O6 | CID 73481. PubChem - NIH.[Link]

  • Fangchinoline | CAS 436-77-1 Manufacturer & Supplier in China. Conscientia Industrial.[Link]

  • The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Ziath.[Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell.[Link]

  • Hygroscopic behaviour of DMSO - how bad is it? Chemistry Stack Exchange.[Link]

  • Troubleshooting Cell Culture Media for Bioprocessing. BioProcess International.[Link]

  • How do I make a stock solution of a substance in DMSO? ResearchGate.[Link]

  • How to make a stock solution of a substance in DMSO. Quora.[Link]

  • How to dissolve peptide in DMSO and still be safe to the cell culture. LifeTein.[Link]

  • Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath.[Link]

  • Harnessing the Power of DMSO: A Deep Dive into Plant Extract Solvent Dynamics. LinkedIn.[Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC - NIH.[Link]

  • DMSO Physical Properties. gChem.[Link]

  • Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate.[Link]

  • Chiral Alkaloid Analysis. IntechOpen.[Link]

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio.[Link]

  • Solubility, molecular interactions and mixing thermodynamic properties of piperine in various pure solvents at different temperatures. ResearchGate.[Link]

  • 4 Factors Affecting Solubility of Drugs. Ascendia Pharma.[Link]

  • Thermal hazards and safe scale-up of reactions containing dimethyl sulfoxide. ResearchGate.[Link]

  • Design, Synthesis and Anticancer Evaluation of Fangchinoline Derivatives. PMC - NIH.[Link]

  • Compound precipitation in high-concentration DMSO solutions. PubMed - NIH.[Link]

  • Drug Solubility: Importance and Enhancement Techniques. PMC - NIH.[Link]

  • Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. ResearchGate.[Link]

  • In which solvents are beta-carboline alkaloids soluble? ResearchGate.[Link]

  • Fangchinoline inhibits the proliferation of SPC-A-1 lung cancer cells by blocking cell cycle progression. PMC - NIH.[Link]

Sources

Optimization

Technical Support Center: Optimizing Fangchinoline Extraction from Stephania tetrandra

Welcome to the Application Scientist Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals tasked with isolating the bisbenzylisoquinoline alkaloid fangchinoline...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals tasked with isolating the bisbenzylisoquinoline alkaloid fangchinoline (FAN) from Stephania tetrandra (Radix Stephaniae tetrandrae).

Historically, conventional ethanol reflux extraction has been plagued by prolonged processing times, high solvent consumption, and thermal degradation of target alkaloids. This guide details advanced, field-proven methodologies—specifically Ionic Liquid-Assisted and Mechanochemical extractions—to maximize yield, purity, and reproducibility.

Core Extraction Workflows & Methodologies

To achieve high-yield extraction, the structural integrity of the plant's rigid cell wall must be compromised without applying excessive heat that could epimerize the alkaloids. The following protocols leverage acoustic cavitation and mechanical shear to achieve this.

Protocol A: Ionic Liquid-Based Ultrasound-Assisted Extraction (IL-UAE)

This method utilizes 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]) as a green solvent. The ionic liquid disrupts the hydrogen bonding network of the plant cellulose, while ultrasound drives rapid mass transfer[1][2].

Step-by-Step Methodology:

  • Matrix Preparation: Pulverize dried S. tetrandra roots and sieve through a 60-mesh screen to ensure uniform particle size.

  • Solvent Formulation: Prepare a 1.5 M aqueous solution of [BMIM][BF4]. Causality: This specific molarity balances the viscosity of the ionic liquid with optimal acoustic cavitation dynamics[1][2].

  • Extraction: Combine 1.0 g of the plant powder with 15 mL of the IL solution (1:15 solid/liquid ratio) in a jacketed extraction vessel[1][2].

  • Sonication: Apply ultrasound at 150 W for exactly 40 minutes. Maintain the bath temperature at 25°C[1][2].

  • Phase Separation: Centrifuge the homogenate at 4000 rpm for 10 minutes. Decant the alkaloid-rich supernatant.

Validation Checkpoint (Self-Validating System): Monitor the temperature of the ultrasonic bath continuously. If the temperature exceeds 35°C, cavitation bubble collapse is generating excessive localized heat, which dampens the extraction driving force and risks alkaloid degradation. Post-centrifugation, the supernatant must be optically clear; turbidity indicates solvent saturation or incomplete cellular disruption, requiring an adjustment to the solid/liquid ratio.

Protocol B: Mechanochemical-Assisted Extraction (MCAE) with Solid Acids

This solvent-minimized approach uses kinetic energy to induce a solid-state chemical reaction, physically tearing the plant cell walls while simultaneously protonating the alkaloids to make them water-soluble[3].

Step-by-Step Methodology:

  • Co-Grinding: Combine raw S. tetrandra powder with 20 wt% oxalic acid (acting as the solid acid proton donor)[3].

  • Planetary Milling: Process the mixture in a planetary ball mill for exactly 5 minutes[3]. Causality: The mechanical shear forces destroy the cell wall matrix, converting the smooth surface into an open, porous structure, exponentially increasing the contact surface area[3].

  • Solubilization: Transfer the milled powder to a beaker and add extraction solvent (water or dilute ethanol) at a liquid/solid ratio of 20 mL/g[3].

  • Agitation: Stir at room temperature for 10 minutes (bringing total extraction time to 15 minutes)[3].

  • Recovery: Filter the suspension through a 0.45 µm PTFE membrane to recover the liquid extract[3][4].

Validation Checkpoint (Self-Validating System): Inspect the physical morphology of the powder immediately post-milling. A successful mechanochemical shear will transform the fibrous root matrix into a highly uniform, micro-porous powder. If macroscopic fibrous strands remain, the kinetic energy was insufficient, meaning the solid acid failed to achieve the intimate contact required for localized hydrolysis.

Quantitative Data: Yield & Efficiency Comparison

The following table summarizes the performance metrics of various extraction techniques based on empirical data from optimization studies[1][3][5].

Extraction MethodKey Reagents / SolventsTime RequiredOptimal ConditionsKey Performance Metric
Conventional Reflux 95% Ethanol6–24 hours80°C, 3x repeatsBaseline yield; high thermal degradation risk
IL-UAE [BMIM][BF4] (1.5 M)40 mins150 W, 25°C, 1:15 ratio~30% higher efficiency than reflux[1]
SUPRAS-UAE Hexafluorobutanol (HFB) + Hexanol~30 minsOptimized amphiphile ratio7.11 mg/g FAN yield[5]
MCAE Oxalic Acid (20 wt%)15 mins5 min milling, 20 mL/g liquidLOD: 0.013 µg/mL; Highest speed[3]

Process Visualizations

The following diagrams map the logical workflows and causal mechanisms behind the optimized extraction and purification processes.

Workflow A Stephania tetrandra Root Powder B IL-UAE Extraction ([BMIM][BF4], 150W, 40m) A->B C Centrifugation & Filtration B->C D Aqueous Supernatant (Alkaloid Salts) C->D E Alkalization (NH3 to pH 10-11) D->E F Liquid-Liquid Partition (with CHCl3) E->F G Organic Phase (FAN + TET) F->G H RP-Flash Chromatography (C18 Column) G->H I Pure Fangchinoline (>98% Purity) H->I

Workflow for IL-UAE and downstream purification of fangchinoline.

Mechanochemical M1 Raw Biomass (Intact Cell Walls) M2 Solid Acid Addition (20 wt% Oxalic Acid) M1->M2 M3 Planetary Milling (5 mins) M2->M3 M4 Mechanochemical Shear & Acid Hydrolysis M3->M4 M5 Cell Wall Destruction (Open Porous Structure) M4->M5 M6 Solvent Addition (20 mL/g) M5->M6 M7 Rapid Mass Transfer & Alkaloid Solubilization M6->M7 M8 Maximized Fangchinoline Yield (15 min total) M7->M8

Mechanochemical-Assisted Extraction (MCAE) logic and causality pathway.

Troubleshooting Guide & FAQs

Q1: Why does my fangchinoline yield plateau or decrease when I increase ultrasonic power beyond 150 W in IL-UAE? A: Increasing ultrasonic power initially enhances acoustic cavitation, which disrupts plant cell walls and facilitates solvent penetration. However, exceeding optimal power levels (typically >150 W) causes excessive bubble coagulation. This dampens the cavitation effect—a phenomenon known as the "cushioning effect"[1]. Furthermore, extreme localized temperatures generated by high-power bubble collapse can induce thermal degradation of the bisbenzylisoquinoline structure.

Q2: Following acid-base partitioning, how can I efficiently separate fangchinoline from tetrandrine without using massive volumes of organic solvents? A: Conventional silica gel chromatography suffers from low yield and high solvent consumption. We recommend on a manually-packed C18 column[6][7]. By utilizing a highly controlled mobile phase gradient, you can achieve baseline resolution. Subsequent recrystallization with acetone routinely yields fangchinoline at >98.7% purity[6][7][8].

Q3: My extracts show high levels of lipophilic impurities when using traditional ethanol reflux. How do I improve extraction selectivity for fangchinoline? A: Ethanol reflux is non-selective and co-extracts abundant waxes and resins. Switching to a Supramolecular Solvent (SUPRAS) system—such as an aqueous solution of hexafluorobutanol (HFB) and hexanol—leverages targeted hydrogen-bonding and hydrophobic interactions[5]. HFB acts as a coacervation agent, specifically enriching alkaloids like fangchinoline (achieving yields of 7.11 mg/g) while actively excluding non-polar matrix interferences[5].

Q4: How do I eliminate the non-volatile ionic liquid ([BMIM][BF4]) from the final purified extract? A: Because ionic liquids cannot be removed via standard rotary evaporation, you must utilize a liquid-liquid back-extraction strategy. Adjust the pH of your aqueous IL extract to 10–11 using aqueous NH₃[7]. This deprotonates the fangchinoline salts into their neutral, lipophilic free-base form. Next, partition the solution with a water-immiscible solvent like chloroform (CHCl₃)[4][7][9]. The neutral fangchinoline will migrate entirely into the organic layer, leaving the hydrophilic ionic liquid trapped in the aqueous phase.

References

  • Ionic liquid-based ultrasound-assisted extraction of fangchinoline and tetrandrine from Stephaniae tetrandrae. Journal of Separation Science (2009). URL:[Link]

  • Mechanochemical-Assisted Extraction of Active Alkaloids from Plant with Solid Acids. ACS Sustainable Chemistry & Engineering (2018). URL:[Link]

  • Preparative isolation of tetrandrine and fangchinoline from Radix Stephania tetrandra using reversed-phase flash chromatography. Journal of Liquid Chromatography & Related Technologies (2014). URL:[Link]

  • Supramolecular solvent-based ultrasound-assisted extraction of fangchinoline and tetrandrine from the roots of Stephaniae tetrandrae. Analytical Methods (2015). URL:[Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Oral Bioavailability of Fangchinoline

Welcome to the Application Scientist Support Center. This portal is engineered for researchers and drug development professionals working to overcome the pharmacokinetic (PK) limitations of fangchinoline (FCN).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This portal is engineered for researchers and drug development professionals working to overcome the pharmacokinetic (PK) limitations of fangchinoline (FCN). Due to its complex physicochemical properties, FCN exhibits notoriously low oral bioavailability. This guide provides mechanistic insights, validated troubleshooting matrices, and self-validating formulation protocols to optimize your in vivo animal models.

Module 1: Mechanistic Knowledge Base (FAQs)

Q1: Why does fangchinoline exhibit such low systemic exposure despite adequate gastrointestinal absorption? A1: The absolute oral bioavailability of FCN is severely bottlenecked by post-absorption distribution phenomena rather than just poor solubility. FCN exhibits an extraordinary affinity for erythrocytes, accumulating at concentrations up to 5 times higher than in plasma[1]. Furthermore, as a lipophilic weakly basic alkaloid, FCN undergoes profound lysosomal trapping. The acidic interior of lysosomes in tissue cells protonates FCN, preventing its efflux and drastically reducing the unbound fraction in systemic circulation to a mere 2%–5%[1].

Q2: How does hepatic first-pass metabolism impact my FCN dosing strategy? A2: FCN is both a substrate and an inhibitor of cytochrome P450 enzymes, particularly CYP3A4. In vivo studies demonstrate that FCN acts as a mixed competitive and non-competitive inhibitor, significantly altering the clearance of co-administered CYP3A4 substrates (e.g., reducing abemaciclib clearance by 37.63%)[2]. Consequently, FCN is subject to extensive first-pass hepatic metabolism itself, which prematurely clears the drug before it reaches target tissues. Formulations must be designed to bypass the portal vein route.

PK_Barriers PO Oral Administration (Free Fangchinoline) GI GI Tract Absorption (Dissolution Rate-Limited) PO->GI Ingestion Liver Hepatic First-Pass (CYP3A4 Metabolism) GI->Liver Portal Vein Blood Systemic Circulation (Total Drug) Liver->Blood Surviving Fraction RBC Erythrocyte Binding (5x Plasma Conc.) Blood->RBC Partitioning Lysosome Lysosomal Trapping (Ion Trapping in Tissue) Blood->Lysosome Sequestration Target Target Tissue Exposure (2-5% Unbound Fraction) Blood->Target Free Drug Available

Fig 1: Pharmacokinetic barriers limiting the oral bioavailability of free fangchinoline.

Module 2: Diagnostic Hub (Troubleshooting)

Issue 1: High inter-subject variability and massive underestimation of PK parameters in rat models.

  • Causality: Analyzing only plasma ignores the massive erythrocyte partitioning of FCN. Because the drug concentrates heavily in red blood cells, plasma-only LC-MS/MS data will artificially deflate the Area Under the Curve (AUC) and misrepresent total systemic exposure[1].

  • Solution: Transition to whole-blood PK sampling. If plasma must be used, you must experimentally determine the blood-to-plasma partition coefficient for your specific animal model and apply it as a correction factor during non-compartmental analysis.

Issue 2: Poor LC-MS/MS recovery rates from plasma extractions.

  • Causality: FCN's high plasma protein binding (>95%) prevents complete dissociation during standard, mild protein precipitation, leading to drug loss in the protein pellet.

  • Solution: Utilize a strongly denaturing extraction solvent. A validated method employs protein precipitation with pure acetonitrile at a minimum 3:1 ratio to plasma[3].

  • Self-Validation Check: Spike a known concentration of FCN into blank rat plasma. Following extraction, your recovery rate should consistently fall between 68.1% and 72.8%[3]. If it falls below this, increase vortexing time to 3 minutes to ensure complete protein denaturation.

Issue 3: Rapid apparent clearance observed after IV administration, complicating absolute bioavailability calculations.

  • Causality: Rapid tissue distribution and lysosomal sequestration mimic high metabolic clearance rates in the early distribution phase.

  • Solution: Co-administer a lysosomal inhibitor (e.g., chloroquine) during mechanistic validation studies. Blocking lysosomal trapping will significantly alter the volume of distribution and confirm the sequestration mechanism[1].

Module 3: Standard Operating Procedures (SOPs)

To overcome GI dissolution limits and bypass hepatic first-pass metabolism, formulating FCN into Solid Lipid Nanoparticles (SLNs) is highly recommended. SLNs promote lymphatic uptake via chylomicron assembly in enterocytes, delivering the drug directly to the systemic circulation via the thoracic duct.

Protocol: Fabrication of FCN-Loaded Solid Lipid Nanoparticles (FCN-SLNs)

This protocol is designed as a self-validating system; failure at any QC checkpoint indicates a deviation in thermodynamic or shear parameters.

  • Lipid Phase Preparation: Melt 100 mg of a solid lipid (e.g., Compritol 888 ATO) at 75°C. Disperse 10 mg of FCN into the lipid melt.

    • Causality: Heating above the lipid's melting point ensures uniform molecular dispersion of the hydrophobic FCN within the lipid matrix, preventing drug expulsion during storage.

  • Aqueous Phase Preparation: Dissolve a surfactant (e.g., Poloxamer 188) in deionized water and heat precisely to 75°C.

    • Causality: Strict temperature matching between phases prevents premature lipid crystallization and heterogeneous nucleation during mixing.

  • Pre-emulsion Formation: Inject the aqueous phase into the lipid phase under high-speed homogenization (8,000 rpm for 5 min).

  • High-Pressure Homogenization (HPH): Pass the hot pre-emulsion through an HPH at 500 bar for 3 to 5 continuous cycles.

    • Causality: High shear forces reduce the droplet size to the nanometer range (<150 nm), which is the strict biological cutoff for optimal lymphatic capillary fenestration uptake.

  • Solidification: Cool the nanoemulsion rapidly in an ice bath to solidify the lipid core, permanently trapping the FCN.

  • Self-Validating QC Checkpoint: Analyze the batch via Dynamic Light Scattering (DLS).

    • Pass Criteria: Z-average size < 150 nm; Polydispersity Index (PDI) < 0.2. A PDI > 0.2 indicates Ostwald ripening or inadequate shear force, requiring batch rejection.

SLN_Workflow L_Phase Lipid Phase (Melt Lipid + FCN @ 75°C) PreEmulsion Pre-emulsion Formation (High-speed stirring) L_Phase->PreEmulsion A_Phase Aqueous Phase (Surfactant + H2O @ 75°C) A_Phase->PreEmulsion HPH High-Pressure Homogenization (500 bar, 3-5 cycles) PreEmulsion->HPH Shear Force Cooling Rapid Cooling (Solidification of SLNs) HPH->Cooling Nano-droplets QC QC Checkpoint (DLS: Size < 150nm, PDI < 0.2) Cooling->QC Sampling Lyophilization Lyophilization (Add Cryoprotectant) QC->Lyophilization Validated Batch

Fig 2: Self-validating workflow for the fabrication of FCN-loaded Solid Lipid Nanoparticles.

Module 4: Quantitative Analytics

The following table synthesizes critical quantitative parameters regarding FCN analytics, distribution, and metabolic interactions. Use these benchmarks to validate your experimental baselines.

Table 1: Quantitative Pharmacokinetic & Analytical Parameters for Fangchinoline

Parameter CategoryMetric / ObservationQuantitative ValueCausality / Significance
Plasma Analytics LC-MS/MS Linear Range0.83 – 166 ng/mLDefines the highly sensitive detection window required due to the low circulating free drug fraction[3].
Plasma Analytics Extraction Recovery68.1% – 72.8%Reflects the difficulty of breaking strong protein binding (>95%) using standard acetonitrile precipitation[3].
Distribution Unbound Fraction (Plasma)2% – 5%Explains the low efficacy-to-dose ratio; the vast majority of the drug is bound to plasma proteins[1].
Distribution Erythrocyte Partitioning~5x Plasma Conc.Mandates whole-blood PK sampling to prevent massive underestimation of total systemic exposure[1].
Metabolism CYP3A4 Inhibition (AUC shift)1.54-fold increaseCo-administration with FCN increases the AUC of CYP3A4 substrates (e.g., abemaciclib) by 54%[2].
Metabolism Clearance Reduction (CLz/F)37.63% decreaseConfirms FCN's role as a potent competitive/non-competitive metabolic inhibitor in vivo[2].

References

1.1 - Acta Pharmacologica Sinica / Magtech[1] 2.2 - Arabian Journal of Chemistry[2] 3.3 - PubMed / Journal of Separation Science[3]

Sources

Optimization

Troubleshooting HPLC peak separation of fangchinoline and tetrandrine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific chromatographic challenges associated with bisbenzylisoquinoline alkaloids.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific chromatographic challenges associated with bisbenzylisoquinoline alkaloids.

The baseline separation of Fangchinoline (FAN) and Tetrandrine (TET)—the primary bioactive alkaloids in Stephania tetrandra—is a notorious pain point in analytical development. Because these two molecules differ only by a single functional group at the C-7 position (a hydroxyl group in FAN versus a methoxy group in TET), they exhibit nearly identical polarities. Furthermore, their basic tertiary amine structures make them highly prone to secondary interactions with silica-based stationary phases, leading to severe peak tailing and co-elution.

This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and a self-validating experimental protocol to ensure robust, reproducible separation.

The Analytical Challenge: Causality & Mechanism

To troubleshoot effectively, we must first understand the molecular behavior of these compounds within a reversed-phase high-performance liquid chromatography (RP-HPLC) system.

At neutral or slightly acidic pH, the nitrogen atoms in the isoquinoline rings of FAN and TET become protonated. Standard C18 columns contain residual, unendcapped silanols (-SiOH) on their silica support. These silanols act as weak cation exchangers. When the positively charged alkaloids interact with the negatively charged silanols, it creates a "mixed-mode" retention mechanism. This secondary interaction is the direct cause of the severe peak tailing and variable retention times commonly observed in FAN/TET analysis.

Mechanism Alkaloid Protonated Alkaloid (FAN+ / TET+) Silanol Residual Silanols (SiO-) Alkaloid->Silanol No Additive IonPair Sodium 1-Octanesulfonate Alkaloid->IonPair With Additive Interaction Secondary Interaction (Peak Tailing) Silanol->Interaction Complex Neutral Hydrophobic Complex IonPair->Complex Ion-Pairing C18 C18 Stationary Phase Complex->C18 Partitioning Resolution Sharp Peaks C18->Resolution

Fig 1: Mechanism of ion-pairing agents suppressing silanol interactions in RP-HPLC.

Troubleshooting FAQs

Q1: Why do Fangchinoline and Tetrandrine frequently co-elute on standard C18 columns? A1: Co-elution is driven by their structural homology. FAN possesses a C-7 hydroxyl (-OH) group, making it slightly more polar than TET, which has a C-7 methoxy (-OCH3) group. If your organic modifier (e.g., Methanol or Acetonitrile) concentration is too high, the subtle hydrophobic difference is overpowered, causing them to co-elute. You must carefully titrate the organic phase ratio (typically around 65:35 Methanol:Water) to exploit this minor polarity gap 1.

Q2: How can I eliminate the severe peak tailing observed for both compounds? A2: Tailing is caused by the basic nitrogen atoms interacting with acidic silanols. To resolve this, you must alter the mobile phase chemistry. The most robust approach is to lower the pH to 3.0 using glacial acetic acid (which protonates and neutralizes the silanols) and add an ion-pairing agent like 1.0 g/L sodium 1-octanesulfonate 1. The negatively charged sulfonate binds to the positively charged alkaloid, forming a neutral, hydrophobic complex that partitions cleanly into the C18 phase. Alternatively, 1-alkyl-3-methylimidazolium-based ionic liquids have been proven effective as mobile phase additives to mask silanol activity 2.

Q3: My retention times are drifting over consecutive injections. What is causing this instability? A3: If you are using an ion-pairing agent, retention time drift is almost always caused by insufficient column equilibration. Alkyl sulfonates require significantly more time to saturate the stationary phase than standard reversed-phase solvents. Ensure you flush the column with the mobile phase for at least 45–60 minutes prior to the first injection until the system pressure and baseline are perfectly static.

Q4: I am transferring this method to LC-MS/MS. Can I use the ion-pairing method? A4: No. Sodium 1-octanesulfonate is non-volatile and will rapidly contaminate and damage a mass spectrometer source. For UHPLC-QqQ-MS applications, you must switch to a volatile mobile phase. A validated approach utilizes a gradient elution of 0.1% acetic acid and acetonitrile 3. Alternatively, you can use an ammonium acetate buffer (pH 6.5) if your column chemistry is stable at that pH [[4]]().

Troubleshooting Start Analyze FAN & TET Assess Assess Chromatogram Start->Assess Tailing Severe Peak Tailing? Assess->Tailing Coelution Peaks Co-eluting? Tailing->Coelution No Action1 Add Ion-Pairing Agent & Lower pH to 3.0 Tailing->Action1 Yes Action2 Adjust Organic Modifier Ratio Coelution->Action2 Yes Success Baseline Resolution (Rs > 1.5) Coelution->Success No Action1->Assess Action2->Assess

Fig 2: Algorithmic workflow for troubleshooting FAN and TET chromatographic resolution.

Quantitative Data & Chromatographic Parameters

Table 1: Physicochemical & Chromatographic Properties

Compound Substitution (C-7) Relative Polarity Elution Order (RP-HPLC) UV Detection Wavelength
Fangchinoline (FAN) -OH (Hydroxyl) Higher 1st 280 nm 5

| Tetrandrine (TET) | -OCH3 (Methoxy) | Lower | 2nd | 280 nm 5 |

Table 2: Validated System Suitability Parameters (Ion-Pairing Method)

Parameter Target Specification Corrective Action if Failed
Resolution (Rs) > 1.5 (Baseline) Decrease organic modifier (Methanol) by 2-5%
Tailing Factor (Tf) 0.9 - 1.5 Verify pH is exactly 3.0; ensure fresh ion-pairing agent
Retention Time RSD < 2.0% (n=5) Increase column equilibration time to ≥ 45 mins

| Theoretical Plates (N) | > 5000 | Replace guard column or backflush analytical column |

Validated Experimental Protocol: Ion-Pairing RP-HPLC

This protocol is designed as a self-validating system. It incorporates internal system suitability checkpoints to ensure the method is performing correctly before any sample analysis begins, preventing wasted runs and ensuring data integrity.

Step 1: Mobile Phase Preparation (Critical Step)

  • Measure exactly 1.0 g of sodium 1-octanesulfonate and dissolve it in 350 mL of ultrapure water (Milli-Q) 1.

  • Adjust the pH of the aqueous solution to exactly 3.0 using glacial acetic acid. Note: Precision here is non-negotiable. A pH above 3.5 will fail to fully protonate the silanols, leading to immediate peak tailing.

  • Add 650 mL of HPLC-grade Methanol to achieve a final 65:35 (v/v) Methanol:Water ratio 1.

  • Filter the complete mobile phase through a 0.45 µm PTFE membrane and sonicate for 15 minutes to degas.

Step 2: Chromatographic Setup

  • Column: C18 column (e.g., Athena C18, 250 × 4.6 mm, 5 µm) 1.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C - 30°C (Use a column oven to prevent ambient temperature fluctuations from shifting retention times).

  • Detection: UV Diode Array Detector (DAD) set to 280 nm 5.

Step 3: Column Equilibration (Self-Validation Checkpoint 1)

  • Flush the column with the mobile phase for a minimum of 45 minutes.

  • Validation Check: Monitor the UV baseline and pump pressure. Do not proceed to injection until the baseline is completely flat (drift < 1 mAU/hr) and pressure ripple is < 1%.

Step 4: Sample Preparation

  • For Stephania tetrandrae radix extracts, accurately weigh 2.0 g of crushed powder into an Erlenmeyer flask 1.

  • Add exactly 25 mL of the prepared mobile phase.

  • Extract via ultrasonication for 30 minutes 1.

  • Filter the extract through a 0.45-µm membrane filter prior to injection 1.

Step 5: Injection and System Suitability (Self-Validation Checkpoint 2)

  • Inject 10 µL of a mixed reference standard solution containing both FAN and TET.

  • Validation Check: Ensure FAN elutes first, followed by TET. Calculate the resolution (Rs) between the two peaks. If Rs < 1.5, reduce the methanol concentration by 2% and re-equilibrate.

References

  • Lu XG, et al. "Simultaneous Determination of Fangchinoline and Tetrandrine in Qi-Fang-Xi-Bi-Granules by RP-HPLC." Journal of Chromatographic Science, Oxford Academic, 2015.1

  • "Simultaneous determination of tetrandrine and fangchinoline in herbal medicine Stephania tetrandra S. Moore by liquid chromatography with electrochemical detection." Journal of Pharmaceutical and Biomedical Analysis, PubMed, 2012.4

  • "Simultaneous determination of fangchinoline and tetrandrine in Stephania tetrandra S. Moore by using 1-alkyl-3-methylimidazolium-based ionic liquids as the RP-HPLC mobile phase additives." Analytica Chimica Acta, PubMed, 2013. 2

  • Wang X, et al. "Development and Validation of an UHPLC-QqQ-MS Technique for Simultaneous Determination of Ten Bioactive Components in Fangji Huangqi Tang." PMC, 2016.3

  • Chen CF, et al. "DETERMINATION OF TETRANDRINE, FANGCHINOLINE, CYCLANOLINE AND OBLONGINE IN RADIX STEPHANIAE TETRANDRAE BY HIGH-PERFORMANCE LIQUID." NRICM Taiwan. 5

Sources

Troubleshooting

Technical Support Center: Stability of Fangchinoline in Physiological pH Buffers

For Researchers, Scientists, and Drug Development Professionals Introduction Fangchinoline is a bisbenzylisoquinoline alkaloid with significant therapeutic potential, exhibiting anti-inflammatory, neuroprotective, and an...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fangchinoline is a bisbenzylisoquinoline alkaloid with significant therapeutic potential, exhibiting anti-inflammatory, neuroprotective, and anti-tumor properties.[1][2] As with any compound intended for biological research or therapeutic development, understanding its stability in physiologically relevant conditions is paramount for generating reliable and reproducible data. This guide provides in-depth technical support, addressing common questions and troubleshooting challenges related to the stability of fangchinoline in physiological pH buffers.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of fangchinoline in physiological buffers?

A1: The stability of fangchinoline in aqueous solutions, particularly at physiological pH (typically 7.2-7.4), is influenced by several factors:

  • pH: Fangchinoline, as a weakly basic drug, has a stability profile that can be pH-dependent.[2] While specific data on its degradation at various pH values is not extensively published, similar complex alkaloids can be susceptible to hydrolysis under either acidic or basic conditions.[3]

  • Temperature: Elevated temperatures can accelerate chemical degradation reactions.[4][5] Therefore, storage conditions of stock solutions and experimental incubations should be carefully controlled.

  • Light: Exposure to light, especially UV radiation, can induce photodegradation of photosensitive compounds.[4][6] It is a good practice to protect fangchinoline solutions from light.

  • Oxidation: The molecular structure of fangchinoline may be susceptible to oxidation, particularly in the presence of dissolved oxygen or metal ions in the buffer.[3][7] The use of freshly prepared, high-purity water and deoxygenated buffers can mitigate this.

Q2: What is the recommended solvent for preparing a fangchinoline stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing fangchinoline stock solutions.[1][8] It is advisable to prepare a high-concentration stock solution in DMSO, which can then be diluted into your aqueous physiological buffer for experiments. The final concentration of DMSO in the cell culture medium or assay buffer should be kept low (typically ≤ 0.1% v/v) to avoid solvent-induced artifacts.[1]

Q3: How should I store my fangchinoline stock solution to ensure its stability?

A3: For optimal stability, fangchinoline stock solutions in DMSO should be aliquoted into small, single-use volumes and stored at -20°C or -80°C.[8] This practice minimizes repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the stock solution.

Q4: I'm observing a decrease in the activity of my fangchinoline over time in my cell culture experiments. What could be the cause?

A4: A gradual loss of activity could be indicative of fangchinoline degradation in your culture medium. Consider the following possibilities:

  • Hydrolysis or Oxidation: The compound may be degrading in the aqueous, near-neutral pH environment of the cell culture medium over the course of your experiment.

  • Adsorption: Fangchinoline, being a hydrophobic molecule, might adsorb to the surface of your plasticware (e.g., flasks, plates, pipette tips), reducing its effective concentration.[9]

  • Metabolism: If you are working with live cells, they may be metabolizing the fangchinoline.

To troubleshoot this, you can perform a stability study of fangchinoline in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2) and analyze its concentration over time using an appropriate analytical method like HPLC.

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Inconsistent or non-reproducible experimental results. 1. Degradation of fangchinoline stock solution. 2. Instability of fangchinoline in the experimental buffer. 3. Precipitation of fangchinoline upon dilution into aqueous buffer.1. Prepare fresh stock solutions from powder. Aliquot and store properly to avoid freeze-thaw cycles. 2. Perform a stability study of fangchinoline in your experimental buffer under your specific conditions (time, temperature, light exposure). 3. Ensure the final concentration of fangchinoline does not exceed its aqueous solubility. Mix thoroughly and immediately after diluting the DMSO stock into the buffer. Gentle warming (e.g., to 37°C) may aid dissolution.[8]
Appearance of unknown peaks in HPLC analysis of fangchinoline samples. 1. Presence of degradation products. 2. Contamination of the sample or mobile phase.1. Conduct a forced degradation study to intentionally generate and identify potential degradation products.[10][11] This will help in developing a stability-indicating analytical method. 2. Use high-purity solvents and reagents. Filter all solutions before use.
Low recovery of fangchinoline from plasma or other biological matrices. 1. Binding of fangchinoline to plasma proteins. 2. Inefficient extraction method.1. Incorporate a protein precipitation step in your sample preparation protocol. 2. Optimize your extraction method. Techniques like liquid-phase microextraction have shown good recovery for fangchinoline.[9]

Experimental Protocols

Protocol 1: Assessment of Fangchinoline Stability in Physiological Buffer (e.g., PBS, pH 7.4) by HPLC

This protocol provides a framework for evaluating the stability of fangchinoline over time.

1. Materials:

  • Fangchinoline powder

  • DMSO (HPLC grade)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid (for mobile phase pH adjustment)

  • Sodium 1-octanesulfonate (optional, as an ion-pairing agent)[12][13]

  • 0.22 µm syringe filters

2. Preparation of Solutions:

  • Stock Solution (10 mM): Accurately weigh fangchinoline and dissolve in DMSO to a final concentration of 10 mM.

  • Working Solution (100 µM): Dilute the 10 mM stock solution 1:100 in PBS (pH 7.4) to a final concentration of 100 µM. Prepare this solution fresh at the beginning of the experiment.

  • HPLC Mobile Phase: A common mobile phase for fangchinoline analysis is a mixture of methanol and water (e.g., 65:35 v/v), with the pH adjusted to around 3.0 with acetic acid.[12][13] The addition of an ion-pairing agent like sodium 1-octanesulfonate may improve peak shape.[12][13]

3. Stability Study Procedure:

  • Dispense aliquots of the 100 µM working solution into several amber vials.

  • Store the vials under the desired experimental conditions (e.g., 37°C in an incubator).

  • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove one vial.

  • Immediately filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • Analyze the sample by HPLC.

4. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[12][13]

  • Mobile Phase: As prepared above.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.[12]

  • Detection: UV detector at an appropriate wavelength (determined by UV scan of fangchinoline).

  • Quantification: Calculate the percentage of fangchinoline remaining at each time point relative to the initial concentration at time 0.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.[10][11][14]

1. Stress Conditions:

  • Acid Hydrolysis: Incubate fangchinoline solution with 0.1 M HCl at 60°C.

  • Base Hydrolysis: Incubate fangchinoline solution with 0.1 M NaOH at 60°C.

  • Oxidative Degradation: Treat fangchinoline solution with 3% H2O2 at room temperature.

  • Thermal Degradation: Expose solid fangchinoline powder to dry heat (e.g., 80°C).

  • Photodegradation: Expose fangchinoline solution to UV light.

2. Procedure:

  • Prepare solutions of fangchinoline under each stress condition.

  • Incubate for a specified period (e.g., 24 hours), taking samples at intermediate time points.

  • Neutralize acidic and basic samples before HPLC analysis.

  • Analyze all samples by HPLC, comparing the chromatograms to that of an unstressed fangchinoline solution.

3. Analysis:

  • Identify the appearance of new peaks, which represent potential degradation products.

  • Assess the decrease in the peak area of the parent fangchinoline peak.

  • This information is crucial for validating that your HPLC method can separate fangchinoline from its degradation products.

Data Summary

ParameterValue/ConditionReference
Recommended Stock Solvent DMSO[1][8]
Typical HPLC Column C18 (250 x 4.6 mm, 5 µm)[12][13]
Example HPLC Mobile Phase Methanol:Water (65:35, v/v), pH 3.0 with acetic acid, 1.0 g/L sodium 1-octanesulfonate[12][13]
Detection Wavelength UV (requires optimization for specific instrument)[12]
LogP > 5.7 (highly hydrophobic)[9]

Visualizations

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis P1 Prepare 10 mM Stock in DMSO P2 Prepare 100 µM Working Solution in Physiological Buffer (e.g., PBS pH 7.4) P1->P2 I1 Aliquot into Amber Vials P2->I1 I2 Incubate at Desired Temperature (e.g., 37°C) I1->I2 I3 Collect Samples at Time Points (0, 2, 4, 8, 24h) I2->I3 A1 Filter Sample (0.22 µm) I3->A1 A2 Inject into HPLC-UV A1->A2 A3 Quantify Remaining Fangchinoline vs. T=0 A2->A3

Caption: Experimental workflow for assessing fangchinoline stability.

G center Fangchinoline Stability pH pH of Buffer center->pH Temp Temperature center->Temp Light Light Exposure center->Light Oxygen Oxidizing Agents (e.g., Dissolved O2) center->Oxygen Time Incubation Time center->Time

Caption: Key factors influencing fangchinoline stability in buffers.

References

  • Simultaneous Determination of Fangchinoline and Tetrandrine in Qi-Fang-Xi-Bi-Granules by RP-HPLC. Journal of Chromatographic Science. [Link]

  • Fangchinoline induces G0/G1 arrest by modulating the expression of CDKN1A and CCND2 in K562 human chronic myelogenous leukemia cells. Experimental and Therapeutic Medicine. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]

  • Analytical Techniques In Stability Testing. Separation Science. [Link]

  • DETERMINATION OF TETRANDRINE, FANGCHINOLINE, CYCLANOLINE AND OBLONGINE IN RADIX STEPHANIAE TETRANDRAE BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. Journal of Food and Drug Analysis. [Link]

  • Simultaneous Determination of Fangchinoline and Tetrandrine in Qi-Fang-Xi-Bi-Granules by RP-HPLC. PubMed. [Link]

  • Preparative isolation of tetrandrine and fangchinoline from Radix Stephania tetrandra using reversed-phase flash chromatography. ResearchGate. [Link]

  • Fangchinoline derivative 4g affects the protein levels of the apoptotic... ResearchGate. [Link]

  • Fangchinoline induces gallbladder cancer cell apoptosis by suppressing PI3K/Akt/XIAP axis. PLOS ONE. [Link]

  • Fangchinoline accumulates autophagosomes by inhibiting autophagic degradation and promoting TFEB nuclear translocation. RSC Publishing. [Link]

  • Determination of tetrandrine and fangchinoline in plasma samples using hollow fiber liquid-phase microextraction combined with high-performance liquid chromatography. PubMed. [Link]

  • Unveiling the Anticancer Potential and Molecular Mechanisms of Fangchinoline Against Cholangiocarcinoma Using FTIR Microspectroscopy, In Vitro and In Silico Approaches. PMC. [Link]

  • effect of temperature, light, ph on the stability of anthocyanin pigments in cocculus hirsutus fruits. ResearchGate. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Fangchinoline, a Bisbenzylisoquinoline Alkaloid can Modulate Cytokine-Impelled Apoptosis via the Dual Regulation of NF-κB and AP-1 Pathways. MDPI. [Link]

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. [Link]

  • Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. GSC Online Press. [Link]

  • Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. [Link]

  • The effect of light, temperature, ph on stability of anthocyanin pigments in Musa acuminata bract. Update Publishing House. [Link]

  • Buffer Standards for the Physiological pH of the Zwitterionic Compound, DIPSO from 5 to 55°C. PMC. [Link]

  • The Effect of Light, Temperature, pH and Species on Stability of Anthocyanin Pigments in Four Berberis Species. SciSpace. [Link]

  • The Effect of Light, Temperature, pH and Species on Stability of Anthocyanin Pigments in Four Berberis Species. ResearchGate. [Link]

  • Neuroprotective Effect of Natural Alkaloid Fangchinoline Against Oxidative Glutamate Toxicity: Involvement of Keap1-Nrf2 Axis Regulation. PubMed. [Link]

  • Simultaneous Determination of Fangchinoline and Tetrandrine in Qi-Fang-Xi-Bi-Granules by RP-HPLC. ResearchGate. [Link]

  • Derived from fangchinoline, LYY-35 exhibits an inhibiting effect on human NSCLC cancer A549 cells. PMC. [Link]

  • Tetrandrine and fangchinoline, bisbenzylisoquinoline alkaloids from Stephania tetrandra can reverse multidrug resistance by inhibiting P-glycoprotein activity in multidrug resistant human cancer cells. PubMed. [Link]

  • Design, Synthesis and Anticancer Evaluation of Fangchinoline Derivatives. PMC. [Link]

  • (A) Stability of compound 5b in PBS (pH 5.5 and pH 7.4) and plasma. (B)... ResearchGate. [Link]

  • The Effect of Light, Temperature, pH and Species on Stability of Anthocyanin Pigments in Four Berberis Species. R Discovery. [Link]

  • EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. IIP Series. [Link]

  • Synthesis and Biological Evaluation of Fangchinoline Derivatives as Anti-Inflammatory Agents through Inactivation of Inflammasome. PubMed. [Link]

  • Chemistry of buffers and buffers in our blood. Khan Academy. [Link]

  • Buffer standards for the physiological pH of the zwitterionic compound of 3-(N-morpholino)propanesulfonic acid (MOPS) from T = (278.15 to 328.15) K. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Fangchinoline Dosage Optimization &amp; Troubleshooting

Welcome to the Fangchinoline (FAN) Application Support Center . As a Senior Application Scientist, I have guided countless research teams through the complex transition from in vitro screening to in vivo efficacy models.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Fangchinoline (FAN) Application Support Center . As a Senior Application Scientist, I have guided countless research teams through the complex transition from in vitro screening to in vivo efficacy models. Fangchinoline, a potent bisbenzylisoquinoline alkaloid isolated from Stephania tetrandra, presents unique challenges in drug development due to its hydrophobicity and multi-kinase targeting profile.

This guide is designed to move beyond basic protocols. Here, we dissect the causality behind experimental failures, provide self-validating workflows, and establish the mechanistic grounding necessary to optimize fangchinoline dosage for maximum tumor suppression.

Knowledge Base: Mechanistic Grounding

To optimize dosage, you must first understand how fangchinoline disrupts tumor survival. Fangchinoline does not act as a broad-spectrum cytotoxin; rather, it is a targeted modulator of specific oncogenic signaling cascades.

The primary mechanism of action involves the suppression of the PI3K/AKT and FAK (Focal Adhesion Kinase) pathways[1]. By inhibiting PI3K, fangchinoline prevents the downstream phosphorylation of AKT at Thr308[2]. This blockade downregulates Cyclin D1 (inducing G1/S cell cycle arrest) and destabilizes anti-apoptotic proteins like XIAP and Bcl-2, ultimately driving Bax-mediated apoptosis[3][4].

Pathway FAN Fangchinoline (FAN) PI3K PI3K FAN->PI3K Inhibits FAK FAK FAN->FAK Inhibits AKT p-AKT (Thr308) PI3K->AKT Phosphorylates FAK->AKT Crosstalk XIAP XIAP AKT->XIAP Stabilizes CyclinD1 Cyclin D1 & CDK2 AKT->CyclinD1 Promotes Apoptosis Apoptosis (Bax/Caspase-3) XIAP->Apoptosis Blocks Arrest G1/S Cell Cycle Arrest CyclinD1->Arrest Prevents

Fig 1. Fangchinoline mechanism of action: Dual inhibition of PI3K/AKT and FAK pathways to induce apoptosis.

Data Center: Quantitative Dosage Baselines

Before beginning your optimization, reference these field-validated baselines. Notice that in vitro IC50 values vary significantly depending on the cell line's reliance on the PI3K/AKT axis.

Cancer TypeRepresentative Cell Line(s)In Vitro IC50 (µM)In Vivo Dosage (mg/kg/day)Primary Molecular Target / Pathway
Melanoma A375, A87512.41 - 16.2025 - 50FAK Phosphorylation[5]
Gastric Cancer SGC7901~10.0 - 30.0N/API3K/AKT, Gsk3β[2]
Prostate Cancer PC-37.24 - 27.5325 - 50Proteasome β1 Subunit[6]
Esophageal Kyse150, ECA1091.29 - 8.9325 - 50Noxa/DR5 Apoptosis[7]
Gallbladder GBC-SD, NOZDose-dependentN/API3K/Akt/XIAP axis[3]

Troubleshooting & FAQs

Q1: My in vitro IC50 values for fangchinoline are highly inconsistent between biological replicates. What is causing this variability? The Causality: Fangchinoline is highly hydrophobic. If you dilute your stock solution directly into cold culture media, micro-precipitates form instantly. These precipitates create an uneven distribution of the drug, meaning cells in the center of the well may receive a toxic micro-dose while peripheral cells remain untreated. The Fix: Always prepare an intermediate dilution in warm (37°C) media immediately before dosing. Ensure the final concentration of your vehicle (DMSO) never exceeds 0.1% (v/v) to prevent vehicle-induced cytotoxicity, which confounds viability readouts.

Q2: When transitioning to in vivo xenograft models, I am observing high systemic toxicity and erratic tumor suppression at 50 mg/kg/day. How do I optimize the therapeutic window? The Causality: Administering hydrophobic alkaloids via intraperitoneal (i.p.) injection in standard PBS or high-DMSO solutions leads to drug crystallization in the peritoneal cavity. This causes localized peritonitis (leading to mortality) and erratic systemic absorption[8]. The Fix: You must use a co-solvent formulation. Dissolve fangchinoline first in 5% DMSO, then suspend it in 10% 2-hydroxypropyl-β-cyclodextrin [7]. The cyclodextrin forms an inclusion complex around the fangchinoline molecule, shielding its hydrophobic core from the aqueous environment, ensuring steady absorption and minimizing acute toxicity.

Q3: My Western blots show no reduction in total PI3K or AKT protein levels after fangchinoline treatment, despite a clear drop in cell viability. Did the drug fail? The Causality: No, the drug likely succeeded. Fangchinoline acts as a kinase inhibitor; it blocks the phosphorylation cascade, not the transcription or translation of the kinase itself[2]. The Fix: You must probe for the activated (phosphorylated) states of these proteins. Switch your primary antibodies to target p-AKT (Thr308 or Ser473) and p-FAK (Tyr397) [1][2]. Ensure your lysis buffer contains fresh phosphatase inhibitors (e.g., Sodium Orthovanadate, NaF) to preserve the phosphorylation state during extraction.

Standard Operating Procedures (SOPs)

To ensure scientific integrity, every protocol must be a self-validating system . This means building internal controls directly into the workflow so that a failure in the assay can be immediately isolated from a failure of the drug.

Workflow Stock 1. Stock Prep (100mM in DMSO) InVitro 2. In Vitro Assay (1-30 µM, <0.1% DMSO) Stock->InVitro Dilute in Media Formulation 3. In Vivo Formulation (5% DMSO + 10% HP-β-CD) Stock->Formulation Add Co-solvents InVivo 4. Xenograft Dosing (25-50 mg/kg/day i.p.) Formulation->InVivo i.p. Injection

Fig 2. Self-validating workflow for fangchinoline dosage transition from in vitro to in vivo.

Protocol A: Self-Validating In Vitro Viability Assay (CCK-8)
  • Cell Seeding: Plate tumor cells (e.g., SGC7901 or MDA-MB-231) at

    
     cells/well in a 96-well plate[2]. Incubate for 24 hours.
    
  • Stock Preparation: Dissolve fangchinoline in 100% DMSO to create a 100 mM master stock. Aliquot and store at -80°C to prevent freeze-thaw degradation.

  • Dosing Strategy: Prepare a concentration gradient (1, 5, 10, 20, 30 µM).

    • Validation Checkpoint 1 (Vehicle Control): Include a well treated with the exact DMSO concentration used in your highest dose (e.g., 0.03%). If this well shows >5% cell death compared to untreated media, your vehicle is confounding the data.

    • Validation Checkpoint 2 (Positive Control): Include a well treated with a known PI3K inhibitor (e.g., LY294002). This proves the cells are susceptible to the targeted pathway.

  • Incubation & Readout: Incubate for 24, 48, and 72 hours. Add 10 µL of CCK-8 reagent, incubate for 2 hours, and read absorbance at 450 nm.

Protocol B: Optimized In Vivo Xenograft Dosing Strategy
  • Model Establishment: Inoculate nude mice subcutaneously with

    
     tumor cells. Wait until tumor volume reaches ~100 mm³ before initiating treatment.
    
  • Formulation (Critical Step): Dissolve fangchinoline in 5% DMSO. Slowly add this to a solution of 10% 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile saline[7]. Vortex until completely clear.

  • Dosing Regimen: Administer 25 mg/kg or 50 mg/kg via intraperitoneal (i.p.) injection daily[6][8].

    • Validation Checkpoint 1 (Toxicity Monitoring): Weigh mice every 2 days. A body weight reduction of >10% indicates severe systemic toxicity, which invalidates tumor volume reduction as a specific anti-cancer effect. If weight drops, reduce dosage to 25 mg/kg or switch to an every-other-day schedule.

  • Endpoint Analysis: Harvest tumors for volume measurement and immediately snap-freeze half the tissue in liquid nitrogen for Western Blot analysis of p-AKT and p-FAK to confirm in vivo target engagement[6].

References

  • Molecular Targets Modulated by Fangchinoline in Tumor Cells and Preclinical Models Source: mdpi.com URL:[Link]

  • Fangchinoline targets PI3K and suppresses PI3K/AKT signaling pathway in SGC7901 cells Source: spandidos-publications.com URL:[Link]

  • Fangchinoline suppresses growth and metastasis of melanoma cells by inhibiting the phosphorylation of FAK Source: nih.gov URL:[Link]

  • Fangchinoline induces gallbladder cancer cell apoptosis by suppressing PI3K/Akt/XIAP axis Source: plos.org URL:[Link]

  • Fangchinoline Inhibits Breast Adenocarcinoma Proliferation by Inducing Apoptosis Source: jst.go.jp URL:[Link]

  • Therapeutic efficacy of fangchinoline in vitro and in vivo Source: researchgate.net URL:[Link]

  • Fangchinoline Inhibits Human Esophageal Cancer by Transactivating ATF4 to Trigger Both Noxa-Dependent Intrinsic and DR5-Dependent Extrinsic Apoptosis Source: frontiersin.org URL:[Link]

  • Inhibition on Proteasome β1 Subunit Might Contribute to the Anti-Cancer Effects of Fangchinoline in Human Prostate Cancer Cells Source: plos.org URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synergistic Antitumor Effects of Fangchinoline and Cisplatin

This guide provides an in-depth analysis of the synergistic combination of fangchinoline, a naturally occurring bisbenzylisoquinoline alkaloid, with the conventional chemotherapeutic agent, cisplatin. We will explore the...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the synergistic combination of fangchinoline, a naturally occurring bisbenzylisoquinoline alkaloid, with the conventional chemotherapeutic agent, cisplatin. We will explore the mechanistic underpinnings of this synergy, present comparative experimental data, and provide detailed protocols for researchers to validate these findings in their own laboratories.

Cisplatin is a cornerstone of treatment for various cancers, however, its efficacy is often limited by significant side effects and the development of drug resistance.[1] Combination therapy, a strategy to enhance therapeutic outcomes, has been a focus of extensive research.[1] Fangchinoline, extracted from the root of Stephania tetrandra, has demonstrated a range of pharmacological activities, including potent anticancer effects.[1][2] Emerging evidence strongly suggests that combining fangchinoline with cisplatin can produce a synergistic effect, enhancing the antitumor activity of cisplatin and potentially overcoming resistance.[3][4]

The Mechanistic Basis of Synergy: A Multi-pronged Attack

The synergistic interaction between fangchinoline and cisplatin is not attributed to a single mechanism but rather a convergence of effects on several critical cellular pathways.

1. Inhibition of Aurora A Kinase and Enhancement of DNA Damage:

Recent studies have identified the inhibition of Aurora A kinase as a primary mechanism behind the synergistic effects of fangchinoline and cisplatin, particularly in ovarian cancer.[3][4] Aurora A kinase, a key regulator of cell cycle progression, is frequently overexpressed in ovarian cancer and is associated with a poor prognosis.[3][4] Notably, cisplatin treatment itself can lead to an increase in Aurora A expression, suggesting a potential route for acquired resistance.[1][3] Fangchinoline directly binds to and inhibits Aurora A kinase.[1][4] This inhibition counteracts the cisplatin-induced upregulation of Aurora A, leading to a significant increase in cisplatin-DNA adducts and consequently, enhanced DNA damage and cancer cell death.[1][3][4]

2. Modulation of the PI3K/Akt Signaling Pathway:

The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival, proliferation, and is often dysregulated in cancer.[5][6] Fangchinoline has been shown to inhibit the PI3K/Akt pathway in various cancer cell types, including gallbladder, gastric, and breast cancer.[6][7][8] This inhibition leads to a decrease in the phosphorylation and activation of Akt, a key downstream effector of the pathway.[6][7] By downregulating the pro-survival signals mediated by the PI3K/Akt pathway, fangchinoline sensitizes cancer cells to the cytotoxic effects of cisplatin.[6][9]

3. Induction of Apoptosis:

The combination of fangchinoline and cisplatin leads to a marked increase in apoptosis, or programmed cell death. This is achieved through both intrinsic and extrinsic apoptotic pathways. Fangchinoline has been shown to induce apoptosis by upregulating pro-apoptotic proteins like Noxa and downregulating anti-apoptotic proteins such as XIAP.[6][10] The enhanced DNA damage caused by the combination therapy also triggers the intrinsic apoptotic pathway.[3] In vivo studies have confirmed this, showing increased expression of cleaved caspase-3, a key executioner of apoptosis, in tumors treated with the combination therapy compared to cisplatin alone.[1]

4. Cell Cycle Arrest:

Fangchinoline can induce cell cycle arrest, primarily at the G1 phase.[7][8][10] This is achieved by modulating the expression of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[10] By halting the cell cycle, fangchinoline prevents cancer cells from proliferating and may provide a window for the DNA-damaging effects of cisplatin to take hold, leading to a more potent antitumor response.

Visualizing the Synergistic Mechanisms

To better understand the complex interplay between fangchinoline and cisplatin, the following diagrams illustrate the key signaling pathways and the overall experimental approach to assessing their synergy.

Fangchinoline Fangchinoline PI3K_AKT PI3K/Akt Pathway Fangchinoline->PI3K_AKT Inhibits AuroraA Aurora A Kinase Fangchinoline->AuroraA Inhibits Cell_Cycle Cell Cycle Arrest Fangchinoline->Cell_Cycle Induces G1 Arrest Cisplatin Cisplatin Cisplatin->AuroraA Upregulates (Resistance) DNA_Damage DNA Damage Cisplatin->DNA_Damage Induces Apoptosis Apoptosis PI3K_AKT->Apoptosis Inhibits AuroraA->Cell_Cycle DNA_Damage->Apoptosis Induces

Caption: Synergistic mechanisms of fangchinoline and cisplatin.

cluster_0 In Vitro Studies cluster_1 In Vivo Studies cluster_2 Data Analysis Cell_Culture Cancer Cell Lines (e.g., OVCAR-3) Treatment Treatment Groups: - Control - Fangchinoline - Cisplatin - Combination Cell_Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Assay Western_Blot Western Blot (PI3K/Akt, Aurora A) Treatment->Western_Blot CI Combination Index (CI) Calculation Viability->CI Statistical_Analysis Statistical Analysis Apoptosis_Assay->Statistical_Analysis Cell_Cycle_Assay->Statistical_Analysis Western_Blot->Statistical_Analysis Xenograft Xenograft Mouse Model In_Vivo_Treatment Treatment Groups Xenograft->In_Vivo_Treatment Tumor_Measurement Tumor Volume & Weight In_Vivo_Treatment->Tumor_Measurement IHC Immunohistochemistry (Ki67, Cleaved Caspase-3) Tumor_Measurement->IHC Tumor_Measurement->Statistical_Analysis IHC->Statistical_Analysis Conclusion Conclusion on Synergy CI->Conclusion Statistical_Analysis->Conclusion

Caption: Experimental workflow for assessing synergy.

Quantitative Evidence of Synergy: A Comparative Data Summary

The synergistic effect of fangchinoline and cisplatin has been quantified in several studies. The Combination Index (CI) method is a widely accepted approach to determine synergy, where a CI value less than 1 indicates a synergistic effect.[11]

Cancer TypeCell LineMolar Ratio (Cisplatin:Fangchinoline)Combination Index (CI)Reference
Ovarian CancerOVCAR-31:160.77[1]
Ovarian CancerOVCAR-31:10.513[1]
Ovarian CancerOVCAR-31:0.50.78[1]

In Vivo Efficacy:

In a xenograft model using OVCAR-3 ovarian cancer cells, the combination of fangchinoline (7 mg/kg) and cisplatin (3 mg/kg) resulted in significantly greater tumor growth inhibition compared to cisplatin alone, without an increase in toxicity.[12][13]

Treatment GroupAverage Tumor Volume (Day 22)Reference
Control (Saline)~1000 mm³[12][13]
Cisplatin (3 mg/kg)~500 mm³[12][13]
Fangchinoline (7 mg/kg) + Cisplatin (3 mg/kg)~200 mm³[12][13]

Experimental Protocols: A Guide for Validation

To facilitate the replication and validation of these findings, detailed protocols for key experimental assays are provided below.

1. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[14]

  • Materials:

    • 96-well plates

    • Cancer cell lines (e.g., OVCAR-3)

    • Complete culture medium

    • Fangchinoline and Cisplatin

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]

    • DMSO[15]

    • Microplate reader

  • Procedure:

    • Seed cells (5x10³ to 1x10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.[16]

    • Treat the cells with various concentrations of fangchinoline alone, cisplatin alone, and their combination for 48-72 hours. Include a vehicle control (e.g., DMSO).[17]

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[16]

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[17]

    • Measure the absorbance at 490 nm or 570 nm using a microplate reader.[17][18]

    • Calculate the cell viability as a percentage of the control and determine the IC50 values.

    • Use the IC50 values to calculate the Combination Index (CI) to assess synergy.[11]

2. Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19][20]

  • Materials:

    • 6-well plates

    • Cancer cell lines

    • Fangchinoline and Cisplatin

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[21]

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with the drugs as described for the MTT assay.

    • Harvest the cells (including floating cells) and wash twice with cold PBS.[19]

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.[21]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[22]

    • Incubate for 15 minutes at room temperature in the dark.[20]

    • Add 400 µL of 1X Binding Buffer to each tube.[21]

    • Analyze the cells by flow cytometry within 1 hour.[19]

    • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).[21]

3. Cell Cycle Analysis (PI Staining by Flow Cytometry)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Materials:

    • 6-well plates

    • Cancer cell lines

    • Fangchinoline and Cisplatin

    • Cold 70% ethanol

    • PBS

    • RNase A

    • Propidium Iodide (PI) staining solution

    • Flow cytometer

  • Procedure:

    • Treat cells as described previously.

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.[23]

    • Wash the cells with PBS to remove the ethanol.[23]

    • Resuspend the cell pellet in PI staining solution containing RNase A.[8]

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry.[8]

    • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[24]

4. Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins involved in signaling pathways like PI3K/Akt and Aurora A.[5]

  • Materials:

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[5]

    • Protein assay kit (e.g., BCA)[5]

    • SDS-PAGE gels

    • PVDF membrane[5]

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[5]

    • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Aurora A, anti-β-actin)[5][25]

    • HRP-conjugated secondary antibodies[5]

    • ECL detection reagent[5]

    • Imaging system

  • Procedure:

    • Treat cells and lyse them to extract total protein.[5]

    • Determine the protein concentration of each lysate.[5]

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[5]

    • Block the membrane to prevent non-specific antibody binding.[5]

    • Incubate the membrane with the primary antibody overnight at 4°C.[5]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

    • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.[5]

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Future Directions and Concluding Remarks

The combination of fangchinoline and cisplatin presents a promising therapeutic strategy, particularly for ovarian cancer where the synergy is well-documented.[3] The multi-targeted mechanism of fangchinoline, including the inhibition of Aurora A kinase and the PI3K/Akt pathway, provides a strong rationale for its use in combination with conventional chemotherapy.[3][6] Further research is warranted to explore this combination in other cancer types where fangchinoline has shown anti-tumor activity, such as non-small cell lung cancer, breast cancer, and glioblastoma.[8] The detailed protocols provided in this guide should empower researchers to further investigate and validate the synergistic potential of this promising drug combination.

References

  • Gothai, S., et al. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol3 (6), e374 (2013). [Link]

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Accessed March 7, 2024. [Link]

  • Chen, C.-H., et al. Novel Aurora A Kinase Inhibitor Fangchinoline Enhances Cisplatin-DNA Adducts and Cisplatin Therapeutic Efficacy in OVCAR-3 Ovarian Cancer Cells-Derived Xenograft Model. International Journal of Molecular Sciences23 (3), 1868 (2022). [Link]

  • Chen, C.-H., et al. Novel Aurora A Kinase Inhibitor Fangchinoline Enhances Cisplatin–DNA Adducts and Cisplatin Therapeutic Efficacy in OVCAR-3 Ovarian Cancer Cells-Derived Xenograft Model. International Journal of Molecular Sciences23 (3), 1868 (2022). [Link]

  • Kim, K. H., & Sederstrom, J. M. Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111 (1), 28-6 (2015). [Link]

  • Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. Accessed March 7, 2024. [Link]

  • JoVE. Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry. Journal of Visualized Experiments. Accessed March 7, 2024. [Link]

  • Mullen, P. Flow Cytometric DNA Analysis of Human Cancer Cell Lines. In: Langdon, S.P. (eds) Cancer Cell Culture. Methods in Molecular Medicine, vol 88. Humana Press (2004). [Link]

  • Jiang, X., et al. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins. Bio-protocol7 (19), e2563 (2017). [Link]

  • Gothai, S., et al. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol3 (6), e374 (2013). [Link]

  • Li, J., et al. Fangchinoline induces gallbladder cancer cell apoptosis by suppressing PI3K/Akt/XIAP axis. PLoS ONE17 (4), e0267232 (2022). [Link]

  • Creative Bioarray. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. Accessed March 7, 2024. [Link]

  • Chen, C.-H., et al. Novel Aurora A Kinase Inhibitor Fangchinoline Enhances Cisplatin–DNA Adducts and Cisplatin Therapeutic Efficacy in OVCAR-3 Ovarian Cancer Cells-Derived Xenograft Model. International Journal of Molecular Sciences23 (3), 1868 (2022). [Link]

  • Chen, C.-H., et al. (PDF) Novel Aurora A Kinase Inhibitor Fangchinoline Enhances Cisplatin–DNA Adducts and Cisplatin Therapeutic Efficacy in OVCAR-3 Ovarian Cancer Cells-Derived Xenograft Model. ResearchGate. Accessed March 7, 2024. [Link]

  • Wang, Y., et al. Fangchinoline Inhibits Human Esophageal Cancer by Transactivating ATF4 to Trigger Both Noxa-Dependent Intrinsic and DR5-Dependent Extrinsic Apoptosis. Frontiers in Oncology11 , 678851 (2021). [Link]

  • Li, J., et al. Fangchinoline induces gallbladder cancer cell apoptosis by suppressing PI3K/Akt/XIAP axis. PLoS ONE17 (4), e0267232 (2022). [Link]

  • Li, J., et al. Fangchinoline induces gallbladder cancer cell apoptosis by suppressing PI3K/Akt/XIAP axis. Semantic Scholar. Accessed March 7, 2024. [Link]

  • Su, S. P., et al. Western blot analysis of Akt, p-Akt (Ser473), GSKβ and p-GSKβ (ser-9) protein expression. Bio-protocol7 (1), e2094 (2017). [Link]

  • Wang, L., et al. Fangchinoline targets PI3K and suppresses PI3K/AKT signaling pathway in SGC7901 cells. Spandidos Publications (2015). [Link]

  • Wang, L., et al. Fangchinoline targets PI3K and suppresses PI3K/AKT signaling pathway in SGC7901 cells. Oncology Letters10 (5), 2753-2758 (2015). [Link]

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Accessed March 7, 2024. [Link]

  • He, L., et al. Methods for High-throughput Drug Combination Screening and Synergy Scoring. In: Pellinen, T., Rannikko, A. (eds) Prostate Cancer. Methods in Molecular Biology, vol 1630. Humana Press, New York, NY (2018). [Link]

  • Bio-protocol. MTT Assay of Cell Numbers after Drug/Toxin Treatment. Bio-protocol1 (7), e51 (2011). [Link]

  • Lee, J. J., et al. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models. Cancer Research83 (20), 3465–3477 (2023). [Link]

  • Lee, J. J., & Kong, M. Experiment Designs for the Assessment of Drug Combination Synergism. Austin Biometrics and Biostatistics1 (3), 1012 (2014). [Link]

  • ResearchGate. Western blot analysis for protein levels associated with the PI3K/AKT... ResearchGate. Accessed March 7, 2024. [Link]

  • Tallarida, R. J. Quantitative Methods for Assessing Drug Synergism. Life sciences90 (11-12), 473-8 (2012). [Link]

  • Bishayee, A., & Sethi, G. Molecular Targets Modulated by Fangchinoline in Tumor Cells and Preclinical Models. Molecules23 (10), 2568 (2018). [Link]

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Comparative

A Researcher's Guide to Validating Fangchinoline's Inhibition of the PI3K/Akt/mTOR Pathway

For researchers, scientists, and drug development professionals, the validation of a novel compound's mechanism of action is a critical step in the discovery pipeline. This guide provides an in-depth, technical compariso...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the validation of a novel compound's mechanism of action is a critical step in the discovery pipeline. This guide provides an in-depth, technical comparison of fangchinoline, a bisbenzylisoquinoline alkaloid, with established inhibitors of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway. By synthesizing data from multiple studies and providing detailed experimental protocols, this document serves as a practical resource for validating fangchinoline's inhibitory activity and understanding its potential as a therapeutic agent.

The PI3K/Akt/mTOR Pathway: A Central Regulator of Cell Fate

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent event in human cancers, making it a prime target for therapeutic intervention. The pathway is initiated by the activation of receptor tyrosine kinases or G-protein coupled receptors, which recruit and activate PI3K. Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3, in turn, recruits and activates Akt, a serine/threonine kinase. Activated Akt then phosphorylates a multitude of downstream targets, including mTOR, to promote cell survival and proliferation.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) mTOR->Downstream Fangchinoline Fangchinoline Fangchinoline->PI3K LY294002 LY294002 LY294002->PI3K Wortmannin Wortmannin Wortmannin->PI3K

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Fangchinoline: A Promising Modulator of the PI3K/Akt/mTOR Pathway

Fangchinoline, a natural compound isolated from the root of Stephania tetrandra, has demonstrated a range of pharmacological activities, including potent anti-cancer effects.[1] Multiple studies have indicated that fangchinoline exerts its anti-tumor activity by inhibiting the PI3K/Akt/mTOR pathway in various cancer cell lines, including those from gastric, breast, and osteosarcoma cancers.[2][3][4] This has positioned fangchinoline as a compound of interest for further investigation and development.

A Comparative Look: Fangchinoline vs. Established PI3K Inhibitors

To objectively evaluate the inhibitory potential of fangchinoline, it is essential to compare it against well-characterized PI3K inhibitors: LY294002 and Wortmannin.

  • Wortmannin: A fungal metabolite that acts as a potent, irreversible, and non-selective inhibitor of PI3Ks.[5]

  • LY294002: A synthetic, reversible, and specific inhibitor of PI3K, though less potent than wortmannin.[6]

The following table summarizes the half-maximal inhibitory concentration (IC50) values for these compounds against PI3K. It is important to note that these values are compiled from different studies and experimental conditions may vary, warranting cautious interpretation.

InhibitorTargetIC50 ValueKey Characteristics
Fangchinoline PI3KNot directly reported in a head-to-head in vitro kinase assay. Cellular assays show inhibition of the pathway.[2][3]Natural product with potential for broad biological activity.
LY294002 Pan-PI3K (Class I)~0.5 - 1.4 µM[5]Reversible and specific inhibitor of PI3K. Also shows activity against other kinases like DNA-PK and CK2.[7]
Wortmannin Pan-PI3K~3-5 nM[5]Potent, irreversible, and non-specific inhibitor of PI3Ks. Also inhibits other kinases at higher concentrations.[5]

Experimental Validation: A Step-by-Step Guide

To rigorously validate the inhibitory effect of fangchinoline on the PI3K/Akt/mTOR pathway, a series of well-controlled experiments are necessary. This section provides detailed protocols for key assays.

Experimental_Workflow cluster_workflow Experimental Workflow A In Vitro Kinase Assay (Biochemical Potency) D Comparative Analysis A->D B Cell Viability Assay (MTT) (Cellular Efficacy) B->D C Western Blot Analysis (Target Engagement) C->D

Caption: Workflow for validating PI3K/Akt/mTOR pathway inhibition.

In Vitro PI3K Kinase Assay (ADP-Glo™ Assay)

This biochemical assay directly measures the enzymatic activity of PI3K and is the gold standard for determining the IC50 of an inhibitor. The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during the kinase reaction.[9]

Principle: The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal proportional to the ADP concentration.[10]

Protocol:

  • Reagent Preparation:

    • Prepare serial dilutions of fangchinoline, LY294002, and wortmannin in a suitable solvent (e.g., DMSO).

    • Prepare the PI3K enzyme (e.g., recombinant human PI3Kα/p85α) in kinase dilution buffer.

    • Prepare the substrate solution containing phosphatidylinositol-4,5-bisphosphate (PIP2).

    • Prepare the ATP solution in kinase assay buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the serially diluted inhibitors or vehicle control (DMSO) to the wells.

    • Add 10 µL of the diluted PI3K enzyme solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of the ATP and PIP2 mixture to each well.

    • Incubate the reaction at 30°C for 60 minutes.

    • Add 25 µL of ADP-Glo™ Reagent to each well to terminate the reaction and deplete ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This cell-based assay assesses the cytotoxic or cytostatic effects of the inhibitors on cancer cells, providing an indication of their cellular efficacy.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of fangchinoline, LY294002, and wortmannin or a vehicle control (DMSO).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C.

    • Carefully remove the medium.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Mix gently to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle-treated cells.

    • Calculate the percentage of cell viability for each inhibitor concentration.

    • Determine the IC50 value for cell viability as described for the kinase assay.

Western Blot Analysis

This technique is used to detect and quantify the levels of specific proteins, allowing for the direct assessment of target engagement and downstream signaling inhibition within the cell.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest. By using antibodies that recognize both the total and phosphorylated forms of proteins like Akt and mTOR, one can determine the extent of pathway inhibition.

Protocol:

  • Cell Culture and Treatment:

    • Seed cancer cells in 6-well plates and allow them to adhere.

    • Treat the cells with various concentrations of fangchinoline, LY294002, and wortmannin for a specified time (e.g., 2-24 hours).

    • For some experiments, you may want to stimulate the PI3K pathway with a growth factor (e.g., IGF-1) after inhibitor treatment.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-mTOR (Ser2448), total mTOR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total proteins.

    • Normalize the phospho-protein signal to the total protein signal to determine the relative level of phosphorylation.

Interpreting the Data: Building a Case for Fangchinoline's Mechanism

A successful validation will demonstrate a clear and consistent pattern across these assays:

  • In Vitro Kinase Assay: Fangchinoline should exhibit a dose-dependent inhibition of PI3K activity, allowing for the determination of its biochemical IC50. Comparing this value to those of LY294002 and wortmannin will establish its relative potency.

  • Cell Viability Assay: A corresponding decrease in the viability of cancer cells treated with fangchinoline should be observed, with an IC50 value that is ideally in a similar range to its biochemical potency.

  • Western Blot Analysis: The most direct evidence of on-target activity within the cell will come from the observed reduction in the phosphorylation of Akt and mTOR following fangchinoline treatment. This should also be dose-dependent and comparable to the effects of the control inhibitors.

Beyond PI3K: Considering Off-Target Effects

It is crucial to acknowledge that few inhibitors are entirely specific. While this guide focuses on the PI3K/Akt/mTOR pathway, researchers should be aware of potential off-target effects of fangchinoline. Some studies suggest that fangchinoline may also modulate other signaling pathways, including the FAK and NF-κB pathways.[2][11] Further investigation into the broader kinase selectivity profile of fangchinoline is warranted to fully understand its cellular effects.

Conclusion

Validating the mechanism of action of a novel compound like fangchinoline requires a multi-faceted and rigorous experimental approach. By employing a combination of biochemical and cell-based assays and by making direct comparisons to well-characterized inhibitors, researchers can build a strong and compelling case for its inhibitory effects on the PI3K/Akt/mTOR pathway. The protocols and comparative data presented in this guide provide a solid foundation for such investigations, paving the way for a deeper understanding of fangchinoline's therapeutic potential.

References

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  • Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases. ASSAY and Drug Development Technologies, 7(6), 560–572. [Link]

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  • MacDonald, P. E., et al. (2003). The phosphatidylinositol 3-kinase inhibitor LY294002 potently blocks K(V) currents via a direct mechanism. The Journal of Pharmacology and Experimental Therapeutics, 305(1), 289–296. [Link]

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Validation

A Comparative Analysis of the Anti-Inflammatory Potency of Fangchinoline and Corticosteroids

A Technical Guide for Drug Discovery Professionals In the landscape of anti-inflammatory therapeutics, corticosteroids have long been the benchmark against which other compounds are measured.[1] Their broad and potent im...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Discovery Professionals

In the landscape of anti-inflammatory therapeutics, corticosteroids have long been the benchmark against which other compounds are measured.[1] Their broad and potent immunosuppressive effects make them a mainstay in treating a spectrum of inflammatory conditions.[2][3] However, their clinical utility is often hampered by a significant side-effect profile, particularly with long-term use.[4][5] This has spurred the search for alternative anti-inflammatory agents with improved safety and comparable or superior efficacy. Fangchinoline, a bisbenzylisoquinoline alkaloid derived from the plant Stephania tetrandra, has emerged as a promising candidate, demonstrating significant anti-inflammatory properties in various preclinical models.[6][7]

This guide provides a comprehensive framework for benchmarking the anti-inflammatory potency of fangchinoline against well-established corticosteroids like dexamethasone and hydrocortisone. We will delve into the mechanistic underpinnings of these compounds and provide detailed, field-proven experimental protocols for a robust head-to-head comparison.

Mechanistic Overview: Divergent Pathways to Inflammation Control

Corticosteroids, such as hydrocortisone and dexamethasone, exert their anti-inflammatory effects primarily by binding to cytosolic glucocorticoid receptors (GR).[8][9] Upon ligand binding, the GR translocates to the nucleus, where it modulates gene expression in two principal ways:

  • Transactivation: The GR homodimer binds to glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, upregulating their transcription.[10][11] This leads to increased production of anti-inflammatory proteins like annexin A1 and interleukin-10.[11][12]

  • Transrepression: The activated GR can directly interact with and inhibit pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[2][11] This prevents the transcription of a wide array of pro-inflammatory genes, including those encoding cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like COX-2 and iNOS.[9][13]

Dexamethasone is a synthetic glucocorticoid with potent anti-inflammatory effects, estimated to be about 25 to 40 times more potent than hydrocortisone (the medicinal form of cortisol).[14][15]

Fangchinoline, in contrast, appears to modulate a different, albeit overlapping, set of signaling pathways to achieve its anti-inflammatory effects. Evidence suggests that fangchinoline's primary mechanisms involve the inhibition of key inflammatory signaling cascades, including:

  • NF-κB Pathway: Fangchinoline has been shown to suppress the activation of NF-κB, a central regulator of the inflammatory response.[16][17] It can inhibit the phosphorylation of IκB kinase (IKK), which in turn prevents the degradation of IκBα and the subsequent nuclear translocation of the active p65 subunit of NF-κB.[16][17]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling pathways (including p38, ERK, and JNK) are crucial for the production of inflammatory mediators. Fangchinoline has been observed to inhibit the phosphorylation and activation of components of the MAPK pathway.[18][19]

  • PI3K/Akt Pathway: This pathway is involved in cell survival and proliferation and can also contribute to inflammatory responses. Fangchinoline has been demonstrated to inhibit the PI3K/Akt signaling cascade.[7][20]

The following diagram illustrates the key signaling pathways targeted by corticosteroids and fangchinoline.

Signaling_Pathways cluster_0 Corticosteroid Action cluster_1 Fangchinoline Action GC Glucocorticoid (e.g., Dexamethasone) GR_c Cytosolic GR GC->GR_c Binds GR_n Nuclear GR GR_c->GR_n Translocates GRE Glucocorticoid Response Element GR_n->GRE Binds NFkB_AP1_Inhibition Inhibition of NF-κB & AP-1 GR_n->NFkB_AP1_Inhibition Anti_Inflammatory_Genes Anti-inflammatory Gene Transcription GRE->Anti_Inflammatory_Genes Inflammation_Resolution Inflammation_Resolution Anti_Inflammatory_Genes->Inflammation_Resolution Promotes NFkB_AP1_Inhibition->Inflammation_Resolution Promotes Fangchinoline Fangchinoline IKK IKK Fangchinoline->IKK Inhibits MAPK MAPK (p38, ERK, JNK) Fangchinoline->MAPK Inhibits PI3K_Akt PI3K/Akt Fangchinoline->PI3K_Akt Inhibits IkBa IκBα IKK->IkBa Prevents Phosphorylation NFkB NF-κB IkBa->NFkB Prevents Activation Inflammatory_Genes Pro-inflammatory Gene Transcription NFkB->Inflammatory_Genes MAPK->Inflammatory_Genes PI3K_Akt->Inflammatory_Genes Inflammation Inflammation Inflammatory_Genes->Inflammation Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Inflammatory_Stimulus->IKK Inflammatory_Stimulus->MAPK Inflammatory_Stimulus->PI3K_Akt

Caption: Comparative signaling pathways of corticosteroids and fangchinoline.

Experimental Framework for Potency Benchmarking

To objectively compare the anti-inflammatory potency of fangchinoline with corticosteroids, a multi-tiered experimental approach is essential. This framework should encompass cellular viability, quantification of key inflammatory mediators, and analysis of the underlying signaling pathways.

The following diagram outlines a recommended experimental workflow.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., RAW 264.7 Macrophages) Cell_Viability 2. Cell Viability Assay (MTT or CCK-8) Cell_Culture->Cell_Viability LPS_Stimulation 3. LPS Stimulation & Treatment (Fangchinoline vs. Corticosteroids) Cell_Viability->LPS_Stimulation Supernatant_Collection 4. Supernatant Collection LPS_Stimulation->Supernatant_Collection Cell_Lysis 5. Cell Lysis LPS_Stimulation->Cell_Lysis NO_Assay 6a. Nitric Oxide (NO) Assay (Griess Assay) Supernatant_Collection->NO_Assay PGE2_Assay 6b. PGE2 ELISA Supernatant_Collection->PGE2_Assay Cytokine_Assay 6c. Cytokine ELISAs (TNF-α, IL-6) Supernatant_Collection->Cytokine_Assay Western_Blot 7. Western Blot Analysis (NF-κB, MAPK pathways) Cell_Lysis->Western_Blot Data_Analysis 8. Data Analysis & IC50 Determination NO_Assay->Data_Analysis PGE2_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: Recommended experimental workflow for comparative analysis.

1. Cell Culture and Maintenance

  • Cell Line: RAW 264.7 murine macrophages are a well-established and appropriate model for in vitro inflammation studies.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

2. Cell Viability Assay (MTT Assay)

  • Objective: To determine the non-toxic concentration range of fangchinoline and corticosteroids.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of fangchinoline, dexamethasone, and hydrocortisone for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

3. Lipopolysaccharide (LPS) Stimulation and Treatment

  • Objective: To induce an inflammatory response in macrophages.

  • Procedure:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 24-well or 6-well plates) and allow them to adhere overnight.

    • Pre-treat the cells with various non-toxic concentrations of fangchinoline, dexamethasone, or hydrocortisone for 1-2 hours.

    • Stimulate the cells with 1 µg/mL of LPS for the desired time (e.g., 24 hours for mediator quantification, shorter times for signaling studies).

4. Quantification of Inflammatory Mediators

  • a. Nitric Oxide (NO) Assay (Griess Assay)

    • Principle: Measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

    • Procedure:

      • Collect 50 µL of culture supernatant from each well.

      • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

      • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

      • Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify the results.

  • b. Prostaglandin E2 (PGE2) ELISA

    • Principle: A competitive immunoassay to quantify the concentration of PGE2 in the supernatant.[21][22][23][24][25]

    • Procedure: Follow the manufacturer's instructions for a commercially available PGE2 ELISA kit.[24] This typically involves adding the supernatant to a plate pre-coated with a capture antibody, followed by the addition of a PGE2-enzyme conjugate and a substrate for colorimetric detection.[21][22]

  • c. Cytokine ELISAs (TNF-α, IL-6, IL-1β)

    • Principle: Sandwich enzyme-linked immunosorbent assays to quantify pro-inflammatory cytokine levels.[26][27][28][29][30][31][32][33][34]

    • Procedure: Utilize commercial ELISA kits for TNF-α, IL-6, and IL-1β, following the manufacturer's protocols.[26][28][31][32] This generally involves incubating the supernatant in antibody-coated wells, followed by the addition of a detection antibody and a substrate.[27][29][30][33][34]

5. Western Blot Analysis of Signaling Pathways

  • Objective: To assess the effect of the compounds on the activation of NF-κB and MAPK signaling pathways.

  • Procedure:

    • After LPS stimulation and treatment for a shorter duration (e.g., 15-60 minutes), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[35]

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[35]

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, p38, ERK, and JNK overnight at 4°C.[35][36][37][38]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[36]

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[35][36]

Data Presentation and Interpretation

For a clear and concise comparison, the quantitative data should be summarized in tables. The primary endpoint for potency comparison is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Comparative IC50 Values (µM) for Inhibition of Inflammatory Mediators

CompoundNO ProductionPGE2 ProductionTNF-α SecretionIL-6 Secretion
FangchinolineInsert ValueInsert ValueInsert ValueInsert Value
DexamethasoneInsert ValueInsert ValueInsert ValueInsert Value
HydrocortisoneInsert ValueInsert ValueInsert ValueInsert Value

Note: Lower IC50 values indicate higher potency.

Table 2: Effect on NF-κB and MAPK Pathway Activation (% Inhibition at a Given Concentration)

Compound (Conc.)p-p65/p65p-IκBα/IκBαp-p38/p38p-ERK/ERK
FangchinolineInsert ValueInsert ValueInsert ValueInsert Value
DexamethasoneInsert ValueInsert ValueInsert ValueInsert Value
HydrocortisoneInsert ValueInsert ValueInsert ValueInsert Value

Note: Values represent the percentage reduction in the ratio of phosphorylated to total protein compared to the LPS-stimulated control.

Conclusion and Future Directions

This guide provides a robust framework for the head-to-head comparison of the anti-inflammatory potency of fangchinoline and corticosteroids. By systematically evaluating their effects on inflammatory mediator production and key signaling pathways, researchers can gain a comprehensive understanding of their relative efficacy and mechanisms of action.

The data generated from these experiments will be crucial for determining the therapeutic potential of fangchinoline as a viable alternative to corticosteroids. Future studies should extend these findings to in vivo models of inflammation to assess its efficacy, safety, and pharmacokinetic profile in a more complex biological system. The distinct mechanistic profile of fangchinoline suggests it may offer a more targeted approach to anti-inflammatory therapy, potentially with a more favorable side-effect profile than traditional corticosteroids.

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  • Arulselvan, P., Ghani, R. A., Al-Suede, F. S. R., Fakurazi, S., & Armania, N. (2018). Fangchinoline supplementation attenuates inflammatory markers in experimental rheumatoid arthritis-induced rats. Pharmacognosy magazine, 14(59), 503–510.
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  • Lee, G., Lee, S., Kim, J., Lee, J., Choi, J., Oh, H., ... & Yoon, D. H. (2020). Fangchinoline Has an Anti-Arthritic Effect in Two Animal Models and in IL-1β-Stimulated Human FLS Cells. International Journal of Molecular Sciences, 21(13), 4768.
  • TNF-α (free) ELISA. (n.d.). Diaclone.
  • Chen, Z., Chen, A., Liu, J., Wu, D., & Chen, Z. (2022). Fangchinoline induces gallbladder cancer cell apoptosis by suppressing PI3K/Akt/XIAP axis. Discov Oncol, 13(1), 108.
  • Fangchinoline induces G0/G1 arrest by modulating the expression of CDKN1A and CCND2 in K562 human chronic myelogenous leukemia cells. (n.d.). ResearchGate.
  • Wang, Y., Qu, Y., Wu, X., Zhao, Y., & Gao, Z. (2019). Fangchinoline suppresses growth and metastasis of melanoma cells by inhibiting the phosphorylation of FAK. Oncology letters, 17(2), 1985–1990.
  • Li, Y., Wang, Y., Li, S., Li, Y., Wang, Y., Zhang, Y., ... & Liu, C. (2024). Fangchinoline Inhibits African Swine Fever Virus Replication by Suppressing the AKT/mTOR/NF-κB Signaling Pathway in Porcine Alveolar Macrophages. Viruses, 16(7), 1056.
  • Human IL-6 ELISA Kit II - Instruction Manual. (n.d.). BD Biosciences.
  • Tumor Necrosis Factor-a ELISA Kit, Human (CKH200A) - Bulletin. (n.d.). Sigma-Aldrich.
  • Elabscience® Human TNF-α(Tumor Necrosis Factor Alpha) ELISA Kit. (n.d.). Elabscience.
  • DetectX® Prostaglandin E2. (n.d.). Arbor Assays.
  • Fangchinoline: A Technical Guide to its Modulation of Core Signaling Pathways. (n.d.). Benchchem.
  • Technical Manual General Prostaglandin E2 (PGE2) ELISA Kit • Catalogue Code: UNDL00063. (n.d.). Assay Genie.
  • Prostaglandin E2 ELISA Kit. (n.d.). RayBiotech.
  • Prostaglandin E2 Parameter Assay Kit. (n.d.). R&D Systems.
  • Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. (2020, June 4). National Center for Biotechnology Information.
  • Human IL-6 ELISA Kit User Guide (Pub.No. MAN0016557 A.0 (30)). (2020, January 29). ThermoFisher Scientific.
  • p38 MAP Kinase Assay Kit (Nonradioactive). (n.d.). Cell Signaling Technology.
  • The p38 Mitogen-Activated Protein kinase pathway is involved in the regulation of Heme Oxygenase-1 by acidic extracellular pH in aortic smooth muscle cells. (n.d.). PMC.

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Safety & Regulatory Compliance

Safety

Fangchinoline proper disposal procedures

Fangchinoline Handling and Disposal: A Comprehensive Operational Guide As researchers and drug development professionals, we frequently handle potent natural alkaloids like Fangchinoline (CAS 436-77-1). Derived from the...

Author: BenchChem Technical Support Team. Date: March 2026

Fangchinoline Handling and Disposal: A Comprehensive Operational Guide

As researchers and drug development professionals, we frequently handle potent natural alkaloids like Fangchinoline (CAS 436-77-1). Derived from the roots of Stephania tetrandra, this bisbenzylisoquinoline alkaloid is highly valued for its multifaceted pharmacological activities, including potent anti-tumor, anti-inflammatory, and neuroprotective properties.

However, the very mechanisms that make Fangchinoline a promising therapeutic lead—its ability to induce apoptosis, inhibit survival pathways, and modulate drug efflux pumps—also dictate strict operational and disposal protocols. While standard Safety Data Sheets (SDS) may not broadly classify it under severe physical or environmental hazard categories, all biologically active alkaloids must be treated with the recognition of "having unknown hazards and toxicity".

This guide provides the authoritative causality behind Fangchinoline safety protocols, ensuring your laboratory maintains both scientific integrity and environmental compliance.

Physicochemical & Hazard Profile

Before designing a handling or disposal workflow, it is critical to understand the compound's physical and biological parameters. Fangchinoline is a nitrogen-containing compound that decomposes at high temperatures, a factor that directly dictates its thermal destruction requirements.

Table 1: Fangchinoline Chemical and Biological Parameters

PropertyValue / Description
CAS Registry Number 436-77-1
Chemical Formula C37H40N2O6[1]
Molecular Weight 608.72 g/mol [1]
Melting Point 238°C (Decomposes)
Primary Biological Targets NF-κB, AP-1, P-glycoprotein (P-gp), Caspase-3/8[2][3]
Combustion Byproducts Poisonous fumes (Nitrogen Oxides - NOx, Carbon Oxides)
Recommended Disposal High-temperature chemical incineration (with afterburner and scrubber)

Mechanistic Rationale for Safety Protocols

In laboratory safety, compliance is driven by understanding why a chemical is dangerous. Fangchinoline is not a simple inert powder; it is a potent modulator of cellular survival.

  • Apoptosis Induction: Fangchinoline suppresses the activation of oncogenic transcription factors like NF-κB and AP-1, while simultaneously upregulating caspase-3 and PARP cleavage[2]. Inhalation of alkaloid dust can expose respiratory epithelial cells to these cytotoxic effects.

  • Multidrug Resistance (MDR) Reversal: Fangchinoline is a known inhibitor of P-glycoprotein (P-gp), a critical cellular efflux pump[3]. Accidental exposure could theoretically sensitize a researcher's cells to other ambient laboratory toxins by inhibiting their natural cellular defense mechanisms.

G FCN Fangchinoline (FCN) NFKB NF-κB / AP-1 Pathways FCN->NFKB Inhibits PGP P-glycoprotein (P-gp) FCN->PGP Inhibits (Reverses MDR) CASP Caspase-3 & PARP Cleavage FCN->CASP Activates APOP Cell Apoptosis & Cytotoxicity NFKB->APOP Suppression leads to CASP->APOP Drives

Figure 1: Fangchinoline's multi-target pharmacological mechanisms driving cellular apoptosis.

Operational Handling & Spill Response

Because Fangchinoline is typically supplied as a lyophilized powder or crystalline solid, the primary operational risk is aerosolization and inhalation.

Step-by-Step Handling Protocol:

  • Engineering Controls: Always handle Fangchinoline inside a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to prevent the dispersion of dust.

  • Personal Protective Equipment (PPE): Wear a properly fitted N95 or P100 dust respirator, nitrile gloves, safety glasses, and a protective lab coat.

  • Reconstitution: When bringing the powder into solution (e.g., in DMSO or ethanol), inject the solvent directly into the sealed vial through a septum if possible, rather than opening the vial to the open air.

Step-by-Step Spill Response:

  • Containment: Do not use compressed air or dry sweeping, which will aerosolize the alkaloid.

  • Collection: Gently sweep the dust using a wet paper towel or specialized anti-static spill pads to collect it into an airtight, chemically compatible container.

  • Decontamination: Wash the affected surface thoroughly with a detergent solution, followed by a solvent wipe (e.g., 70% ethanol) to remove residual organic traces.

  • Disposal of Materials: All adhered or collected material, including paper towels and gloves, must be promptly disposed of as hazardous chemical waste.

Proper Disposal Procedures

Fangchinoline cannot be disposed of in standard municipal waste or poured down the drain. Because it contains nitrogen within its bisbenzylisoquinoline structure, thermal decomposition will generate highly toxic nitrogen oxide (NOx) fumes. Therefore, standard landfilling or low-temperature burning is strictly prohibited.

Step-by-Step Disposal Methodology:

  • Waste Segregation: Collect all Fangchinoline waste (solid powder, contaminated consumables, and liquid solutions) in clearly labeled, leak-proof hazardous waste containers. Do not mix with incompatible reactive chemicals.

  • Solvent Mixing (Preparation for Destruction): For optimal incineration, dissolve or mix the solid Fangchinoline material with a highly combustible, EPA-approved solvent (e.g., ethanol, methanol, or a commercial incineration carrier fluid). This ensures complete and rapid thermal destruction.

  • High-Temperature Incineration: Entrust the waste to a licensed hazardous waste disposal contractor. The material must be burned in a commercial chemical incinerator.

  • Scrubber Verification: Ensure your waste contractor utilizes an incinerator equipped with an afterburner and an alkaline scrubber system . The scrubber is a non-negotiable requirement to neutralize the poisonous NOx and COx fumes generated during the combustion of the alkaloid's nitrogen rings.

Disposal SolidWaste Solid FCN Waste Solvent Mix with Combustible Solvent SolidWaste->Solvent LiquidWaste FCN in Solution LiquidWaste->Solvent Incinerator Chemical Incinerator (>1000°C) Solvent->Incinerator Feed Scrubber Alkaline Scrubber (NOx/COx) Incinerator->Scrubber Exhaust Gas Safe Safe Environmental Release Scrubber->Safe Neutralized

Figure 2: Standard operating procedure for the safe incineration of Fangchinoline waste.

References

  • Fangchinoline, a Bisbenzylisoquinoline Alkaloid can Modulate Cytokine-Impelled Apoptosis via the Dual Regulation of NF-κB and AP-1 Pathways. MDPI. Available at: 2

  • SAFETY DATA SHEET: Fangchinoline (Revision 2). TOKYO CHEMICAL INDUSTRY CO., LTD (TCI Chemicals). Available at: Link

  • Tetrandrine and fangchinoline, bisbenzylisoquinoline alkaloids from Stephania tetrandra can reverse multidrug resistance by inhibiting P-glycoprotein activity in multidrug resistant human cancer cells. ResearchGate / Molecules. Available at: 3

  • Reference Substances: Fangchinoline Technical Data. PhytoLab. Available at: 1

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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